molecular formula C12H9N5O3 B606679 Ciadox CAS No. 65884-46-0

Ciadox

Cat. No.: B606679
CAS No.: 65884-46-0
M. Wt: 271.23 g/mol
InChI Key: MBCZYLSVSCJJJQ-UHFFFAOYSA-N
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Description

Ciadox an antibacterial agent used in food animals, such as pigs, chickens, and carp.

Properties

CAS No.

65884-46-0

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18)

InChI Key

MBCZYLSVSCJJJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciadox, Cyadox

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Ciadox?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ciadox

Introduction

This compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds.[1] It is utilized in veterinary medicine as a feed additive to act as a growth promotant and for the control and treatment of bacterial infections in livestock such as pigs and poultry.[1] Structurally, it is 2-formylquinoxaline-1,4-dioxide cyanoacetylhydrazone.[2] Like other members of its class, this compound exhibits a broad spectrum of antibacterial activity, which is notably more potent under anaerobic conditions. This guide elucidates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Reductive Activation and DNA Damage

The primary mechanism of action for this compound and other quinoxaline-1,4-dioxides involves the induction of DNA damage in target bacterial cells.[3] A critical feature of this mechanism is its potentiation under hypoxic or anaerobic conditions, which are prevalent in the gastrointestinal tract where many targeted pathogens reside.[4][5][6]

The proposed mechanism involves a process of bio-reduction. The two N-oxide moieties on the quinoxaline (B1680401) ring are believed to be reduced by bacterial nitroreductases. This reductive activation, which is significantly enhanced in the low-oxygen environment of anaerobic bacteria or facultative anaerobes, generates highly reactive intermediate species.[7] These intermediates, potentially including free radicals and other reactive oxygen species (ROS), are cytotoxic and genotoxic.[8][9] They interact directly with bacterial DNA, causing lesions, strand breaks, and other forms of damage.[10][11][12] This damage disrupts critical cellular processes such as DNA replication and repair, ultimately leading to bacterial cell death. The selective toxicity of this compound is therefore linked to the metabolic capabilities of susceptible bacteria under anaerobic conditions.

Proposed Mechanism of Action for this compound This compound This compound (Parent Compound) Intracellular Intracellular this compound This compound->Intracellular Enters Bacterial Cell Activation Reductive Activation (Bio-reduction of N-oxide groups) Intracellular->Activation Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine derivatives) Activation->Intermediates ROS Reactive Oxygen Species (ROS) Generation Activation->ROS DNADamage DNA Damage (Strand breaks, lesions, adducts) Intermediates->DNADamage ROS->DNADamage Inhibition Inhibition of DNA Replication & Repair DNADamage->Inhibition Death Bacterial Cell Death Inhibition->Death Condition Anaerobic / Hypoxic Conditions Condition->Activation Enhanced by

Proposed mechanism of action for this compound.

Data Presentation: Antimicrobial Susceptibility

The enhanced efficacy of this compound under anaerobic conditions is demonstrated by a significant decrease in its Minimum Inhibitory Concentration (MIC) against various pathogens. The following tables summarize the in vitro activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogens from Pigs

PathogenConditionMIC (μg/mL)Reference
Clostridium perfringensAnaerobic0.25 - 1[5][6]
Pasteurella multocidaAerobic1[5]
Pasteurella multocidaAnaerobic0.25[5][6]
Escherichia coliAerobic1 - 4[6]
Escherichia coliAnaerobic0.25[5][6]
Salmonella choleraesuisAerobic4[6]
Salmonella choleraesuisAnaerobic1[6]
Enterococcus spp.Anaerobic8 - 32[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogens from Poultry and Fish

PathogenSourceConditionMIC (μg/mL)Reference
Campylobacter jejuniPoultryMicroaerophilic1[5][6]
Pasteurella multocidaPoultryAerobic1[5]
Salmonella pullorumPoultryAnaerobic4 - 16 fold enhancement[4]
Escherichia coliFishAnaerobic1[5][6]
Streptococcus spp.FishAnaerobic8[5][6]
Aeromonas spp.FishAnaerobic0.5 - 2[6]
Flavobacterium columnareFishAerobic8 (Inhibitory only)[5][6]

Experimental Protocols

The quantitative data presented above were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

  • Media Preparation: Mueller-Hinton Broth (MHB) is prepared and sterilized according to the manufacturer's instructions. For anaerobic bacteria, the media is supplemented and pre-reduced in an anaerobic environment.

  • Antimicrobial Agent Dilution: A stock solution of this compound is prepared. A two-fold serial dilution of this compound is performed in a 96-well microtiter plate using the prepared broth to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are selected and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

    • Aerobic/Facultative Anaerobic Testing: Plates are incubated at 35-37°C for 16-20 hours in an ambient air incubator.

    • Anaerobic Testing: Plates are incubated at 35-37°C for 48 hours in an anaerobic chamber (e.g., with a gas mixture of 80% N₂, 10% CO₂, 10% H₂).

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. A growth control well (no drug) and a sterility control well (no bacteria) are included for validation.

Experimental Workflow for MIC Determination P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) P3 Inoculate Wells with Standardized Bacterial Suspension P1->P3 P2 Perform Serial Dilution of this compound in 96-well plate with broth P2->P3 P4 Incubate Plates (18-24h at 37°C) P3->P4 P5 Read Plates & Determine MIC (Lowest concentration with no visible growth) P4->P5 Condition1 Aerobic Conditions P4->Condition1 Condition2 Anaerobic Conditions P4->Condition2

Workflow for MIC determination.

Conclusion

The mechanism of action of this compound is characteristic of quinoxaline-1,4-dioxide compounds, centering on the induction of DNA damage within bacterial cells. Its efficacy is markedly increased under anaerobic conditions due to a process of reductive activation by bacterial enzymes. This generates reactive intermediates and potentially ROS, which are the ultimate effectors of DNA damage, leading to the disruption of essential cellular functions and subsequent cell death. This targeted activity in low-oxygen environments makes this compound a suitable agent for treating enteric infections in veterinary medicine.

References

Antibacterial spectrum of Ciadox against gram-positive bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antibacterial Spectrum of Ciadox Against Gram-Positive Bacteria

Introduction

This compound is a synthetic quinoxaline-1,4-dioxide compound utilized in veterinary medicine as an antibacterial agent and growth promoter.[1] Its broad-spectrum activity encompasses a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. The document details quantitative susceptibility data, experimental protocols for its determination, and visual representations of experimental workflows.

Data Presentation: Antibacterial Susceptibility of Gram-Positive Bacteria to this compound

The in vitro antibacterial activity of this compound against various gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Gram-Positive BacteriaMIC Range (µg/mL)Susceptibility Category
Clostridium perfringens0.25 - 16Susceptible[4][5][6]
Streptococcus spp.1 - 32Susceptible to Intermediate[1][4][6]
Streptococcus agalactiae0.25 - 8Susceptible[4]
Enterococcus spp. (E. faecalis, E. faecium)8 - >32Intermediate to Resistant[1][4][6]
Erysipelothrix rhusiopathiae0.25 - 8Susceptible[4]
Staphylococcus aureusIntermediateIntermediate[6]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for the broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent like this compound. This methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Inoculum Preparation:

  • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the target gram-positive bacterium.

  • Suspend the colonies in a sterile saline or broth solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2]

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]

2. Preparation of Antimicrobial Dilutions:

  • Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

  • The concentration range should be selected to encompass the expected MIC value of the test organism.

3. Inoculation and Incubation:

  • Dispense equal volumes of the bacterial suspension and the this compound dilutions into the wells of a 96-well microtiter plate.[2]

  • Include a positive control well (containing bacteria and broth without this compound) and a negative control well (containing only broth) to ensure the validity of the experiment.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[2]

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the organism.[2][7]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Colony Selection B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of this compound C->D E Incubation (35°C, 16-20h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Proposed Mechanism of Action for Quinoxaline-1,4-dioxides

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the mode of action for the broader class of quinoxaline-1,4-dioxides is understood to involve the disruption of bacterial DNA.

Mechanism_of_Action This compound This compound (Quinoxaline-1,4-dioxide) Activation Reductive Activation (within bacterium) This compound->Activation ReactiveIntermediates Reactive Intermediates (e.g., free radicals) Activation->ReactiveIntermediates DNADamage DNA Damage (e.g., strand breaks) ReactiveIntermediates->DNADamage causes Inhibition Inhibition of DNA Replication & Repair DNADamage->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of this compound leading to bacterial cell death.

References

An In-depth Technical Guide to the In Vitro Susceptibility of Pathogenic Bacteria to Ciadox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Ciadox, a quinoxaline-1,4-dioxide derivative. This compound has demonstrated a broad spectrum of activity against a variety of pathogenic bacteria relevant to veterinary medicine. This document summarizes key quantitative susceptibility data, details standardized experimental protocols for susceptibility testing, and illustrates the proposed mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, is also a critical parameter.

The following tables summarize the MIC and MBC values of this compound against a range of pathogenic bacteria isolated from pigs, poultry, and fish. The data reveals that this compound is highly effective against several key pathogens, with its activity often enhanced under anaerobic conditions.[1][2][3]

Table 1: In Vitro Antimicrobial Activity of this compound Against Pathogens from Pigs

Bacterial SpeciesConditionMIC (μg/mL)MBC (μg/mL)
Clostridium perfringensAnaerobic0.25 - 10.5 - 1
Pasteurella multocidaAerobic1-
Pasteurella multocidaAnaerobic0.25 - 81 - 64
Salmonella choleraesuisAerobic--
Salmonella choleraesuisAnaerobic0.25 - 81 - 64
ErysipelothrixAerobic--
ErysipelothrixAnaerobic0.25 - 81 - 64
Streptococcus spp.Aerobic8-
Streptococcus spp.Anaerobic8 - 3216 - 128
Enterococcus spp.Anaerobic8 - 3216 - 128

Data sourced from studies on pathogens collected in China.[1][2][3]

Table 2: In Vitro Antimicrobial Activity of this compound Against Pathogens from Poultry

Bacterial SpeciesConditionMIC (μg/mL)MBC (μg/mL)
Campylobacter jejuniMicroaerophilic1-
Pasteurella multocidaAerobic1-
Escherichia coliAerobic1 - 4-
Escherichia coliAnaerobic0.25 - 81 - 64
Salmonella spp.Anaerobic0.25 - 81 - 64

Data sourced from studies on pathogens collected in China.[1][2][4]

Table 3: In Vitro Antimicrobial Activity of this compound Against Pathogens from Fish

Bacterial SpeciesConditionMIC (μg/mL)MBC (μg/mL)
Escherichia coliAerobic116
Streptococcus spp.Aerobic8-
Flavobacterium columnareAerobic1No cidal effect
Aeromonas spp.Anaerobic0.25 - 81 - 64
Vibrio fluvialisAnaerobic0.25 - 81 - 64
Yersinia ruckeriAnaerobic0.25 - 81 - 64

Data sourced from studies on pathogens collected in China.[1][2]

Experimental Protocols

The determination of in vitro susceptibility of pathogenic bacteria to this compound should be conducted using standardized methodologies to ensure reproducibility and accuracy. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution tests.[5][6][7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of this compound Stock Solution:

    • Accurately weigh a reference-grade powder of this compound.

    • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar (B569324) plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 35°C for most pathogens, or specialized temperatures for aquatic or fastidious bacteria) for 16-20 hours.[6] For anaerobic testing, incubate in an anaerobic environment.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

    • Plate the aliquot onto a non-selective agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates under appropriate conditions for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes. The following have been generated using Graphviz to illustrate the experimental workflow for susceptibility testing and the proposed antibacterial mechanism of this compound.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 Isolate & Culture Bacterial Pathogen p2 Prepare Bacterial Inoculum (0.5 McFarland Standard) p1->p2 a1 Inoculate Microtiter Plate (this compound Dilutions + Bacteria) p2->a1 p3 Prepare Serial Dilutions of this compound in Broth p3->a1 a2 Incubate Plate (16-20h at 35-37°C) a1->a2 an1 Read MIC (Lowest concentration with no visible growth) a2->an1 an2 Subculture from clear wells onto agar plates an1->an2 an3 Incubate Agar Plates an2->an3 an4 Read MBC (Lowest concentration with ≥99.9% killing) an3->an4

Experimental Workflow for In Vitro Susceptibility Testing.

G cluster_cell Bacterial Cell cluster_damage Cellular Damage ciadox_in This compound reduction Bioreductive Activation (Bacterial Reductases) ciadox_in->reduction ros Reactive Oxygen Species (ROS) Generation reduction->ros dna_damage DNA Strand Breaks & Oxidative Damage ros->dna_damage cell_wall_damage Cell Wall & Membrane Damage ros->cell_wall_damage death Bacterial Cell Death dna_damage->death cell_wall_damage->death

Proposed Mechanism of Action of this compound.

The antibacterial action of this compound, like other quinoxaline (B1680401) 1,4-di-N-oxides, is initiated following its entry into the bacterial cell.[1][4] Inside the cell, particularly under anaerobic or hypoxic conditions, bacterial enzymes reduce the N-oxide groups of the this compound molecule.[2] This bioreductive activation process generates highly reactive oxygen species (ROS) and other free radicals.[1][2][4] The accumulation of these ROS induces significant oxidative stress, leading to widespread cellular damage.[8][9][10] Key targets of this oxidative damage include cellular DNA, where it causes strand breaks, and the bacterial cell wall and membrane, compromising their integrity.[1][4] This cascade of molecular damage ultimately results in the cessation of cellular functions and leads to bacterial cell death.

References

The Core Biological Activities of Quinoxaline-1,4-Dioxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Structurally characterized by a quinoxaline (B1680401) core with two N-oxide moieties, these compounds are notable for their bioreductive activation, a key feature that underpins their therapeutic potential.[1] This technical guide provides a comprehensive overview of the foundational biological activities of QdNOs, with a focus on their antibacterial, anticancer, antiprotozoal, and antifungal properties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Core Biological Activities and Mechanism of Action

The biological effects of quinoxaline-1,4-dioxides are diverse, ranging from antibacterial and antifungal to anticancer and antiprotozoal activities.[1][2] A unifying feature across these activities is the bioreductive metabolism of the N-oxide groups.[1] Under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors and anaerobic or microaerophilic environments inhabited by pathogenic microorganisms, QdNOs can be enzymatically reduced by intracellular reductases, such as NADPH cytochrome P450 reductase.[1][3] This one-electron reduction generates highly reactive radical species.[1] These radicals can then participate in a futile cycle of reduction and oxidation, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The accumulation of ROS induces significant cellular damage, particularly to DNA, ultimately leading to cell death.[1][4][5] This hypoxia-selective activation makes QdNOs particularly attractive candidates for targeted therapies against tumors and anaerobic infections.[6]

Some studies also suggest that the mechanism of action of certain QdNO derivatives may involve the inhibition of specific enzymes, such as trypanothione (B104310) reductase in parasites.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro activities of various quinoxaline-1,4-dioxide derivatives against a range of bacterial, cancer, protozoan, and fungal species.

Table 1: Antibacterial Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Cyadox (CYA)Clostridium perfringens CVCC11251[7]
Olaquindox (OLA)Clostridium perfringens CVCC11251[7]
Cyadox (CYA)Brachyspira hyodysenteriae B2040.031[7]
Olaquindox (OLA)Brachyspira hyodysenteriae B2040.0625[7]
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1 - 8[8]
2-phenylsulfonyl-substituted derivatives 82a,bEnterococcus faecalis, Enterococcus faecium0.4 - 1.9[2]
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide hydrochloride (4)Mycobacterium tuberculosis AlRa1.25[9]
Dioxidine (Reference)Mycobacterium tuberculosis AlRa>10[9]
3-methyl-2-phenylthioquinoxaline 1,4-dioxides (3d,e,h-j)Mycobacterium tuberculosis0.39 - 0.78

Table 2: Anticancer Activity of Quinoxaline-1,4-Dioxide Derivatives (IC50)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ)T-84 (colon)Potent cytotoxin[6]
2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ)T-84 (colon)Less cytotoxic[6]
2-acyl-3-methylquinoxaline 1,4-dioxide (AMQ)T-84 (colon)Less cytotoxic[6]
Compound 10aHepG2 (liver)0.9 µg/mL[10]
Compound 9cHepG2 (liver)1.9 µg/mL[10]
Compound 8aHepG2 (liver)2.9 µg/mL[10]
Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (C15)K-562 (leukemia)3.02 µg/mL[11]
Quinoxaline derivative 12Human cancer cell lines0.19-0.51[12]

Table 3: Antiprotozoal Activity of Quinoxaline-1,4-Dioxide Derivatives (IC50)

Compound/DerivativeProtozoan SpeciesIC50 (nM)Reference
n-butyl ester derivative (T-167)Giardia lamblia25.53[13]
iso-butyl ester derivative (T-142)Entamoeba histolytica9.20[13]
iso-butyl ester derivative (T-143)Trichomonas vaginalis45.20[13]
2-carbonitrile derivatives 89a, 89bPlasmodium falciparum (chloroquine-resistant)5-6 µM[2]

Table 4: Antifungal Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-chlorinated derivatives 83a,bCandida spp.0.39 - 0.78[2]
QuinocetoneMicrosporum canis8[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of quinoxaline-1,4-dioxides against bacterial strains.[1]

Materials:

  • Test quinoxaline-1,4-dioxide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.[1]

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test quinoxaline-1,4-dioxide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[14][15]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][16]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanistic Visualizations

The biological activity of quinoxaline-1,4-dioxides is intrinsically linked to their bioreductive activation and the subsequent generation of reactive oxygen species (ROS), which trigger various cellular signaling pathways leading to cell death.

Bioreductive_Activation QdNO Quinoxaline-1,4-Dioxide (Prodrug) Reductases Intracellular Reductases (e.g., NADPH Cytochrome P450 Reductase) QdNO->Reductases e- Hypoxia Hypoxic Environment (e.g., Tumor, Anaerobic Bacteria) Hypoxia->Reductases Activates Radical QdNO Radical Anion (Reactive Intermediate) Reductases->Radical Reduction ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Radical->ROS Oxygenation CellularDamage Cellular Damage ROS->CellularDamage Induces

Caption: Bioreductive activation of quinoxaline-1,4-dioxides.

Under hypoxic conditions, intracellular reductases reduce the quinoxaline-1,4-dioxide prodrug to a reactive radical anion. This radical then reacts with molecular oxygen to generate ROS, leading to cellular damage.

ROS_Induced_Apoptosis ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria HIF1a HIF-1α Inhibition ROS->HIF1a Apoptosis Apoptosis DNA_Damage->Apoptosis p53-dependent/independent pathways Mitochondria->Apoptosis Caspase activation Angiogenesis ↓ Angiogenesis HIF1a->Angiogenesis

Caption: ROS-induced signaling pathways leading to cell death.

The generated ROS can cause DNA damage and mitochondrial dysfunction, both of which can trigger apoptotic cell death. Additionally, ROS can inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis, thereby contributing to the antitumor activity of QdNOs.[3][17][18]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of QdNO Derivatives (e.g., Beirut Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MIC_Assay Antimicrobial Screening (MIC Determination) Purification->MIC_Assay MTT_Assay Anticancer Screening (MTT Assay - IC50) Purification->MTT_Assay Antiprotozoal_Assay Antiprotozoal Screening (IC50 Determination) Purification->Antiprotozoal_Assay ROS_Detection ROS Detection Assays MTT_Assay->ROS_Detection Animal_Model Animal Models (e.g., Xenograft, Infection) MTT_Assay->Animal_Model Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) ROS_Detection->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Cell_Cycle->Western_Blot Efficacy Efficacy Evaluation (Tumor size, Survival) Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

Caption: General experimental workflow for the study of quinoxaline-1,4-dioxides.

This diagram outlines a typical workflow for the research and development of quinoxaline-1,4-dioxide-based therapeutic agents, from initial synthesis to in vivo evaluation.

Conclusion

Quinoxaline-1,4-dioxides represent a versatile and promising class of compounds with a wide array of biological activities. Their unique mechanism of action, centered on bioreductive activation in hypoxic environments, makes them particularly suited for the development of targeted therapies against cancer and various infectious diseases. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols. The presented signaling pathways and experimental workflows offer a roadmap for further research and development in this exciting field of medicinal chemistry. Continued investigation into the structure-activity relationships, specific molecular targets, and in vivo efficacy of novel quinoxaline-1,4-dioxide derivatives holds the potential to yield new and effective therapeutic agents.

References

In Vivo Efficacy of Ciadox in Poultry Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a demonstrated broad spectrum of activity against various bacterial pathogens relevant to the poultry industry. Its potential as a therapeutic and prophylactic agent for common poultry diseases warrants a comprehensive review of its in vivo efficacy. This technical guide provides an in-depth analysis of the available scientific literature on the use of this compound in experimental models of colibacillosis and necrotic enteritis in poultry. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the current state of knowledge and identifying areas for future investigation.

Colibacillosis

Avian colibacillosis, primarily caused by Avian Pathogenic Escherichia coli (APEC), is a major cause of economic losses in the poultry industry worldwide. The disease manifests in various forms, including respiratory tract infections, septicemia, and polyserositis. The in vivo efficacy of this compound against APEC has been investigated in experimental challenge models.

Experimental Protocol: Avian Colibacillosis Challenge Model

A standardized experimental model is crucial for evaluating the efficacy of antimicrobial agents against colibacillosis. The following protocol outlines a common methodology used in such studies.

Colibacillosis_Workflow cluster_acclimatization Acclimatization cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Acclimatization Broiler chicks (e.g., 1-day-old) are acclimatized for a period (e.g., 7 days) with ad libitum access to feed and water. Challenge Birds are challenged with a pathogenic strain of Avian Pathogenic E. coli (APEC). Route: Intratracheal or air sac injection. Dose: e.g., 10^8 CFU/bird. Acclimatization->Challenge Day 0 Treatment This compound administration begins post-infection. Route: In-feed or oral gavage. Dosage: Varies based on study design. Challenge->Treatment Initiated post-challenge Control Control groups receive either no treatment (positive control) or a placebo. Challenge->Control Observation Daily observation for clinical signs (e.g., respiratory distress, lethargy) and mortality. Treatment->Observation Control->Observation Necropsy Necropsy of deceased and euthanized birds at the end of the study. Observation->Necropsy Daily/End of study Scoring Lesion scoring of air sacs, pericardium, and liver. Necropsy->Scoring Reisolation Bacterial reisolation from target organs to confirm infection. Necropsy->Reisolation

Figure 1: Experimental workflow for an avian colibacillosis challenge model.

Quantitative Data on Efficacy

Published data on the in vivo efficacy of this compound in treating colibacillosis is limited. However, one study on the preventive effect of Cyadox in broilers challenged with Escherichia coli indicated its potential, although specific quantitative data on mortality and lesion scores were not available in the abstract. For context, a well-designed efficacy study would typically generate data as presented in the hypothetical table below.

Treatment GroupDosageMortality Rate (%)Mean Airsacculitis Lesion ScoreMean Pericarditis/Perihepatitis Lesion ScoreAPEC Reisolation Rate (%)
Negative Control No Challenge00.00.00
Positive Control Challenged, No TreatmentData Not AvailableData Not AvailableData Not AvailableData Not Available
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Oxytetracycline Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Enrofloxacin Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Table 1: Hypothetical Data Structure for In Vivo Efficacy of this compound against Avian Colibacillosis. Actual data from published studies are needed to populate this table.

Necrotic Enteritis

Necrotic enteritis, caused by Clostridium perfringens, is a significant enteric disease in broiler chickens, leading to sudden increases in mortality and reduced performance. The efficacy of this compound against this pathogen has been evaluated.

Experimental Protocol: Necrotic Enteritis Challenge Model

Inducing necrotic enteritis experimentally often requires predisposing factors to ensure consistent disease development. The following protocol describes a common approach.

Necrotic_Enteritis_Workflow cluster_acclimatization Acclimatization & Predisposition cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Acclimatization Broiler chicks are raised on a high-protein diet (e.g., fishmeal-based) to predispose them to NE. Coccidia Optional: Oral inoculation with Eimeria spp. (e.g., E. maxima) a few days prior to C. perfringens challenge to induce intestinal damage. Acclimatization->Coccidia Challenge Oral inoculation with a virulent strain of Clostridium perfringens. Dose: e.g., 10^8 - 10^9 CFU/bird daily for several days. Acclimatization->Challenge Coccidia->Challenge Day 0 Treatment This compound administration. Route: In-feed or oral gavage. Dosage: e.g., 14.02 mg/kg every 12 hours. Challenge->Treatment Initiated post-challenge Control Control groups receive either no treatment (positive control) or a placebo. Challenge->Control Observation Daily monitoring for clinical signs (e.g., depression, diarrhea, ruffled feathers) and mortality. Treatment->Observation Control->Observation Lesion_Scoring At necropsy, the small intestine is scored for necrotic lesions (e.g., on a scale of 0 to 4). Observation->Lesion_Scoring End of study Bacterial_Counts Enumeration of C. perfringens in the intestinal contents. Lesion_Scoring->Bacterial_Counts

Figure 2: Experimental workflow for a necrotic enteritis challenge model.

Quantitative Data on Efficacy

A study focusing on the pharmacokinetics and pharmacodynamics of Cyadox against C. perfringens in broilers provides valuable insights into its in vivo efficacy.[1]

ParameterValue
Minimum Inhibitory Concentration (MIC) against C. perfringens 1-16 µg/mL
Proposed Therapeutic Dosage 14.02 mg/kg body weight
Dosing Interval Every 12 hours
Treatment Duration 3-5 days
Reported Cure Rate (in model validation) 85.71%[1]
Table 2: In Vivo Efficacy and Dosing Parameters of this compound against Necrotic Enteritis in Broilers.[1]

Salmonellosis

Salmonella infections in poultry are a significant concern for both animal health and food safety. Common serovars affecting poultry include Salmonella Enteritidis and Salmonella Typhimurium. To date, a thorough search of the scientific literature has not yielded specific studies on the in vivo efficacy of this compound for the treatment or prevention of salmonellosis in poultry. Therefore, no experimental protocol or quantitative data for this specific application can be provided at this time.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of quinoxaline-1,4-dioxides like this compound is not fully elucidated but is believed to involve the inhibition of bacterial DNA synthesis. Under anaerobic conditions, which are prevalent in the gut, these compounds are thought to be reduced, forming reactive intermediates that can damage bacterial DNA.

Mechanism_of_Action This compound This compound Anaerobic_Reduction Anaerobic Environment (e.g., Intestine) This compound->Anaerobic_Reduction Reactive_Intermediates Reactive Intermediates Anaerobic_Reduction->Reactive_Intermediates Reduction DNA_Damage Bacterial DNA Damage Reactive_Intermediates->DNA_Damage Inhibition_Synthesis Inhibition of DNA Synthesis DNA_Damage->Inhibition_Synthesis Bacterial_Death Bacterial Cell Death Inhibition_Synthesis->Bacterial_Death

Figure 3: Postulated mechanism of action for this compound.

Conclusion

The available evidence suggests that this compound is a promising antimicrobial agent for the control of colibacillosis and necrotic enteritis in poultry. In vitro studies demonstrate its potent activity against key poultry pathogens, and an in vivo study on necrotic enteritis indicates a high cure rate with a defined dosage regimen.[1] However, there is a clear need for more comprehensive in vivo efficacy studies, particularly for colibacillosis, to provide detailed quantitative data on mortality, lesion scores, and bacterial clearance. Furthermore, research into the efficacy of this compound against Salmonella in poultry is a significant knowledge gap that warrants investigation. Future studies should focus on well-controlled experimental challenge models to fully elucidate the therapeutic potential of this compound in poultry medicine.

References

Initial Toxicity Screening of Ciadox in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciadox, a quinoxaline-1,4-dioxide derivative, has demonstrated potential as an antimicrobial agent in veterinary medicine. A thorough understanding of its toxicological profile is paramount for its safe and effective development and application. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in various animal models, consolidating findings from acute, sub-chronic, chronic, reproductive, and developmental toxicity studies. Where data for this compound is not available, information on its primary metabolites is presented. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound and related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the methodologies and potential mechanisms of toxicity.

Acute Toxicity

Acute Toxicity of this compound Metabolites

A study was conducted to determine the acute toxicity of the primary metabolites of this compound: Cy1 (bidesoxy cyadox) and a mixture of Cy2 (N4-desoxycyadox) and Cy10 (N1-desoxycyadox), referred to as Cy-M.[1]

Experimental Protocol: Acute Oral Toxicity of this compound Metabolites

  • Test Animals: Rats and mice.[1]

  • Test Substance: Cy1 and Cy-M (mixture of Cy2 and Cy10).[1]

  • Administration: Oral gavage.[1]

  • Dosage: Up to 5000 mg/kg body weight for LD50 determination and up to 6000 mg/kg b.w./day for Maximum Tolerated Dose (MTD) determination.[1]

  • Observation Period: Not specified, but standard protocols are mentioned.[1]

  • Endpoints: Mortality (for LD50) and clinical signs of toxicity (for MTD).[1]

Data Presentation: Acute Toxicity of this compound Metabolites

Test SubstanceAnimal ModelEndpointResultReference
Cy1, Cy-MRatOral LD50> 5000 mg/kg b.w.[1]
Cy1, Cy-MRatMTD> 6000 mg/kg b.w./day[1]
Cy1, Cy2, Cy10MouseMTD> 6000 mg/kg b.w./day[1]

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure.

Sub-chronic Oral Toxicity in Wistar Rats

A 13-week study was conducted to investigate the potential sub-chronic toxicity of this compound in Wistar rats.

Experimental Protocol: 13-Week Sub-chronic Oral Toxicity in Wistar Rats

  • Test Animals: 15 male and 15 female Wistar rats per group.

  • Test Substance: this compound and Olaquindox (as a positive control).

  • Administration: Fed with diets containing the test substances.

  • Dosage Levels:

    • This compound: 0, 50, 150, or 2500 mg/kg of diet.

    • Olaquindox: 150 mg/kg of diet.

  • Study Duration: 13 weeks, with interim sacrifices at 30, 60, and 90 days.

  • Parameters Evaluated: Mortality, clinical signs, body weight, hematology, clinical chemistry, organ weights, and macroscopic/histopathological examinations.

Data Presentation: 13-Week Sub-chronic Oral Toxicity of this compound in Wistar Rats

Parameter50 mg/kg this compound150 mg/kg this compound2500 mg/kg this compound150 mg/kg Olaquindox
Body Weight No significant changesNo significant changesSignificantly lower than controls (both sexes)Significantly lower than controls (females at weeks 3 & 4)
Histopathology No significant changesNo significant changesSwelling and fatty degeneration of hepatocytes and proximal renal tubular epithelial cellsSwelling and fatty degeneration of hepatocytes and proximal renal tubular epithelial cells
NOAEL -150 mg/kg diet--
Chronic Oral Toxicity in Wistar Rats

A 78-week study was conducted to investigate the chronic toxicity of this compound in Wistar rats.[2]

Experimental Protocol: 78-Week Chronic Oral Toxicity in Wistar Rats

  • Test Animals: 30 Wistar rats per sex per group.[2]

  • Test Substance: this compound and Olaquindox (as a positive control).[2]

  • Administration: Fed with diets containing the test substances.[2]

  • Dosage Levels:

    • This compound: 0, 100, 400, and 2000 mg/kg of diet.[2]

    • Olaquindox: 400 mg/kg of diet.[2]

  • Study Duration: 78 weeks.[2]

  • Parameters Evaluated: Body weight, serum alkaline aminotransferase, relative organ weights (liver, kidney, brain, heart), and histopathology.[2]

Data Presentation: 78-Week Chronic Oral Toxicity of this compound in Wistar Rats

Parameter100 mg/kg this compound400 mg/kg this compound2000 mg/kg this compound400 mg/kg OlaquindoxReference
Body Weight No significant changesNo significant changesSignificant decreasesSignificant decreases[2]
Relative Liver Weight No significant changesNo significant changesSignificantly increasedSignificantly increased[2]
Relative Kidney Weight No significant changesNo significant changesSignificantly increasedSignificantly increased[2]
Histopathology (Liver) No significant changesNo significant changesProliferation of bile canaliculiProliferation of bile canaliculi[2]
Histopathology (Kidney) No significant changesNo significant changesSwelling and fatty degeneration of proximal renal tubular epithelial cellsSwelling and fatty degeneration of proximal renal tubular epithelial cells[2]
NOAEL -400 mg/kg diet--[2]

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage. While specific genotoxicity data for this compound is limited, a battery of tests was conducted on its primary metabolites.

Genotoxicity of this compound Metabolites

The genotoxic potential of the primary metabolites of this compound (Cy1, Cy2, and Cy10) was evaluated using a standard battery of three in vitro tests.[1]

Experimental Protocol: Genotoxicity of this compound Metabolites

  • Bacterial Reverse Mutation Test (Ames Test): Standard protocol was followed.[1]

  • Mouse Bone Marrow Micronucleus Assay: Standard protocol was followed.[1]

  • In Vitro Clastogenicity Assay: Standard protocol was followed.[1]

Results: There was no evidence of genotoxic activity for any of the three metabolites in the bacterial reverse mutation test, the mouse bone marrow micronucleus assay, or the in vitro clastogenicity assay.[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Two-Generation Reproduction and Teratogenicity Study in Wistar Rats

A two-generation study was conducted to evaluate the reproductive and developmental toxicity of this compound in Wistar rats.

Experimental Protocol: Two-Generation Reproduction and Teratogenicity Study in Wistar Rats

  • Test Animals: Wistar rats (F0 generation).

  • Test Substance: this compound and Olaquindox (as a positive control).

  • Administration: Fed with diets containing the test substances.

  • Dosage Levels:

    • This compound: 0, 50, 150, and 2500 mg/kg of diet (approximately equivalent to 0, 5, 15, and 250 mg/kg b.w./day).

    • Olaquindox: 150 mg/kg of diet.

  • Study Design: F0 generation was fed the diets and mated to produce the F1a and F1b litters. The F1b generation was then raised on the same diets and mated to produce the F2a generation. Half of the pregnant dams from the F0 and F1b generations were subjected to caesarean section for teratogenic examination.

  • Parameters Evaluated: Body weights of dams and pups, fetal body and tail lengths, number of fetal resorptions, litter weights, number of viable fetuses, number of liveborn pups, reproductive organ pathology, and skeletal abnormalities.

Data Presentation: Two-Generation Reproduction and Teratogenicity Study of this compound in Wistar Rats

Parameter50 mg/kg this compound150 mg/kg this compound2500 mg/kg this compound
F1b Pregnant Rat Body Weight No significant changesNo significant changesDecreased
F2a Pup Body Weight (Day 21) No significant changesNo significant changesDecreased
Fetal Resorptions No significant changesNo significant changesIncreased significantly
Number of Liveborn Pups (F1a, F1b, F2a) No significant changesNo significant changesDecreased
Skeletal Abnormalities (F2a) No significant changesNo significant changesIncreased incidence of cervical and lumbar ribs
NOAEL (Reproduction/Development) -150 mg/kg diet (approx. 15 mg/kg b.w./day)-

Mechanism of Toxicity and Signaling Pathways

The toxicity of quinoxaline-1,4-dioxide derivatives, including this compound, is thought to be mediated, at least in part, through the induction of oxidative stress.

Proposed Mechanism of Toxicity

The N-oxide groups of the quinoxaline (B1680401) ring are believed to undergo metabolic reduction, leading to the generation of reactive oxygen species (ROS). This increase in ROS can overwhelm the cellular antioxidant defense mechanisms, resulting in oxidative stress. Oxidative stress can then lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to the observed toxicities in organs such as the liver and kidneys.

Visualizations

Experimental Workflow Diagrams

Sub_Chronic_Toxicity_Workflow cluster_acclimatization Acclimatization cluster_dosing Dosing Phase (13 Weeks) cluster_observation Observation & Data Collection cluster_necropsy Necropsy & Histopathology Acclimatization Wistar Rats (15/sex/group) Groups Control (0 mg/kg) This compound (50 mg/kg) This compound (150 mg/kg) This compound (2500 mg/kg) Olaquindox (150 mg/kg) Acclimatization->Groups Randomization Observations Mortality Clinical Signs Body Weight Hematology Clinical Chemistry Groups->Observations Interim Interim Sacrifice (Days 30, 60) Observations->Interim Terminal Terminal Sacrifice (Day 90) Observations->Terminal Pathology Organ Weights Macroscopic Exam Histopathology Interim->Pathology Terminal->Pathology

Caption: Experimental workflow for the 13-week sub-chronic oral toxicity study of this compound in Wistar rats.

Reproductive_Toxicity_Workflow F0 F0 Generation (Wistar Rats) Dosed with this compound diets Mating0 Mating F0->Mating0 Gestation0 Gestation Mating0->Gestation0 F1a F1a Pups (Natural Birth) Gestation0->F1a F1b_caesarean F1b Fetuses (Caesarean Section) Teratology Exam Gestation0->F1b_caesarean F1b_weanlings F1b Pups (Natural Birth) Selected for F1 generation Gestation0->F1b_weanlings Mating1 Mating F1b_weanlings->Mating1 Gestation1 Gestation Mating1->Gestation1 F2a F2a Pups (Natural Birth) Gestation1->F2a

Caption: Workflow of the two-generation reproductive and developmental toxicity study of this compound in Wistar rats.

Signaling Pathway Diagram

Oxidative_Stress_Pathway This compound This compound (Quinoxaline-1,4-dioxide) Metabolic_Reduction Metabolic Reduction of N-oxide groups This compound->Metabolic_Reduction ROS Increased Reactive Oxygen Species (ROS) Metabolic_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Organ_Toxicity Organ Toxicity (Liver, Kidney) Cellular_Damage->Organ_Toxicity

References

Methodological & Application

Determining the Susceptibility of Bacteria to Ciadox: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Ciadox, a quinoxaline-1,4-dioxide antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the evaluation of novel therapeutic agents.

Introduction

This compound is a synthetic broad-spectrum antibacterial agent belonging to the quinoxaline-1,4-dioxide class. It is utilized in veterinary medicine to control and treat bacterial infections. The determination of the MIC is a fundamental quantitative measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain. It represents the lowest concentration of the drug that inhibits the visible growth of the microorganism. Accurate MIC data is crucial for understanding the potency of an antimicrobial agent, monitoring the emergence of resistance, and establishing effective dosing regimens.

This document outlines the standardized broth microdilution method for determining the MIC of this compound, presents a summary of its activity against various veterinary pathogens, and illustrates its proposed mechanism of action.

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial pathogens of veterinary importance. The data is compiled from published research and presented as MIC50 (the concentration inhibiting 50% of isolates) and MIC90 (the concentration inhibiting 90% of isolates), where available.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli---1 - 4[1]
Clostridium perfringens602[2]4[2]0.5 - 16[2][3]
Pasteurella multocida---0.25 - 1[4][5]
Salmonella choleraesuis----
Streptococcus spp.---8[4][5]
Campylobacter jejuni----
Flavobacterium columnare---1 - 8[4][5]
Aeromonas spp.---0.25 - 8[4][5]
Salmonella spp.---0.25 - 8[4][5]
Proteus mirabilis---0.25 - 8[4][5]
Vibrio fluvialis---0.25 - 8[4][5]
Yersinia ruckeri---0.25 - 8[4][5]
Erysipelothrix rhusiopathiae----
Acinetobacter baumannii---0.25 - 8[4][5]
Streptococcus agalactiae---0.25 - 8[4][5]
Enterococcus spp.---8 - 32[4][5]
Yersinia enterocolitica---8 - 32[4][5]

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

1. Materials

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., reference strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, and clinical isolates)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reservoirs

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) by dissolving the analytical standard powder in a minimal amount of a suitable solvent (e.g., DMSO).[1]

  • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the adjusted suspension.

4. Preparation of Microtiter Plates

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of the this compound working solution to the wells of the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of this compound concentrations.

  • Column 11 will serve as the growth control (no this compound).

  • Column 12 will serve as the sterility control (no bacteria).

5. Inoculation and Incubation

  • Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to the sterility control wells (column 12).

  • Seal the plates or cover with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results

  • Following incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a microplate reader can be used to facilitate observation.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. This is observed as the first clear well in the dilution series.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate stock->serial_dilution bacterial_suspension Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension bacterial_suspension->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubation->reading

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Ciadox_Mechanism This compound This compound (Quinoxaline-1,4-dioxide) BacterialCell Bacterial Cell This compound->BacterialCell Enters Reduction Bacterial Reductases This compound->Reduction is reduced by ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Damage Oxidative Damage ROS->Damage DNA DNA Damage (Inhibition of Replication) Damage->DNA Proteins Protein Damage Damage->Proteins Lipids Lipid Peroxidation (Membrane Damage) Damage->Lipids CellDeath Bacterial Cell Death DNA->CellDeath Proteins->CellDeath Lipids->CellDeath

Caption: Proposed mechanism of action of this compound.

Mechanism of Action

This compound, as a member of the quinoxaline-1,4-dioxide class of antibiotics, is believed to exert its antibacterial effect through a bioreductive activation process.[2] Once inside the bacterial cell, the N-oxide groups of the quinoxaline (B1680401) ring are reduced by bacterial reductases. This reduction leads to the generation of reactive oxygen species (ROS).[5] The accumulation of these highly reactive molecules results in significant oxidative stress within the bacterium, causing damage to critical cellular components such as DNA, proteins, and lipids.[5] This widespread cellular damage ultimately disrupts essential physiological processes and leads to bacterial cell death. The antibacterial activity of this compound has been observed to be enhanced under anaerobic conditions.[1][4][5]

References

Application Note: Quantification of Ciadox in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciadox is a quinoxaline (B1680401) derivative used as an antibacterial growth promoter in animal husbandry. Due to potential residues in animal-derived food products, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in animal feed. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence to ensure feed safety and compliance with regulations.[1] This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in various animal feed matrices. The method is suitable for routine quality control and regulatory monitoring.

Principle

A representative sample of animal feed is first ground to ensure homogeneity. This compound is then extracted from the feed matrix using a suitable solvent mixture, such as methanol (B129727) and acetonitrile (B52724). The resulting extract undergoes a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[2][3] The purified extract is then analyzed by reversed-phase HPLC with UV detection at the wavelength of maximum absorbance for this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD)

    • Analytical balance

    • Grinder or mill

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Alumina N or Oasis HLB)[1][3]

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Reagents:

    • This compound reference standard (purity ≥ 98%)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid (or other suitable buffer components)

    • All other chemicals should be of analytical grade.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation
  • Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass through a 1 mm sieve).

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., methanol:acetonitrile, 1:1 v/v).[2]

    • Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Alumina N SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.[3]

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a suitable solvent to remove interferences (e.g., 5% methanol in water).

    • Elute the this compound with 5 mL of a stronger solvent (e.g., 80% methanol in water).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be Acetonitrile:Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 30°C

  • Detector: UV/DAD detector set at the wavelength of maximum absorbance for this compound (e.g., ~365 nm).[2]

Calibration and Quantification
  • Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The concentration of this compound in the original feed sample (mg/kg) can be calculated using the following formula:

This compound (mg/kg) = (C x V x D) / W

Where:

  • C = Concentration of this compound in the final sample solution (µg/mL) from the calibration curve

  • V = Final volume of the reconstituted sample (mL)

  • D = Dilution factor (if any)

  • W = Weight of the feed sample taken for extraction (g)

Data Presentation

The performance of the described HPLC method is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and matrix.

Parameter Typical Value Reference
Linearity (r²)> 0.995[3]
Limit of Detection (LOD)0.02 - 0.05 mg/kg[1][3]
Limit of Quantification (LOQ)0.05 - 0.10 mg/kg[1]
Recovery74.1 - 111%[1]
Precision (RSDr)< 15%[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Sample Animal Feed Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (Methanol:Acetonitrile) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Clean-up (Alumina N Cartridge) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration Filtration (0.45 µm) Evaporation->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Data Acquisition & Processing HPLC->Data Calculation Calculation of this compound Concentration Data->Calculation Calibration Calibration Curve (Standard Solutions) Calibration->Calculation Result Final Result (mg/kg) Calculation->Result

Caption: Experimental workflow for the quantification of this compound in animal feed by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in animal feed. The sample preparation procedure, involving solvent extraction and solid-phase extraction clean-up, effectively removes matrix interferences, ensuring accurate and precise results. The method is suitable for routine analysis in a quality control or regulatory laboratory setting. For higher sensitivity and confirmatory analysis, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is recommended.[1]

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Ciadox Residues in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox is a quinoxaline (B1680401) antibiotic that has been used in veterinary medicine to promote growth and prevent diseases in livestock.[1] The presence of drug residues in edible animal tissues is a significant concern for food safety and human health, necessitating robust and sensitive analytical methods for their monitoring.[2][3] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful and widely accepted technique for the analysis of veterinary drug residues in various food matrices due to its high sensitivity, selectivity, and speed.[4][5][6][7][8]

These application notes provide a comprehensive protocol for the determination of this compound residues in different animal tissues, including muscle, liver, and kidney. The methodology covers sample preparation, UPLC-MS/MS analysis, and data interpretation, and is designed to meet the stringent requirements of regulatory bodies for monitoring maximum residue limits (MRLs).

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) for this compound in cattle tissues and the performance characteristics of a UPLC-MS/MS method for the analysis of quinoxaline antibiotics, including this compound.

Table 1: Maximum Residue Limits (MRLs) for this compound in Cattle Tissues

SpeciesTissueMRL (µg/kg)
CattleMuscle200
CattleLiver600
CattleKidney1200

Source: Adapted from CAC MRL data.[9]

Table 2: Performance Data of a UPLC-MS/MS Method for Quinoxaline Antibiotics (including this compound) in Penaeus vannamei

ParameterValue
Linearity Range2.5 - 50 µg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.9 µg/kg
Recoveries80.2% - 94.0%
Relative Standard Deviations (RSDs)1.7% - 8.4%

Source: Adapted from a study on the determination of quinoxaline antibiotic residues.[1]

Experimental Protocols

Sample Preparation

A generic and effective sample preparation protocol is crucial for the accurate analysis of this compound residues in tissue samples. This protocol involves homogenization, extraction, and purification steps to remove interfering matrix components.

Materials and Reagents:

  • Homogenizer (e.g., rotor-stator or bead beater)[10][11]

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • n-Hexane, HPLC grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or PRiME HLB)[5][12]

Protocol:

  • Homogenization: Weigh 2.0 g of the tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube.[5] Add a suitable buffer or water and homogenize the sample until a uniform consistency is achieved.[10][11]

  • Extraction: Add 10 mL of acidified acetonitrile (e.g., 0.1-0.2% formic acid in acetonitrile) to the homogenized sample.[1][5][12]

  • Vortex the mixture vigorously for 1 minute and then shake on a mechanical shaker for 30 minutes.[5][12]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to precipitate proteins and separate the supernatant.[5][13]

  • Liquid-Liquid Cleanup (Optional): Transfer the supernatant to a new tube. For fatty tissues, a defatting step with n-hexane can be performed. Add an equal volume of n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.[5]

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest with a suitable solvent.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase.[5]

  • Filter the final extract through a 0.22 µm syringe filter before UPLC-MS/MS analysis.[1]

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)[4][7]

  • Electrospray ionization (ESI) source

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then returning to initial conditions for column re-equilibration.[1]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions are typically monitored for confirmation.

  • Source Parameters: Optimize capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Tissue Sample (2g) homogenize Homogenization sample->homogenize extract Extraction (Acidified Acetonitrile) homogenize->extract centrifuge1 Centrifugation (4000 rpm, 5 min) extract->centrifuge1 cleanup Cleanup (LLE/SPE) centrifuge1->cleanup evap_recon Evaporation & Reconstitution cleanup->evap_recon filter Filtration (0.22 µm) evap_recon->filter uplc UPLC Separation (C18 Column) filter->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification msms->quant confirm Confirmation quant->confirm report Reporting confirm->report Logical_Relationship drug_admin This compound Administration to Livestock residue Residue in Edible Tissues drug_admin->residue food_safety Potential Human Health Risk residue->food_safety monitoring UPLC-MS/MS Monitoring residue->monitoring mrl Establishment of MRLs food_safety->mrl mrl->monitoring compliance Regulatory Compliance monitoring->compliance consumer_protection Consumer Protection compliance->consumer_protection

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Ciadox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox is a novel synthetic antimicrobial agent belonging to the quinoxaline-di-N-oxide class of compounds. These compounds are known for their broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of microorganisms to this compound. The primary methods covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for qualitative susceptibility assessment.[1][2][3] Adherence to these protocols is crucial for obtaining reliable and reproducible data, which is essential for the evaluation of new antimicrobial agents.[2]

Principle of Antibacterial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is a fundamental procedure in microbiology to determine the effectiveness of an antimicrobial agent against a specific microorganism.[1][4] The goal is to predict the likely therapeutic outcome of treating an infection with that agent.[1] The two most widely used methods are:

  • Dilution Methods (Broth and Agar): These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The broth microdilution method, which uses a 96-well microtiter plate, is a common and efficient way to determine MIC values.[2][7]

  • Diffusion Methods (Disk Diffusion): This method involves placing a paper disk impregnated with a specific concentration of the antimicrobial agent onto an agar (B569324) plate that has been inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.[2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical standard

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Resazurin (B115843) sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum in the wells will be approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[5][6] This can be determined by visual inspection or by using a microplate reader.

    • If using resazurin, add 20 µL of the resazurin solution to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls prep_this compound Prepare this compound Stock & Working Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation sterility_control Sterility Control (no bacteria) serial_dilution->sterility_control incubation Incubate at 35°C for 18-24h inoculation->incubation growth_control Growth Control (no drug) inoculation->growth_control read_mic Read MIC (lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol provides a qualitative assessment of bacterial susceptibility to this compound.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%) or PBS

  • McFarland turbidity standards (0.5 standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[8]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the this compound-impregnated disks to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints (which would need to be determined for this compound).

Data Presentation

The following table presents hypothetical MIC data for this compound against a panel of common bacterial pathogens.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.5
Enterococcus faecalis ATCC 29212Positive1
Streptococcus pneumoniae ATCC 49619Positive0.25
Escherichia coli ATCC 25922Negative2
Pseudomonas aeruginosa ATCC 27853Negative8
Klebsiella pneumoniae (Clinical Isolate)Negative4
Acinetobacter baumannii (Clinical Isolate)Negative16

Hypothetical Mechanism of Action of this compound

As a member of the quinoxaline-di-N-oxide family, the proposed mechanism of action for this compound involves the bioreductive activation of the N-oxide groups within the bacterial cell. This reduction leads to the generation of reactive oxygen species (ROS) and other radical species that can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Hypothetical Signaling Pathway for this compound Action

Ciadox_Mechanism cluster_cell Inside Bacterial Cell This compound This compound (prodrug) BacterialCell Bacterial Cell This compound->BacterialCell BacterialReductases Bacterial Reductases Activatedthis compound Activated this compound (Radical Species) BacterialReductases->Activatedthis compound Reduction of N-oxides ROS Reactive Oxygen Species (ROS) Activatedthis compound->ROS Generates DNAdamage DNA Damage ROS->DNAdamage ProteinDamage Protein Damage ROS->ProteinDamage LipidDamage Lipid Peroxidation ROS->LipidDamage CellDeath Bacterial Cell Death DNAdamage->CellDeath ProteinDamage->CellDeath LipidDamage->CellDeath

Caption: Proposed mechanism of this compound.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing results, it is imperative to perform quality control (QC) testing.[2] This involves testing standard reference strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in parallel with the clinical isolates. The results for the QC strains should fall within the established acceptable ranges. Any deviation requires investigation and potential re-testing. Factors that can affect results include the quality of the media, inoculum preparation, incubation conditions, and the integrity of the antimicrobial agent.[9]

References

Application Notes and Protocols for Ciadox Administration in Poultry for Disease Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a broad spectrum of activity.[1] It has demonstrated potential for use in veterinary medicine, particularly in poultry, for the prevention and control of bacterial diseases.[2] As a member of the quinoxaline-di-N-oxide class, its mechanism of action is primarily attributed to the induction of DNA damage in bacterial cells, particularly under anaerobic conditions.[3][4] This document provides detailed application notes, experimental protocols, and data summaries to guide research and development efforts related to the prophylactic use of this compound in poultry.

Data Presentation

In Vitro Antimicrobial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against key poultry pathogens. This data is crucial for understanding the agent's potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Avian Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Campylobacter jejuni250.5 - 412[5]
Clostridium perfringens300.25 - 20.51[5]
Escherichia coli501 - 824[5]
Pasteurella multocida200.5 - 212[5]
Salmonella Pullorum151 - 424[5]
Staphylococcus aureus404 - 16816[5]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Select Avian Pathogens

Bacterial SpeciesNumber of IsolatesMBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)Reference
Clostridium perfringens300.5 - 412[5]
Escherichia coli502 - 1648[5]
Pasteurella multocida201 - 424[5]
Salmonella Pullorum152 - 848[5]

Note: In vivo efficacy data for this compound in poultry, particularly from controlled disease challenge studies, is limited in publicly available literature. The provided in vitro data suggests potential for efficacy, but further in vivo studies are necessary to establish optimal dosages and clinical effectiveness for disease prevention.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing of this compound

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against target poultry pathogens.

2. Materials:

  • This compound analytical standard

  • Target bacterial isolates (e.g., Clostridium perfringens, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Blood Agar (B569324) or other appropriate solid media

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (aerobic and anaerobic capabilities)

3. Methodology:

  • 3.1. Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1024 µg/mL.

  • 3.2. Bacterial Inoculum Preparation:

    • Culture the bacterial isolate on appropriate agar plates overnight.

    • Inoculate a few colonies into CAMHB and incubate until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • 3.3. Broth Microdilution Assay:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for E. coli, anaerobic for C. perfringens).

  • 3.4. MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • 3.5. MBC Determination:

    • From the wells showing no visible growth, plate 10 µL onto appropriate agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: In Vivo Efficacy of Prophylactic this compound in a Necrotic Enteritis Challenge Model

1. Objective: To evaluate the efficacy of this compound administered in feed for the prevention of necrotic enteritis in broiler chickens.

2. Animals and Housing:

  • Day-old broiler chicks (e.g., Ross 308), mixed-sex.

  • House birds in floor pens with clean litter. Provide ad libitum access to feed and water.

  • Maintain appropriate environmental conditions (temperature, humidity, lighting) for the age of the birds.

3. Experimental Design:

  • Groups (minimum of 4):

    • Negative Control: Unmedicated feed, no challenge.

    • Positive Control: Unmedicated feed, challenged.

    • This compound Treatment Group: Medicated feed with this compound (at a specified inclusion rate, e.g., 50 ppm), challenged.

    • Positive Control Drug Group: Medicated feed with a known effective antibiotic (e.g., bacitracin), challenged.

  • Acclimation Period: 14 days.

  • Treatment Period: From day 1 to the end of the study.

4. Challenge Model (based on Clostridium perfringens):

  • Predisposing Factor: On day 14, orally inoculate challenged birds with a coccidial vaccine or a field isolate of Eimeria spp. to induce intestinal damage.

  • Bacterial Challenge: On days 19, 20, and 21, orally inoculate challenged birds with a broth culture of a virulent, NetB toxin-producing strain of Clostridium perfringens (e.g., 10⁸-10⁹ CFU/bird).

5. Data Collection and Measurements:

  • Performance Parameters: Record body weight and feed intake per pen on a weekly basis to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Mortality: Record daily mortality and perform necropsies to determine the cause of death.

  • Clinical Signs: Observe birds daily for signs of illness (e.g., depression, ruffled feathers, diarrhea).

  • Lesion Scoring: On days 22 and 28, euthanize a subset of birds from each group and score intestinal lesions for necrotic enteritis on a scale of 0 (no gross lesions) to 4 (severe necrosis).

  • Microbiological Analysis: Collect intestinal contents to quantify C. perfringens levels via selective plating.

6. Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine significant differences between treatment groups.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Bacterial Cell This compound This compound (Quinoxaline-1,4-dioxide) Reduction Enzymatic Reduction (e.g., Nitroreductases) This compound->Reduction Enters cell Radicals Reactive Radical Intermediates Reduction->Radicals Generates DNA Bacterial DNA Radicals->DNA Attacks Damage DNA Strand Breaks and Damage DNA->Damage Inhibition Inhibition of DNA Replication & Repair Damage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of action for this compound in bacteria.

Experimental Workflow

G start Day 1: Bird Arrival & Group Allocation acclimation Days 1-14: Acclimation & Prophylactic Feeding start->acclimation predispose Day 14: Coccidial Challenge (Predisposition) acclimation->predispose performance Weekly Data Collection: Weight & Feed Intake acclimation->performance challenge Days 19-21: C. perfringens Challenge predispose->challenge monitoring Daily Monitoring: Mortality & Clinical Signs challenge->monitoring necropsy1 Day 22: Necropsy 1 (Lesion Scoring) monitoring->necropsy1 necropsy2 Day 28: Necropsy 2 (Lesion Scoring) monitoring->necropsy2 end End of Study: Final Data Analysis necropsy1->end necropsy2->end performance->end

Caption: Workflow for an in vivo poultry disease challenge study.

Logical Relationships

G strategy Disease Prevention Strategy This compound Prophylactic this compound in Feed strategy->this compound pathogen_reduction Reduced Pathogen Load in Gut This compound->pathogen_reduction intestinal_health Improved Intestinal Integrity pathogen_reduction->intestinal_health performance Improved Performance (Weight Gain, FCR) intestinal_health->performance morbidity Reduced Morbidity & Lesion Scores intestinal_health->morbidity outcome Successful Disease Prevention performance->outcome mortality Reduced Mortality morbidity->mortality mortality->outcome

Caption: Logical flow of a this compound-based disease prevention strategy.

References

Ciadox Formulation for Aquaculture Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It has demonstrated a broad spectrum of antibacterial activity and is being investigated for its potential use in veterinary medicine, including aquaculture, to control bacterial pathogens. This document provides an overview of the available research on this compound, its mechanism of action, and generalized protocols for its evaluation in an aquaculture research setting.

Note: There is a significant lack of publicly available in vivo efficacy, safety, and pharmacokinetic data for this compound in commercially important fish species. The experimental protocols provided herein are therefore based on general methodologies for antimicrobial research in aquaculture and would require specific adaptation and validation for this compound.

Mechanism of Action

This compound, like other quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), acts as a bioreductive drug. Its antibacterial effect is dependent on the enzymatic reduction of its N-oxide groups within the bacterial cell. This process is more efficient under anaerobic or hypoxic conditions. The reduction of this compound leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage.[1][2]

The primary mechanism of action involves the induction of an SOS response and oxidative stress in bacteria.[1] The generated ROS can lead to oxidative damage of crucial cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[2] Studies have shown that QdNOs can cause DNA strand breaks and inhibit DNA synthesis.[3]

Ciadox_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound Reduced_this compound Reduced this compound (Active form) This compound->Reduced_this compound Bacterial Reductases (Anaerobic/Hypoxic) ROS Reactive Oxygen Species (ROS) Reduced_this compound->ROS DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Cell_Death Bacterial Cell Death ROS->Cell_Death Oxidative Stress SOS_Response SOS Response DNA_Damage->SOS_Response SOS_Response->Cell_Death

Proposed signaling pathway for this compound's antibacterial action.

Data Presentation

In Vitro Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial pathogens relevant to aquaculture.

Bacterial SpeciesStrain(s)MIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliFish isolates116[1]
Flavobacterium columnareFish isolates8>128[1]
Aeromonas hydrophilaFish isolates0.25 - 81 - 64[1]
Aeromonas sobriaFish isolates0.25 - 81 - 64[1]
Vibrio fluvialisFish isolates0.25 - 81 - 64[1]
Yersinia ruckeriFish isolates0.25 - 81 - 64[1]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol is for determining the MIC and MBC of this compound against aquatic bacterial pathogens.

1. Materials:

  • This compound analytical standard

  • Bacterial isolates of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Bacterial Inoculum Preparation: Culture the bacterial isolates in MHB to the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plates using MHB to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific bacterial species for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In_Vitro_Workflow In Vitro Antimicrobial Susceptibility Testing Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc end End read_mbc->end

Workflow for in vitro antimicrobial susceptibility testing.
Protocol 2: In Vivo Efficacy Study (Generalized)

This protocol outlines a general procedure for evaluating the efficacy of this compound in a fish model of bacterial infection.

1. Materials:

  • Healthy, disease-free fish of the target species (e.g., tilapia, carp, salmon)

  • Virulent strain of a relevant aquatic bacterial pathogen

  • This compound formulation for in-feed or bath administration

  • Aquaria with appropriate water quality management systems

  • Fish feed

  • Necropsy tools

2. Procedure:

  • Acclimation: Acclimate the fish to the experimental conditions for at least two weeks.

  • Challenge Model: Experimentally infect the fish with the bacterial pathogen via an appropriate route (e.g., intraperitoneal injection, immersion).

  • Treatment Administration:

    • In-feed: Incorporate this compound into the fish feed at various concentrations.

    • Bath: Expose the fish to a static or flow-through bath containing different concentrations of this compound for a specified duration.

  • Observation: Monitor the fish daily for clinical signs of disease and mortality for a predetermined period (e.g., 14 days).

  • Data Collection: Record daily mortality, clinical signs, and any adverse effects of the treatment.

  • Endpoint Analysis: At the end of the study, euthanize surviving fish and collect tissues for bacteriological and/or histopathological analysis to confirm the infection status.

  • Efficacy Calculation: Calculate the relative percent survival (RPS) for each treatment group compared to the infected, untreated control group.

Protocol 3: Acute Toxicity (LD50/LC50) Study (Generalized)

This protocol is a general guideline for determining the acute toxicity of this compound in fish, based on OECD Guideline 203.

1. Materials:

  • Healthy, juvenile fish of the target species

  • This compound

  • Aquaria with controlled environmental conditions (temperature, pH, dissolved oxygen)

  • Water quality monitoring equipment

2. Procedure:

  • Range-finding Test: Conduct a preliminary test with a wide range of this compound concentrations to determine the approximate lethal range.

  • Definitive Test:

    • Expose groups of fish (e.g., 10 fish per group) to at least five geometrically spaced concentrations of this compound and a control group (no this compound).

    • The exposure period is typically 96 hours.

  • Observation: Observe the fish at 24, 48, 72, and 96 hours and record any mortalities or signs of toxicity.

  • Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the LC50 (median lethal concentration) and its 95% confidence intervals.

Protocol 4: Pharmacokinetic Study (Generalized)

This protocol provides a general framework for investigating the pharmacokinetic properties of this compound in fish.

1. Materials:

  • Healthy, cannulated (if possible for blood sampling) or non-cannulated fish

  • This compound formulation for oral or intravascular administration

  • Apparatus for blood and tissue sample collection

  • Analytical instrumentation (e.g., HPLC-MS/MS) for this compound quantification

2. Procedure:

  • Dosing: Administer a single dose of this compound to the fish via the desired route (e.g., oral gavage, intravascular injection).

  • Sample Collection: Collect blood and/or tissue samples at predetermined time points post-dosing.

  • Sample Processing: Process the samples (e.g., plasma separation, tissue homogenization) and store them appropriately until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolites in the samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Bioavailability (F) for oral administration

    • Volume of distribution (Vd)

    • Clearance (CL)

In_Vivo_Research_Workflow Generalized In Vivo Research Workflow for this compound in Aquaculture start Start in_vitro In Vitro Susceptibility Testing (MIC/MBC) start->in_vitro safety Acute Toxicity Study (LD50/LC50) in_vitro->safety efficacy In Vivo Efficacy Study (Challenge Model) safety->efficacy pk_study Pharmacokinetic Study efficacy->pk_study dose_determination Dose Determination & Refinement pk_study->dose_determination field_trials Field Trials dose_determination->field_trials end End field_trials->end

References

Application Notes and Protocols for Assessing Ciadox Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox is a quinoxaline-1,4-dioxide derivative with known antibacterial and growth-promoting properties. As with any compound intended for experimental or therapeutic use, understanding its stability profile in solution is critical for ensuring the accuracy and reproducibility of research data, as well as for defining appropriate storage and handling procedures. These application notes provide a comprehensive framework for assessing the stability of this compound in various experimental solutions. The protocols outlined are based on established principles of drug stability testing, including guidelines from the International Council for Harmonisation (ICH).

Key Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for designing relevant cell-based assays and for interpreting the biological consequences of this compound degradation. This compound treatment has been associated with the activation of the JAK2/STAT1, PI3K/Akt, TGF-β/Smad3, and p38 MAPK signaling cascades.[1][2] These pathways are integral to cell growth, proliferation, and inflammatory responses.

Ciadox_Signaling_Pathways This compound This compound Receptor Cell Surface Receptor This compound->Receptor JAK2 JAK2 Receptor->JAK2 PI3K PI3K Receptor->PI3K TGF_beta_R TGF-β Receptor Receptor->TGF_beta_R TAK1_ASK1_MyD88 TAK1/ASK1/MyD88 Receptor->TAK1_ASK1_MyD88 STAT1 STAT1 JAK2->STAT1 Gene_Expression Target Gene Expression (e.g., SZNF) STAT1->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Smad3 Smad3 TGF_beta_R->Smad3 Smad3->Gene_Expression p38 p38 MAPK TAK1_ASK1_MyD88->p38 p38->Gene_Expression Biological_Effects Biological Effects (Growth Promotion, Antibacterial Activity) Gene_Expression->Biological_Effects

This compound Signaling Pathways

Stability Testing Experimental Workflow

A systematic approach is required to evaluate the stability of this compound in solution. The following workflow outlines the key stages, from solution preparation to data analysis. This workflow ensures that all critical parameters are assessed and that the resulting data is robust and reliable.

Stability_Workflow start Start: this compound Stock Solution Preparation protocol_dev Protocol Development: - Select experimental solutions (e.g., buffers, media) - Define stress conditions (pH, temp, light) start->protocol_dev forced_degradation Forced Degradation Studies protocol_dev->forced_degradation sampling Time-Point Sampling forced_degradation->sampling analysis Sample Analysis (Stability-Indicating HPLC Method) sampling->analysis data_proc Data Processing and Quantification analysis->data_proc pathway_id Degradation Product Identification (LC-MS/MS) analysis->pathway_id results Results Interpretation and Stability Profile data_proc->results pathway_id->results end End: Shelf-life and Storage Recommendations results->end

Experimental Workflow for this compound Stability Assessment

Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. These studies involve subjecting this compound solutions to stress conditions that are more severe than accelerated stability testing conditions.

Materials and Equipment
  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (for degradation product identification)

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the appropriate experimental solution (buffer, cell culture medium, etc.) to the desired final concentration for stability testing.

Stress Conditions

The following table summarizes the recommended stress conditions for forced degradation studies of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of this compound solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize samples before analysis.
Base Hydrolysis Mix equal volumes of this compound solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Collect samples at various time points. Neutralize samples before analysis.
Oxidative Degradation Mix equal volumes of this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Collect samples at various time points.
Thermal Degradation Incubate this compound solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) in a temperature-controlled chamber. Collect samples at various time points over a period of several days.
Photodegradation Expose this compound solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.

Suggested HPLC Parameters
ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectral analysis of this compound (a photodiode array detector is recommended).
Injection Volume 10-20 µL
Column Temperature 30-40°C
Method Validation

The stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the forced degradation studies.

Stress ConditionTime (hours)This compound Concentration (µg/mL)% this compound RemainingPeak Area of Degradation Products
Control (t=0) 0100.0100.00
Acid Hydrolysis (0.1 M HCl, 60°C) 885.285.2[Sum of peak areas]
2465.765.7[Sum of peak areas]
Base Hydrolysis (0.1 M NaOH, 60°C) 878.978.9[Sum of peak areas]
2450.150.1[Sum of peak areas]
Oxidative Degradation (3% H₂O₂) 890.590.5[Sum of peak areas]
2475.375.3[Sum of peak areas]
Thermal Degradation (70°C) 2492.192.1[Sum of peak areas]
7280.480.4[Sum of peak areas]
Photodegradation 2488.688.6[Sum of peak areas]
Potential Degradation Pathways

Based on the chemical structure of quinoxaline-1,4-dioxides, potential degradation pathways for this compound include hydrolysis of amide or ester groups (if present), reduction of the N-oxide moieties, and cleavage of the quinoxaline (B1680401) ring system under harsh conditions. The identification of degradation products using LC-MS/MS is essential for elucidating the specific degradation pathways.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (H₂O₂) This compound->Oxidation [O] Photolysis Photolysis (Light) This compound->Photolysis DP1 Degradation Product 1 (e.g., N-oxide reduction) Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Ring cleavage) Oxidation->DP2 DP3 Degradation Product 3 (e.g., Side-chain modification) Photolysis->DP3

References

Application Note: In Vivo Imaging of Ciadox Distribution in Small Animals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciadox is a quinoxaline-1,4-dioxide derivative with known antibacterial and potential anticancer properties, particularly under hypoxic conditions. Understanding the in vivo biodistribution of this compound is critical for its development as a therapeutic agent. This application note provides a detailed protocol for non-invasive in vivo imaging of this compound distribution in small animal models, enabling researchers to visualize its accumulation in target tissues and understand its pharmacokinetic profile dynamically. The protocols described herein are based on established in vivo imaging methodologies and the known properties of this compound.

Principle

This protocol outlines two primary approaches for in vivo imaging of this compound: fluorescence imaging and Positron Emission Tomography (PET).

  • Fluorescence Imaging: This method involves labeling this compound with a near-infrared (NIR) fluorescent dye. NIR fluorophores are ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light.[1] The labeled this compound can then be visualized in real-time in small animals using a sensitive in vivo imaging system.

  • Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that provides quantitative three-dimensional information on the distribution of a radiolabeled compound.[2][3] This approach requires labeling this compound with a positron-emitting radionuclide. PET imaging allows for precise quantification of drug concentration in various organs and tumors.[2][3]

The choice of imaging modality will depend on the specific research question, available resources, and the desired level of quantification.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis compound_prep This compound Labeling (Fluorescent or Radioactive) injection Administration of Labeled this compound compound_prep->injection animal_model Animal Model Preparation (e.g., Tumor Xenograft) animal_model->injection imaging Longitudinal Imaging (e.g., Fluorescence or PET/CT) injection->imaging ex_vivo Ex Vivo Organ Imaging & Biodistribution imaging->ex_vivo quantification Image Quantification (Region of Interest Analysis) imaging->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Caption: Experimental workflow for in vivo imaging of this compound.

hypoxia_pathway cluster_cell Hypoxic Cell hypoxia Low Oxygen (Hypoxia) hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization ciadox_activation This compound Activation (Bio-reduction) hypoxia->ciadox_activation hif1a HIF-1α hif1a_stabilization->hif1a hif1_complex HIF-1 Complex hif1a->hif1_complex hif1b HIF-1β (ARNT) hif1b->hif1_complex hre Hypoxia Response Element (HRE) in DNA hif1_complex->hre gene_transcription Target Gene Transcription (e.g., VEGF, iNOS) hre->gene_transcription dna_damage DNA Damage & Cytotoxicity ciadox_activation->dna_damage

Caption: Simplified signaling pathway of this compound activation under hypoxia.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from in vivo imaging studies of this compound.

Table 1: Biodistribution of Labeled this compound in Tumor-Bearing Mice (Fluorescence Imaging)

Organ/TissueMean Fluorescence Intensity (Photons/s/cm²/sr) ± SD
TumorExample Value
LiverExample Value
KidneysExample Value
SpleenExample Value
LungsExample Value
HeartExample Value
MuscleExample Value
BloodExample Value

Table 2: Biodistribution of Radiolabeled this compound in Tumor-Bearing Mice (PET Imaging)

Organ/TissuePercent Injected Dose per Gram (%ID/g) ± SD
TumorExample Value
LiverExample Value
KidneysExample Value
SpleenExample Value
LungsExample Value
HeartExample Value
MuscleExample Value
BloodExample Value

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound and In Vivo Imaging

1.1. Materials and Reagents

  • This compound

  • NHS-ester functionalized near-infrared (NIR) fluorescent dye (e.g., Cy7.5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small animal model (e.g., tumor-bearing nude mice)

  • In vivo fluorescence imaging system

1.2. Procedure: Fluorescent Labeling of this compound

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.5 to 3-fold molar excess of the NIR dye-NHS ester to the this compound solution.

  • Add a 2-fold molar excess of TEA to catalyze the reaction.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle stirring.

  • Purify the labeled this compound from the unreacted dye using a size exclusion chromatography column, eluting with PBS.

  • Collect the fractions containing the labeled compound and confirm the labeling efficiency using UV-Vis spectroscopy.

  • Store the labeled this compound at 4°C, protected from light.

1.3. Procedure: In Vivo Fluorescence Imaging

  • Anesthetize the animal model (e.g., with isoflurane) and place it in the imaging chamber.

  • Acquire a baseline fluorescence image before injection.

  • Administer the fluorescently labeled this compound via intravenous (tail vein) injection at a predetermined dose.

  • Acquire whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).[4]

  • After the final imaging time point, euthanize the animal and dissect the major organs (tumor, liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo signal.

  • Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and major organs using the imaging system's software.

Protocol 2: Radiolabeling of this compound and In Vivo PET Imaging

2.1. Materials and Reagents

  • This compound derivative with a chelating agent (e.g., DOTA-Ciadox)

  • Positron-emitting radionuclide (e.g., ⁶⁸Ga or ⁶⁴Cu)[5]

  • Metal-free buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Small animal model (e.g., tumor-bearing nude mice)

  • PET/CT scanner

2.2. Procedure: Radiolabeling of this compound

  • Synthesize a this compound derivative conjugated to a chelating agent like DOTA.

  • Elute the radionuclide (e.g., ⁶⁸Ga) from a generator.

  • Add the radionuclide to the DOTA-Ciadox conjugate in a metal-free buffer.

  • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-15 minutes).

  • Purify the radiolabeled this compound using a C18 Sep-Pak cartridge.

  • Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.

  • Formulate the final product in sterile saline for injection.

2.3. Procedure: In Vivo PET/CT Imaging

  • Anesthetize the animal model and position it on the scanner bed.

  • Perform a baseline CT scan for anatomical reference.

  • Administer the radiolabeled this compound via intravenous injection.

  • Acquire dynamic or static PET scans at various time points post-injection.

  • After the final scan, euthanize the animal and collect major organs and blood for gamma counting to determine the biodistribution.

  • Reconstruct the PET images and co-register them with the CT images.

  • Draw regions of interest (ROIs) on the images of the tumor and major organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Discussion

The protocols provided offer a framework for the in vivo imaging of this compound distribution in small animals. The choice between fluorescence and PET imaging will depend on the specific research goals. Fluorescence imaging is a relatively high-throughput and cost-effective method for visualizing the real-time distribution of the compound.[2] PET imaging, while more resource-intensive, provides superior sensitivity and quantitative accuracy, allowing for detailed pharmacokinetic modeling.[2][3]

The biodistribution data obtained from these studies will be invaluable for understanding the tumor-targeting efficiency of this compound, its clearance mechanisms, and potential off-target accumulation. This information is crucial for optimizing dosing regimens and evaluating the safety and efficacy of this compound as a therapeutic agent.

References

Application Notes and Protocols: Ciadox as a Therapeutic Agent in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox, also known as Cyadox, is a synthetic quinoxaline-1,4-dioxide derivative with broad-spectrum antibacterial activity.[1][2][3] It is being investigated as a potential therapeutic agent and growth promoter in veterinary medicine, particularly for swine and poultry.[1][4] This document provides a summary of the available data on this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic profiles, and protocols from key preclinical and pharmacodynamic studies.

Mechanism of Action

This compound belongs to the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) class of antibacterials.[5][6] Its mechanism of action is primarily centered on the generation of reactive oxygen species (ROS) within bacterial cells, particularly under anaerobic or hypoxic conditions prevalent in the gastrointestinal tract.[2][5] This process leads to oxidative stress, causing significant damage to bacterial DNA and the cell wall, ultimately resulting in bacterial cell death.[2][5] The DNA damage triggers an SOS response in the bacteria, a complex pathway for DNA repair, which is often overwhelmed by the extent of the damage caused by this compound.[5][6]

Signaling Pathway of this compound-Induced Bacterial Cell Death

Ciadox_Mechanism cluster_bacterium Bacterial Cell This compound This compound BacterialReductases Bacterial Reductases (e.g., Xanthine Oxidase) This compound->BacterialReductases Reduction ROS Reactive Oxygen Species (ROS) BacterialReductases->ROS Generates DNA_Damage Oxidative DNA Damage (Strand Breaks) ROS->DNA_Damage CellWall_Damage Cell Wall and Membrane Damage ROS->CellWall_Damage SOS_Response SOS Response Activation (recA, uvrA) DNA_Damage->SOS_Response Induces Cell_Death Bacterial Cell Death CellWall_Damage->Cell_Death SOS_Response->Cell_Death Overwhelmed Repair Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens isolated from swine and poultry. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound Against Swine Pathogens
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Clostridium perfringens60240.5 - 8[7]
Escherichia coli---1 - 4[8]
Pasteurella multocida---1[3]
Salmonella choleraesuis----[8]
Erysipelothrix----[8]
Streptococcus spp.----[8]
Table 2: In Vitro Activity of this compound Against Poultry Pathogens
Bacterial SpeciesMIC (µg/mL)Reference
Clostridium perfringens-[3]
Campylobacter jejuni-[3]
Pasteurella multocida-[3]
Escherichia coli-[3]

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

PK/PD modeling has been employed to determine optimal dosing regimens for this compound in swine and broilers for the treatment of Clostridium perfringens infections.

Table 3: Calculated Daily Dosages of this compound for Clostridium perfringens in Swine
Therapeutic EffectAUC₂₄h/MIC Ratio (h)Predicted Daily Dose (mg/kg) for 90% Target Attainment RateReference
Bacteriostatic26.7229.30[7]
Bactericidal39.5442.56[7]
Bacterial Elimination50.6954.50[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Materials:

  • This compound analytical standard

  • Mueller-Hinton broth (MHB) or other appropriate growth medium

  • Bacterial isolates

  • 96-well microtiter plates

  • Incubator (aerobic or anaerobic as required)

  • Spectrophotometer or visual inspection for growth

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Include positive control wells (bacteria with no drug) and negative control wells (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours, under aerobic or anaerobic conditions depending on the bacterium).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: Pharmacokinetic Study in Swine

Objective: To determine the pharmacokinetic parameters of this compound in swine following oral administration.

Animals:

  • Healthy, crossbred pigs, acclimated to the study conditions.

Procedure:

  • Administer a single oral dose of this compound to each pig.

  • Collect blood samples from a jugular catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-administration).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Experimental Workflow for PK/PD Modeling

PKPD_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) cluster_modeling PK/PD Modeling and Simulation MIC Determine MICs of this compound against target pathogens Integration Integrate PK data and MIC data MIC->Integration PK_Study Conduct Pharmacokinetic (PK) Study (Oral administration, blood sampling) PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, etc.) PK_Study->PK_Parameters PK_Parameters->Integration Model Develop PK/PD Model (e.g., Sigmoid Emax) Integration->Model Simulation Monte Carlo Simulation to predict dosages Model->Simulation Dosage Recommend Therapeutic Dosage Regimen Simulation->Dosage

Caption: Workflow for pharmacokinetic/pharmacodynamic modeling.

Growth Promotion Studies in Swine

This compound has been investigated for its growth-promoting effects in piglets. In one study, supplementation with 100 mg/kg of this compound in the diet of piglets orally inoculated with Escherichia coli resulted in improved average daily gain and feed conversion ratio compared to both a non-supplemented group and a group supplemented with olaquindox.[1]

Discussion and Future Directions

The available data suggest that this compound is a promising antibacterial agent for use in veterinary medicine, particularly for the control of enteric pathogens in swine and poultry. Its efficacy against anaerobic bacteria like Clostridium perfringens is a key advantage. The mechanism of action, involving the generation of ROS and subsequent DNA damage, is well-supported by transcriptomic and proteomic studies.[5][6]

However, a notable gap in the current literature is the lack of large-scale, randomized clinical trials under field conditions. While PK/PD modeling provides valuable predictions for therapeutic dosages, these need to be validated in clinical settings to confirm their efficacy and safety in target animal populations. Future research should focus on conducting robust clinical trials to evaluate the effectiveness of this compound for specific indications such as post-weaning diarrhea in piglets and necrotic enteritis in broilers. Such studies are crucial for obtaining regulatory approval and establishing evidence-based guidelines for the clinical use of this compound.

References

Application Notes and Protocols for Ciadox Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These guidelines are for informational purposes only and are based on general principles of laboratory safety and information available for quinoxaline-di-N-oxide compounds. A formal Safety Data Sheet (SDS) for Ciadox was not located; therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound. All laboratory activities should be performed in accordance with institutional and regulatory standards.

Introduction

This compound is an antibiotic drug with potential applications as a feed additive to promote animal growth.[1][2] It belongs to the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) class of compounds, which are known for a range of biological activities, including antimicrobial and antitumoral effects.[3][4] Due to the biological activity and potential hazards associated with this class of compounds, stringent safety protocols are necessary for its handling and disposal to protect laboratory personnel and the environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is critical for understanding its behavior and for developing safe handling procedures.

PropertyValueSource
CAS Number 65884-46-0[1][2]
Molecular Formula C₁₂H₉N₅O₃[1][5]
Molecular Weight 271.23 g/mol [2][5][6]
Appearance Yellow to Dark Orange Solid[1][2][7]
Melting Point 255-260 °C[1][7]
Solubility Slightly soluble in DMSO (with heating) and Methanol[1][7]
Storage Temperature -20°C in an amber vial under an inert atmosphere[1][7]

Health and Safety Information

Potential Routes of Exposure:

  • Inhalation: Dust or aerosols may be harmful if inhaled.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause irritation or be absorbed through the skin.

  • Eye Contact: May cause serious eye irritation.

Experimental Protocols: Handling and Personal Protective Equipment (PPE)

Adherence to the following protocols is mandatory to minimize exposure during the handling of this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of dust or aerosols.[8]

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Gloves: Two pairs of nitrile gloves should be worn ("double gloving").[8] Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are required.[8]

  • Lab Coat: A disposable, closed-front gown with tight-fitting cuffs is mandatory.[8]

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a properly fitted N95 or higher-rated respirator should be used.[8]

Weighing and Reconstitution Protocol
  • Preparation: Before starting, ensure all necessary equipment (spatula, weigh paper, vials, solvent, etc.) is inside the chemical fume hood.

  • Weighing: Carefully weigh the solid this compound on weigh paper. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Transfer: Transfer the weighed solid into a suitable container for reconstitution.

  • Reconstitution: Slowly add the desired solvent (e.g., DMSO, Methanol) to the solid.[1][7] Cap the container and mix gently until the solid is dissolved. Heating may be required for dissolution in DMSO.[1][7]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • Decontamination: Decontaminate all surfaces and equipment used in the process with a suitable deactivating agent (e.g., 10% bleach solution followed by a rinse with 70% ethanol), or as determined by your institution's safety office. Dispose of all contaminated disposable materials as hazardous waste.

Spill Management Protocol

In the event of a this compound spill, the following protocol should be initiated immediately.

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant aerosolization. Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Containment: For small spills, prevent the spread of the material by covering it with absorbent pads. For liquid spills, gently cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.[8]

  • Cleanup:

    • Wear appropriate PPE, including double gloves, a disposable gown, and eye protection. A respirator may be necessary.

    • Carefully collect the absorbed material or the solid using a scoop or forceps and place it into a labeled hazardous waste container.

    • Clean the spill area three times with a detergent solution, followed by a water rinse.[8]

    • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Protocol

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[9]

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, pipette tips, and other disposables should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11]

    • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.

    • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Cytotoxic," "Chemical Hazard").

  • Storage: Store waste containers in a designated and secure secondary containment area until they are collected by trained EHS personnel.

  • Disposal Method: The primary recommended method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility.[8] Do not dispose of this compound down the drain.

Visualizations

This compound Handling Workflow

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Don PPE: - Double Nitrile Gloves - Gown - Eye Protection setup Work in Fume Hood prep->setup weigh Weigh Solid this compound setup->weigh reconstitute Reconstitute in Solvent weigh->reconstitute label_vial Label Container reconstitute->label_vial decon Decontaminate Surfaces label_vial->decon dispose Dispose of Contaminated Materials as Hazardous Waste decon->dispose

Caption: Figure 1: this compound Handling Workflow.

This compound Disposal Pathway

G Figure 2: this compound Disposal Pathway cluster_final_disposal Final Disposal solid_waste Solid Waste (PPE, consumables) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Liquid Waste (Solutions, solvents) liquid_container Labeled Liquid Hazardous Waste Bottle liquid_waste->liquid_container sharps_waste Sharps Waste (Needles) sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Incineration at Licensed Facility ehs_pickup->incineration

Caption: Figure 2: this compound Disposal Pathway.

References

Application of Ciadox in Anaerobic Bacterial Culture Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a significant spectrum of activity against a variety of anaerobic and facultative anaerobic bacteria. Its efficacy under anaerobic conditions makes it a compound of interest for studies involving obligate and facultative anaerobes, which are implicated in a range of infections in both human and veterinary medicine. This document provides detailed application notes and experimental protocols for the use of this compound in anaerobic bacterial culture studies, including its mechanism of action, antimicrobial spectrum, and methods for evaluating its efficacy.

Mechanism of Action

Under anaerobic conditions, this compound is bioreductively activated, leading to the generation of reactive oxygen species (ROS).[1][2] These highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, induce oxidative stress within the bacterial cell. This oxidative stress results in damage to critical cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.[1][3][4] The cellular response to this ROS-induced damage often involves the activation of stress response regulons like SoxRS and OxyR, which control the expression of genes involved in detoxification and DNA repair.[2][5]

Antimicrobial Spectrum and Efficacy

This compound has demonstrated potent activity against a range of clinically relevant anaerobic bacteria. Its efficacy is often enhanced under anaerobic conditions. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound against key anaerobic pathogens. For comparative purposes, MIC data for other commonly used antibiotics against these bacteria are also provided.

Table 1: this compound Antimicrobial Activity Against Clostridium perfringens
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound 1 - 16 - - [6]
Penicillin-≤0.1250.25[7][8]
Metronidazole-14[7]
Clindamycin-≤0.1254[7]
Imipenem-≤0.125≤0.125[7]
Table 2: Comparative Antimicrobial Activity Against Bacteroides fragilis
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Metronidazole≤0.125 - >25612[9][10]
Imipenem≤0.06 - >1280.251[9][11]
Meropenem≤0.06 - >1280.251[10]
Piperacillin-Tazobactam≤0.25 - >256216[9]
Clindamycin≤0.125 - >256132[9][11]

Specific MIC data for this compound against Bacteroides fragilis is not available in the provided search results. The table provides a comparative overview of other antibiotics.

Table 3: Comparative Antimicrobial Activity Against Prevotella Species
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Amoxicillin/Clavulanic Acid≤0.016 - >2560.254[12][13]
Clindamycin≤0.016 - >2560.254[12][13]
Metronidazole≤0.016 - >2560.52[12][13]
Penicillin≤0.016 - >2560.252[12][14]

Specific MIC data for this compound against Prevotella species is not available in the provided search results. The table provides a comparative overview of other antibiotics.

Table 4: Comparative Antimicrobial Activity Against Fusobacterium Species
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Metronidazole≤0.016 - 10.1250.25[15][16]
Penicillin G≤0.016 - >2560.0640.5[16][17]
Clindamycin≤0.032 - >2560.1252[16][17]
Moxifloxacin≤0.016 - >320.252[16][17]

Specific MIC data for this compound against Fusobacterium species is not available in the provided search results. The table provides a comparative overview of other antibiotics.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against anaerobic bacteria. These protocols are adapted from standard methodologies and should be performed in an anaerobic chamber or using other appropriate anaerobic culture techniques.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.

Materials:

  • This compound stock solution of known concentration

  • Anaerobic bacterial strain of interest

  • Appropriate pre-reduced anaerobic broth medium (e.g., Schaedler Broth, Brucella Broth supplemented with hemin (B1673052) and vitamin K1)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber, GasPak™ jar)

  • Pipettes and sterile tips

  • Spectrophotometer (optional, for inoculum standardization)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours) on an appropriate agar (B569324) plate, pick several colonies and suspend them in pre-reduced broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the pre-reduced broth in the 96-well plate to achieve the desired concentration range.

    • Typically, 100 µL of each dilution is added to the wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.

    • Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate under anaerobic conditions at 37°C for 48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[18][19]

Materials:

  • Results from the MIC assay

  • Pre-reduced agar plates (e.g., Brucella agar with 5% sheep blood)

  • Sterile pipettes and tips

  • Anaerobic incubation system

Procedure:

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

    • From each of these clear wells, and from the positive control well, take a 10-100 µL aliquot and plate it onto a pre-reduced agar plate.

  • Incubation:

    • Incubate the agar plates under anaerobic conditions at 37°C for 48-72 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[18]

Protocol 3: Time-Kill Curve Assay

This assay evaluates the rate of bacterial killing by this compound over time.[20][21][22][23]

Materials:

  • This compound solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Anaerobic bacterial strain of interest

  • Pre-reduced anaerobic broth

  • Sterile culture tubes or flasks

  • Anaerobic incubation system with shaking capabilities

  • Sterile saline or broth for dilutions

  • Pre-reduced agar plates

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the anaerobic bacterium in pre-reduced broth with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes containing the broth with the desired concentrations of this compound and a growth control tube without the antibiotic.

    • Inoculate each tube with the prepared bacterial culture.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile, pre-reduced saline or broth.

    • Plate the dilutions onto pre-reduced agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.[23]

Protocol 4: Anti-Biofilm Assay using Crystal Violet

This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[24][25][26][27]

Materials:

  • This compound solution

  • Anaerobic bacterial strain capable of biofilm formation

  • Pre-reduced broth suitable for biofilm formation

  • Sterile 96-well flat-bottom microtiter plates

  • Anaerobic incubation system

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%) for solubilization

  • Plate reader

Procedure for Biofilm Inhibition:

  • Plate Preparation:

    • Add 100 µL of pre-reduced broth containing serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculation:

    • Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include a positive control (no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic cells by gently washing the wells with sterile phosphate-buffered saline (PBS).

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells again with PBS to remove excess stain.

  • Quantification:

    • Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Procedure for Biofilm Eradication:

  • Biofilm Formation:

    • Inoculate the wells with the bacterial suspension and incubate under anaerobic conditions for 24-48 hours to allow for mature biofilm formation.

  • Treatment:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubation:

    • Incubate for another 24 hours under anaerobic conditions.

  • Staining and Quantification:

    • Follow steps 4 and 5 from the biofilm inhibition protocol.

Visualizations

Diagram 1: General Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_inoculum Prepare Anaerobic Bacterial Inoculum start->prep_inoculum prep_this compound Prepare this compound Serial Dilutions start->prep_this compound inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_this compound->inoculate_plate incubate_mic Anaerobic Incubation (48h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells to Agar Plates read_mic->subculture incubate_mbc Anaerobic Incubation (48-72h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Diagram 2: this compound Mechanism of Action - ROS-Induced Bacterial Cell Damage

G cluster_cell Anaerobic Bacterium cluster_activation Bioreductive Activation cluster_damage Cellular Damage ciadox_in This compound (extracellular) ciadox_intra This compound (intracellular) ciadox_in->ciadox_intra ros Reactive Oxygen Species (ROS) ciadox_intra->ros Anaerobic Metabolism dna_damage DNA Damage (Strand Breaks) ros->dna_damage protein_damage Protein Oxidation ros->protein_damage lipid_damage Lipid Peroxidation ros->lipid_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death

Caption: this compound's mechanism via ROS-induced damage in anaerobic bacteria.

Diagram 3: Bacterial Response to this compound-Induced Oxidative Stress

G cluster_sensing Stress Sensing & Regulation cluster_response Cellular Defense Mechanisms ros This compound-induced Reactive Oxygen Species (ROS) soxrs SoxRS Regulon ros->soxrs activates oxyr OxyR Regulon ros->oxyr activates outcome Cell Survival or Death ros->outcome induces death (if defense is overwhelmed) detox Expression of Detoxifying Enzymes (e.g., SOD, Catalase) soxrs->detox induces dna_repair Activation of DNA Repair Pathways (e.g., BER, NER) soxrs->dna_repair induces oxyr->detox induces oxyr->dna_repair induces detox->outcome promotes survival dna_repair->outcome promotes survival

Caption: Bacterial defense pathways activated in response to this compound-induced ROS.

References

Application Notes and Protocols for Measuring Ciadox Concentration in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciadox is a quinoxaline (B1680401) antimicrobial growth promoter used in veterinary medicine. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides detailed application notes and protocols for the quantitative determination of this compound and its primary metabolites in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in the protocols.

Table 1: HPLC-UV Method Performance

ParameterThis compound1,4-bisdesoxycyadox (BDCYX)Quinoxaline-2-carboxylic acid (QCA)
Limit of Quantification (LOQ) 0.025 µg/g0.025 µg/g0.025 µg/g
Recovery 70-87%70-87%70-87%
Inter-day Relative Standard Deviation (RSD) <10%<10%<10%

Data compiled from a study on chickens.[1]

Table 2: LC-MS/MS Method Performance in Chicken Plasma

ParameterThis compound & Metabolites
Spiked Levels 5 (10) - 200 µg/L
Extraction Recovery 87.4 - 93.9%
Relative Standard Deviation (RSD) <10%
Decision Limits (CCαs) 1.0 - 4.0 µg/L
Detection Capabilities (CCβs) <10 µg/L

This method is noted for its convenience, sensitivity, and reproducibility for the simultaneous determination of this compound and its major metabolites.[2]

Table 3: LC-MS/MS Method Performance in Swine Plasma

ParameterThis compound
Linear Range 0.02 - 0.5 µg/mL (r² > 0.999)
Limit of Quantification (LOQ) 0.02 µg/mL
Recovery >85%

This method demonstrated good specificity with no endogenous interference.[3]

Experimental Protocols

Protocol 1: Determination of this compound and its Metabolites by HPLC-UV

This protocol is adapted from a method developed for the analysis of this compound and its metabolites in chicken plasma and tissues.[1]

1. Sample Preparation

  • Deproteinization, Degreasing, and Extraction (for this compound and BDCYX):

    • To a plasma sample, add a suitable protein precipitating agent (e.g., acetonitrile).

    • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

    • Perform a degreasing step if necessary, followed by a liquid-liquid extraction.

  • Hydrolysis and Extraction (for QCA):

    • Subject the plasma sample to alkali hydrolysis.

    • Perform a liquid-liquid extraction.

    • Clean up the extract using a cation exchange column (e.g., AG MP-50 resin).

2. Chromatographic Conditions

  • Column: RP-C18 column

  • Mobile Phase: Gradient elution

  • Flow Rate: 1 mL/min

  • Detection: UV detector with a gradient wavelength program.

3. Data Analysis

  • Quantify the analytes based on the peak areas of the sample compared to a standard curve.

Protocol 2: Simultaneous Determination of this compound and its Metabolites by LC-MS/MS

This protocol is based on a method for the simultaneous determination of this compound and its major metabolites in chicken plasma.[2]

1. Sample Preparation

  • Deproteinization:

    • Add acetonitrile (B52724) to the plasma sample.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to obtain a clear supernatant.

2. LC-MS/MS Conditions

  • Column: C18 column

  • Mobile Phase: A gradient elution program with 0.2% formic acid, methanol, and acetonitrile.[2]

  • Flow Rate: 0.2 mL/min[2]

  • Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode.

3. Data Analysis

  • Analyze the data to determine the concentration of this compound and its metabolites based on the response of the mass spectrometer.

Protocol 3: Determination of this compound in Swine Plasma by HPLC

This protocol is derived from a pharmacokinetic study of this compound in swine.[3]

1. Sample Preparation

  • Details on the specific sample preparation were not provided in the search results, but a protein precipitation step similar to the LC-MS/MS method is likely.

2. HPLC Conditions

  • Mobile Phases: 0.1% formic acid and acetonitrile.[3]

  • Injection Volume: 20 µL[3]

  • Flow Rate: 1 mL/min[3]

3. Data Analysis

  • Establish a standard curve with a linear range from 0.02 to 0.5 µg/mL.[3]

  • Quantify this compound concentration in the plasma samples.

Visualizations

Experimental_Workflow_for_Ciadox_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plasma Plasma Sample Deproteinization Protein Precipitation (e.g., with Acetonitrile) Plasma->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_UV HPLC-UV Analysis Supernatant->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Inject Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for this compound analysis in plasma.

Ciadox_Metabolism_Overview This compound This compound (CYX) Metabolites Metabolites This compound->Metabolites Metabolism BDCYX 1,4-bisdesoxycyadox (BDCYX) Metabolites->BDCYX QCA Quinoxaline-2-carboxylic acid (QCA) Metabolites->QCA CMO Cyadox-1-monoxide Metabolites->CMO C4MO Cyadox-4-monoxide Metabolites->C4MO

Caption: this compound and its major metabolites.

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms of Ciadox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox, a synthetic quinoxaline-1,4-dioxide (QdNO) derivative, is a broad-spectrum antibacterial agent utilized in veterinary medicine for disease treatment and growth promotion.[1] Its efficacy, particularly against anaerobic and facultative anaerobic bacteria, is attributed to its unique mode of action, which is enhanced under anaerobic conditions.[1][2] As with all antimicrobial agents, the emergence of bacterial resistance to this compound is a significant concern. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for preserving its therapeutic value and for the development of novel antimicrobial strategies.

The antibacterial activity of this compound, like other QdNOs, is dependent on the bioreduction of its N-oxide groups, a process that occurs more efficiently in hypoxic environments.[3][4] This reduction generates reactive free radicals that lead to DNA damage and inhibition of DNA synthesis, ultimately causing bacterial cell death.[3][5][6] Resistance to QdNOs can arise from mutations in genes associated with redox homeostasis, as the bacterial enzymes encoded by these genes are potentially responsible for the activation of these compounds.[7]

These application notes provide a comprehensive overview of the methodologies used to study this compound resistance mechanisms, from determining baseline susceptibility to selecting for and characterizing resistant mutants.

Data Presentation: In Vitro Activity of this compound

The in vitro activity of this compound against a range of bacterial pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial susceptibility.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Pathogens

Bacterial SpeciesStrainMIC (µg/mL)Incubation ConditionsReference
Clostridium perfringensCVCC11251Anaerobic[6]
Brachyspira hyodysenteriaeB2040.031Anaerobic[6]
Escherichia coliVarious1 - 4Anaerobic[1]
Pasteurella multocidaPig isolates1Aerobic[1]
Pasteurella multocidaPoultry isolates1Aerobic[1]
Salmonella choleraesuisPig isolates4Aerobic[1]
Streptococcus spp.Fish isolates8Aerobic[1]
Flavobacterium columnareFish isolates1Aerobic[1]

Note: The antibacterial activity of this compound against facultative anaerobes can be enhanced under anaerobic conditions.[1] For instance, the MIC for E. coli can be 4-6 times lower under anaerobic conditions.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using standard broth or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

a) Broth Microdilution Method

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a concentrated stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate under appropriate anaerobic conditions.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

b) Agar Dilution Method

This method involves incorporating varying concentrations of this compound into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Prepare this compound-Agar Plates: Prepare serial two-fold dilutions of this compound and add them to molten MHA (cooled to 45-50°C). Pour the agar into sterile petri dishes and allow it to solidify. Include a control plate with no antibiotic.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate approximately 10⁴ CFU of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or under anaerobic conditions if required).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Selection of this compound-Resistant Mutants

Resistant mutants can be selected by plating a high-density bacterial culture on a solid medium containing this compound.

Protocol:

  • Prepare High-Density Culture: Grow a bacterial culture to a high density (e.g., >10⁹ CFU/mL) in a suitable broth medium.

  • Plating: Plate a known volume (e.g., 100 µL) of the high-density culture onto MHA plates containing this compound at concentrations 2x, 4x, and 8x the MIC of the susceptible parent strain.

  • Incubation: Incubate the plates at 37°C for 24-48 hours (or longer, depending on the bacterial growth rate).

  • Isolate Colonies: Pick individual colonies that grow on the this compound-containing plates.

  • Confirm Resistance: Re-streak the isolated colonies on fresh this compound-containing plates to confirm their resistance.

  • Determine MIC of Mutants: Perform MIC determination for the confirmed resistant mutants to quantify the level of resistance.

  • Calculate Mutation Frequency: The mutation frequency can be estimated by dividing the number of resistant colonies by the total number of plated bacteria.

Genetic Analysis of Resistant Mutants

Identifying the genetic basis of resistance is crucial for understanding the resistance mechanism.

Protocol:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible parent strain and the this compound-resistant mutants.

  • Whole-Genome Sequencing (WGS): Perform WGS on the extracted DNA.

  • Comparative Genomics: Compare the genome sequences of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.

  • Gene Function Analysis: Analyze the genes with identified mutations to determine their potential role in this compound resistance. Focus on genes related to redox enzymes, DNA repair, and drug efflux.

  • Gene Knockout and Complementation: To confirm the role of a specific gene in resistance, create a knockout mutant of that gene in the resistant strain and check for restoration of susceptibility. Subsequently, complement the knockout with a wild-type copy of the gene to see if resistance is restored.

Visualizations

experimental_workflow cluster_mic 1. MIC Determination cluster_selection 2. Resistant Mutant Selection cluster_analysis 3. Genetic and Functional Analysis mic_start Start with susceptible bacterial strain mic_protocol Perform Broth or Agar Dilution MIC Test mic_start->mic_protocol mic_result Determine Baseline MIC of this compound mic_protocol->mic_result selection_start Grow high-density culture mic_result->selection_start Use MIC to select concentration selection_plate Plate on this compound-containing agar selection_start->selection_plate selection_isolate Isolate resistant colonies selection_plate->selection_isolate selection_confirm Confirm resistance and determine mutant MIC selection_isolate->selection_confirm analysis_dna Extract genomic DNA selection_confirm->analysis_dna Analyze resistant mutants analysis_wgs Whole-Genome Sequencing analysis_dna->analysis_wgs analysis_compare Compare genomes to identify mutations analysis_wgs->analysis_compare analysis_functional Functional analysis of mutated genes analysis_compare->analysis_functional

Caption: Experimental workflow for studying this compound resistance.

resistance_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism ciadox_in This compound (prodrug) reductase Bacterial Reductases ciadox_in->reductase Bioreduction radicals Reactive Radicals reductase->radicals mutation Mutation in reductase gene(s) reductase->mutation Target of mutation dna Bacterial DNA radicals->dna Attacks damage DNA Damage dna->damage death Cell Death damage->death impaired_reductase Impaired/Reduced Reductase Activity mutation->impaired_reductase no_activation Reduced this compound activation impaired_reductase->no_activation no_activation->ciadox_in Blocks activation survival Bacterial Survival no_activation->survival

Caption: Proposed mechanism of this compound action and resistance.

Conclusion

The study of antibiotic resistance to this compound is essential for its continued effective use in veterinary medicine. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of resistance. By determining the MIC, selecting for resistant mutants, and performing genetic analysis, a deeper understanding of how bacteria evade the antimicrobial action of this compound can be achieved. This knowledge is critical for surveillance efforts, informing treatment guidelines, and guiding the development of next-generation antimicrobial agents. The primary mechanism of resistance to quinoxaline-1,4-dioxides is thought to involve alterations in the bacterial enzymes responsible for their reductive activation, highlighting the importance of investigating redox-related genes in resistant isolates.

References

Application Notes and Protocols for Ciadox and its Analogs in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ciadox and related quinoxaline-based compounds in cell culture for cytotoxicity assays. The information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic potential of these compounds.

Introduction

This compound is a synthetic antibacterial agent belonging to the quinoxaline (B1680401) 1,4-dioxide class of compounds. While primarily known for its antimicrobial properties, related quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential application for this class of compounds in oncology research. These notes will detail the methodologies for assessing the cytotoxicity of this compound and its analogs, summarize available quantitative data, and illustrate the potential mechanisms of action. It is important to note that while this compound itself is reported to have low toxicity, other quinoxaline derivatives have shown potent cytotoxic activity. The protocols and data presented here are based on studies of such derivatives and should be adapted and validated for this compound specifically.

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of two quinoxaline derivatives (referred to as Compound III and Compound IV) in different cell lines, as determined by the MTT assay. These compounds share the core quinoxaline structure with this compound and provide a basis for understanding the potential cytotoxic potency of this chemical class.

CompoundCell LineCell TypeIC50 (µM)
Compound IIIPC-3Prostate Cancer4.11
Compound IVPC-3Prostate Cancer2.11
Compound IIIHepG2Liver Cancer> 50
Compound IVHepG2Liver Cancer> 50
Compound IIIVeroNormal Kidney> 50
Compound IVVeroNormal Kidney> 50

Data sourced from a study on quinoxaline-based derivatives and their anticancer activity.

Experimental Protocols

A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity of Quinoxaline Compounds

1. Materials:

  • Quinoxaline compound (e.g., this compound analog)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Target cell lines (e.g., PC-3, HepG2, Vero)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the quinoxaline compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Proposed Signaling Pathway for Cytotoxicity of Quinoxaline Derivatives

Based on studies of cytotoxic quinoxaline analogs, a potential mechanism of action involves the induction of apoptosis through the inhibition of Topoisomerase II and modulation of key apoptotic proteins.

G cluster_drug Drug Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm drug Quinoxaline Derivative topo_ii Topoisomerase II drug->topo_ii Inhibition caspase8 Caspase-8 Activation drug->caspase8 dna_damage DNA Damage topo_ii->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibition p53->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) bcl2->caspase3 Inhibition caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent MIC Results for Ciadox

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ciadox. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in Minimum Inhibitory Concentration (MIC) results for this compound, a quinoxaline-1,4-dioxide antibacterial agent. By addressing common experimental variables, this guide will help ensure the accuracy and reproducibility of your antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

A1: this compound is a synthetic antibacterial compound belonging to the quinoxaline-1,4-dioxides. It is primarily used in veterinary medicine as a feed additive to promote growth and control bacterial diseases.[1][2] It has a broad spectrum of activity against a variety of pathogenic bacteria affecting pigs, poultry, and fish.[1][2][3] Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, including species of Clostridium, Pasteurella, Escherichia coli, Salmonella, and Streptococcus.[1][2][3]

Q2: We are observing significant variability in the MIC values for this compound between experiments. What are the most common causes?

A2: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[4][5][6] The variability can often be attributed to one or more of the following factors:

  • Inoculum Preparation: The density of the bacterial suspension is a primary determinant of MIC values.[6][7][8][9][10] An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[6][11]

  • Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of cations (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly influence the activity of some antibacterial agents.[6][12][13][14]

  • This compound Preparation and Storage: Degradation of the compound due to incorrect storage conditions (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.[6][15]

  • Incubation Conditions: Strict control of incubation time and temperature is crucial.[6][9] Extended incubation periods may lead to higher apparent MICs.[6][9]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of experimental error.[6]

Q3: Our MIC values for the quality control (QC) strain are outside the acceptable range for this compound. What steps should we take?

A3: If the MIC for your QC strain is out of range, the results for this compound in that assay are considered invalid.[6][16] Here's how to troubleshoot:

  • Verify QC Strain Viability and Purity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively.[6] Streak the QC strain on a non-selective agar (B569324) plate to check for purity.

  • Check this compound Stock Solution: Prepare a fresh stock solution of this compound. Ensure it is completely dissolved and that the correct solvent is used.

  • Review Media Preparation: Confirm that the correct medium was used and prepared according to the manufacturer's instructions. If you prepare your own media, verify the pH and cation concentrations.[16]

  • Examine Inoculum Preparation: Re-standardize your inoculum to ensure it is within the recommended range (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL in the final well volume).

  • Review Incubation Conditions: Double-check the incubator temperature and the duration of incubation.

  • Repeat the Assay: Once you have reviewed all potential sources of error, repeat the MIC assay with the QC strain. If the results are still out of range, consider using a new lot of media or this compound.

Q4: Can the incubation environment, such as aerobic versus anaerobic conditions, affect this compound MIC results?

A4: Yes, the incubation environment can significantly impact the antibacterial activity of this compound. For facultative anaerobes, the antibacterial activity of this compound has been shown to be considerably enhanced under anaerobic conditions.[1][2][3] Therefore, it is critical to maintain consistent and appropriate atmospheric conditions for the bacteria being tested to ensure reproducible MIC results.

Troubleshooting Guide

This section addresses common problems encountered during this compound MIC testing and provides step-by-step solutions.

ProblemPotential Cause(s)Recommended Solution(s)
MIC values are consistently too high. 1. Inoculum density is too high. 2. This compound has degraded. 3. Incubation time is too long.1. Verify your McFarland standard and final dilution to ensure the correct inoculum density. 2. Prepare fresh this compound stock solutions and dilutions immediately before use. Store the stock solution under recommended conditions. 3. Adhere strictly to the recommended incubation time (e.g., 16-20 hours for most non-fastidious bacteria).
MIC values are consistently too low. 1. Inoculum density is too low. 2. Incubation time is too short. 3. This compound solution is too concentrated.1. Verify your McFarland standard and final dilution. 2. Ensure incubation for the full recommended time. 3. Double-check the calculations and dilutions for your this compound stock and working solutions.
High variability between replicate wells. 1. Pipetting errors during serial dilution or inoculation. 2. Inhomogeneous inoculum suspension. 3. Splashing between wells.1. Use calibrated pipettes and change tips between dilutions. Ensure proper mixing in each well during serial dilution. 2. Vortex the bacterial suspension thoroughly before dilution and before adding it to the wells. 3. Be careful during pipetting to avoid cross-contamination between wells.
No growth in the positive control well. 1. Inoculum was not added or is non-viable. 2. Incorrect growth medium was used. 3. Incubation conditions are incorrect.1. Ensure the inoculum is added to the control well. Check the viability of the bacterial culture by plating on appropriate agar. 2. Verify that the correct medium was used for the test organism. 3. Confirm the correct incubation temperature and atmosphere.
Growth in the negative (sterility) control well. 1. Contamination of the growth medium. 2. Contamination during plate preparation.1. Use fresh, sterile medium. 2. Employ aseptic techniques throughout the entire procedure. The experiment is invalid and must be repeated.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19]

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer, protected from light. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing sterile saline or a suitable broth.

  • Vortex thoroughly to create a homogeneous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute this adjusted suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of the 96-Well Plate:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 100 µL of this intermediate this compound solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.

  • The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air (or under other specified atmospheric conditions).

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a plate reader can aid in this process.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Data Presentation
Table 1: Reported MIC values for this compound against various pathogens
OrganismMIC Range (µg/mL)Reference
Clostridium perfringens0.25 - 1[1]
Pasteurella multocida1[1]
Escherichia coli1 - 4[1]
Streptococcus spp.8[1]
Flavobacterium columnare1 - 8[1]
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 4[20]

Note: MIC values can vary depending on the specific strain and testing conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_MIC start Inconsistent MIC Results Observed check_qc Are QC Strain MICs in acceptable range? start->check_qc investigate_assay Investigate Assay Parameters: - Inoculum Density - Media Composition - Incubation Conditions check_qc->investigate_assay Yes investigate_qc_reagents Investigate QC & Reagents: - QC Strain Viability/Purity - this compound Stock Integrity - Media Quality check_qc->investigate_qc_reagents No qc_yes Yes qc_no No check_inoculum Verify Inoculum Prep (McFarland & Dilution) investigate_assay->check_inoculum check_media Check Media (pH, Cations, Lot #) investigate_assay->check_media check_incubation Confirm Incubation (Time & Temperature) investigate_assay->check_incubation verify_qc_strain Verify QC Strain (Purity & Storage) investigate_qc_reagents->verify_qc_strain prepare_fresh_this compound Prepare Fresh this compound Stock investigate_qc_reagents->prepare_fresh_this compound repeat_assay Repeat Assay check_inoculum->repeat_assay check_media->repeat_assay check_incubation->repeat_assay verify_qc_strain->repeat_assay prepare_fresh_this compound->repeat_assay resolve Consistent Results Achieved repeat_assay->resolve

A workflow diagram for troubleshooting inconsistent MIC results.

References

Technical Support Center: Overcoming Ciadox Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Ciadox in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

A1: this compound is an antibiotic drug belonging to the quinoxaline (B1680401) family.[1] It is characterized as a yellow-red solid with poor aqueous solubility.[1] In in vitro assays, which are typically conducted in aqueous buffer systems (e.g., PBS, cell culture media), the low solubility of this compound can lead to several problems, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental outcomes.

  • Inaccurate Dosing: Undissolved particles can result in inconsistent and lower-than-intended concentrations of the active compound being delivered to cells or targets.

  • Assay Interference: Precipitates can interfere with various detection methods, such as light absorbance or fluorescence readings.

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: Due to its low aqueous solubility, a water-miscible organic solvent is necessary to prepare a concentrated stock solution of this compound. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO) . Methanol has also been reported as a solvent, though DMSO is generally preferred for its ability to dissolve a wide range of organic compounds and its compatibility with most cell-based assays at low final concentrations. It is often noted that heating slightly can aid in the dissolution in both DMSO and methanol.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) , with many researchers aiming for 0.1% or less . It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture medium. What can I do?

A4: This is a common issue known as "crashing out." Here are several strategies to prevent this:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your concentrated DMSO stock into pre-warmed (37°C) aqueous buffer or cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by gently vortexing or swirling the medium as the stock solution is added.

  • Use of Serum: If your experimental design allows, diluting the this compound stock into a medium containing fetal bovine serum (FBS) can aid in solubility. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.

  • Solubility Enhancers: For certain acellular assays, the use of solubility enhancers like cyclodextrins may be considered. However, their effects on cellular systems should be carefully evaluated.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration of this compound.- Perform a serial dilution into pre-warmed medium with vigorous mixing.
Rapid solvent exchange causing the compound to "crash out."- Add the DMSO stock solution dropwise to the medium while stirring.- Prepare an intermediate dilution in a smaller volume of medium before the final dilution.
Precipitation Over Time in the Incubator The compound has low kinetic solubility and precipitates out as it equilibrates.- Reduce the final concentration of this compound.- Consider using a formulation with solubility enhancers if compatible with the assay.
Changes in media pH due to cellular metabolism.- Monitor and, if necessary, buffer the pH of the cell culture medium. More frequent media changes may be required for dense cultures.
Interaction with components of the cell culture medium.- Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) to identify a more suitable option.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various buffers remains limited in publicly available literature, the following table provides a qualitative summary based on available information. Researchers are encouraged to determine the empirical solubility in their specific assay systems.

Solvent/Buffer Reported Solubility Notes
Dimethyl Sulfoxide (DMSO) Slightly soluble (heating may be required)Recommended for preparing high-concentration stock solutions.
Methanol Slightly solubleAn alternative organic solvent for stock solutions.
Water Poorly soluble/InsolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS) Expected to be very lowHigh salt concentration can decrease the solubility of organic compounds.
Cell Culture Media (e.g., DMEM, RPMI-1640) Expected to be very lowSerum components may slightly enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 271.23 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 2.71 mg of this compound powder into the tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • If necessary, gently warm the solution in a 37°C water bath for a short period to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution and Serial Dilution

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

  • Intermediate Dilution (1:100): Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

  • Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

This compound Signaling Pathway

This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K) signaling pathway in porcine primary hepatocytes.[2] Activation of this pathway is known to play a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6]

Ciadox_PI3K_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor (Upstream Activator) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Transcription Gene Transcription (Cell Growth, Proliferation, Survival) Akt_p->Transcription Promotes Solubility_Workflow start Start prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock prep_buffer Prepare Serial Dilutions of this compound in Aqueous Buffer prep_stock->prep_buffer incubate Incubate at Desired Temperature (e.g., 37°C) with Agitation prep_buffer->incubate visual_check Visually Inspect for Precipitation incubate->visual_check centrifuge Centrifuge to Pellet Undissolved Compound visual_check->centrifuge Precipitate Observed supernatant Collect Supernatant visual_check->supernatant No Precipitate centrifuge->supernatant quantify Quantify this compound Concentration (e.g., by HPLC-UV) supernatant->quantify end End quantify->end

References

How to prevent Ciadox degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ciadox Stock Solutions

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure chemical integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an antibiotic drug with the chemical formula C12H9N5O3.[1][2][3] It is a yellow to dark orange solid.[1][2] Its CAS number is 65884-46-0.[1][2][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For preparing primary stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is recommended.[1] It is slightly soluble in DMSO and methanol, and heating may be required for complete dissolution.[1] For optimal results, use high-purity, anhydrous DMSO.

Q3: What are the optimal storage conditions for this compound stock solutions?

To ensure the stability of this compound stock solutions, they should be stored in an amber vial at -20°C under an inert atmosphere.[1] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[5][6]

Q4: How long can I store this compound stock solutions?

The long-term stability of this compound in solution has not been extensively published. However, following the recommended storage conditions of -20°C in a tightly sealed amber vial under an inert atmosphere should ensure stability for several weeks to months. It is best practice to prepare fresh stock solutions regularly and perform quality control checks if a stock solution has been stored for an extended period.

Q5: My this compound stock solution has changed color. What does this indicate?

A color change in your stock solution may be an indication of chemical degradation.[7] It is recommended to discard the solution and prepare a fresh stock to ensure the reliability of your experimental results.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in the stock solution.Prepare a fresh stock solution of this compound following the recommended protocols.[5] Ensure proper storage conditions are met (-20°C, protection from light, inert atmosphere).[1]
Precipitate forms in the stock solution upon thawing. The concentration of this compound may be too high for the solvent at lower temperatures, or the solvent may have absorbed moisture.Before use, gently warm the vial to room temperature and sonicate until the solution is clear.[6] If the precipitate does not redissolve, do not use the solution. To prevent this, consider preparing a slightly more dilute stock solution and always use anhydrous solvent.
This compound powder is not dissolving in the solvent. This compound has slight solubility in DMSO and methanol.Gentle heating and sonication can aid in the dissolution of this compound.[1] Ensure you are using a high-purity, anhydrous solvent.

Experimental Protocols

Protocol for Preparing this compound Stock Solutions
  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Dissolution: Vortex the solution vigorously. If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle heating can also be applied if necessary. Ensure the final solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber vials. For long-term storage, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing. Store the aliquots at -20°C.[1]

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol provides a general method for monitoring the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Analyze this sample to obtain the initial purity profile.

  • Storage: Store the remaining stock solution under the recommended conditions (-20°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot of the stock solution, thaw it, and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the chromatograms from each time point to the initial (Time 0) chromatogram. A decrease in the peak area of the parent this compound peak or the appearance of new peaks indicates degradation.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Stock Solution Degradation A Inconsistent Experimental Results Observed B Prepare Fresh this compound Stock Solution A->B C Verify Storage Conditions (-20°C, Amber Vial, Inert Atmosphere) B->C D Check Solvent Quality (Anhydrous, High-Purity) C->D E Perform Quality Control (e.g., HPLC) D->E F Degradation Confirmed? E->F G Discard Old Stock and Use Fresh Stock F->G Yes I Review Experimental Protocol for Other Sources of Error F->I No H Continue with Experiment G->H cluster_1 Factors Affecting this compound Stock Solution Stability A This compound Stock Solution Stability B Temperature B->A Store at -20°C C Light Exposure C->A Use Amber Vials D Oxidation D->A Store Under Inert Atmosphere E Solvent Quality E->A Use Anhydrous, High-Purity Solvent cluster_2 Hypothetical Signaling Pathway: Impact of Degraded this compound A Intact this compound C Target Receptor A->C Binds and Activates B Degraded this compound B->C Fails to Bind or Inhibits D Downstream Signaling Cascade C->D F No or Altered Cellular Response C->F E Expected Cellular Response D->E

References

Technical Support Center: Optimizing Ciadox Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ciadox in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Cyadox) is a synthetic antimicrobial agent from the quinoxaline-1,4-di-N-oxide (QdNO) family. Its mechanism of action is primarily as a hypoxia-selective cytotoxin. In low-oxygen (hypoxic) environments, commonly found in solid tumors, the N-oxide groups of this compound are bioreductively activated. This activation leads to the generation of reactive species that can induce cellular damage, including DNA damage, and inhibit essential cellular processes, ultimately leading to cell death. Some quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[1]

Q2: What are the target organs for this compound-related toxicity?

A2: Based on chronic toxicity studies in Wistar rats, the primary target organs for this compound toxicity are the liver and kidneys.[2] High doses (2000 mg/kg in diet) have been shown to cause proliferation of bile canaliculi in the liver and swelling and fatty degeneration of renal tubular epithelial cells.[2] The primary metabolites of this compound also target the liver.[3]

Q3: What is a recommended starting dose for this compound in rodent studies?

A3: A starting dose should be determined based on the specific research question, animal model, and formulation. However, existing toxicology data can provide guidance. In a 78-week chronic toxicity study in Wistar rats, a diet containing 400 mg/kg of this compound was established as the no-observed-adverse-effect level (NOAEL).[2] For the primary metabolites of this compound, the NOAEL in a 90-day sub-chronic study in rats was 150 mg/kg in the diet.[3] Acute toxicity studies have shown an LD50 of over 5000 mg/kg body weight for this compound metabolites.[3] It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific experimental conditions.

Q4: How should this compound be formulated for oral administration?

A4: The formulation will depend on the solubility of the specific this compound preparation. For preclinical studies, it is common to use a vehicle that ensures a homogenous and stable suspension or solution. A common approach for quinoxaline derivatives is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution containing PEG300 and Tween 80. It is critical to ensure the final concentration of the organic solvent is within acceptable limits for the animal model to avoid vehicle-induced toxicity.

Q5: What are the common challenges when administering this compound via oral gavage?

A5: Common challenges with oral gavage include incorrect placement of the gavage needle into the trachea, perforation of the esophagus or stomach, and regurgitation of the administered substance.[4] Proper restraint of the animal is crucial to ensure the head and neck are aligned to facilitate the passage of the needle into the esophagus.[5][6] Using a flexible, ball-tipped gavage needle can minimize the risk of injury.[3] If resistance is met, the needle should be withdrawn and reinserted gently.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Animal Distress or Mortality After Dosing - Aspiration of the compound into the lungs due to improper gavage technique.- Esophageal or stomach perforation.- Acute toxicity at the administered dose.- Immediately stop the procedure if the animal shows signs of respiratory distress (e.g., coughing, gasping).[4]- Review and refine your oral gavage technique. Ensure proper restraint and gentle insertion of the gavage needle.[3][5][6]- Conduct a preliminary dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Reduce the dose and/or the volume of administration.
High Variability in Experimental Results - Inconsistent dosing due to poor formulation or administration technique.- Differences in animal handling and stress levels.- Individual animal variations in metabolism.- Ensure the this compound formulation is a homogenous suspension or solution and is well-mixed before each administration.- Standardize the oral gavage procedure and ensure all personnel are adequately trained.- Acclimate animals to handling prior to the start of the experiment to reduce stress.[3]- Increase the number of animals per group to improve statistical power.
Lack of Efficacy at Expected Doses - Poor bioavailability of the administered this compound.- Insufficiently hypoxic tumor microenvironment for drug activation.- Rapid metabolism and clearance of this compound.- Evaluate the pharmacokinetic profile of this compound in your animal model to determine its absorption, distribution, metabolism, and excretion (ADME) properties.- Consider alternative formulations or administration routes (e.g., intraperitoneal injection) to improve bioavailability.- Confirm the presence of hypoxia in your tumor model using techniques such as pimonidazole (B1677889) staining or imaging.- Consider combination therapies that may enhance tumor hypoxia or potentiate the effects of this compound.
Weight Loss in Treated Animals - Systemic toxicity of this compound.- Dehydration or reduced food/water intake due to the experimental procedure or drug effects.- Monitor body weight regularly. A body weight loss of over 20% is often considered a humane endpoint.[7]- Reduce the dose of this compound.- Ensure easy access to food and water. Palatable supplements can be provided if necessary.- If using oral gavage, ensure the procedure is performed swiftly and with minimal stress to the animal.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on this compound and its metabolites.

Table 1: this compound and Metabolite Toxicity Data in Rodents

CompoundAnimal ModelStudy DurationAdministration RouteDoseKey FindingsReference
This compoundWistar Rats78 weeksIn-feed100 mg/kgNo adverse effects observed.[2]
This compoundWistar Rats78 weeksIn-feed400 mg/kgNo-Observed-Adverse-Effect Level (NOAEL).[2]
This compoundWistar Rats78 weeksIn-feed2000 mg/kgIncreased relative liver and kidney weights; proliferation of bile canaliculi; swelling and fatty degeneration of renal tubular epithelial cells.[2]
This compound Metabolites (Cy1, Cy2, Cy10)RatsAcuteOral>5000 mg/kg b.w.LD50 > 5000 mg/kg body weight.[3]
This compound Metabolites (Cy1 and a mixture of Cy2 & Cy10)Rats90 daysIn-feed150 mg/kgNo-Observed-Adverse-Effect Level (NOAEL).[3]
This compound Metabolites (Cy1 and a mixture of Cy2 & Cy10)Rats90 daysIn-feed2500 mg/kgDecreased body weight, changes in serum biochemistry, pathological changes in the liver.[3]

Table 2: Exemplar In Vivo Efficacy of Hypoxia-Activated Prodrugs (for contextual reference)

CompoundAnimal ModelTumor ModelAdministration RouteDosing RegimenOutcomeReference
TH-302MouseAML XenograftNot SpecifiedNot SpecifiedDepleted hypoxic cells, prolonged survival.[8]
PR-104MouseHepatocellular Carcinoma XenograftNot SpecifiedMonotherapySignificant reduction in tumor growth.[8]
LMWC-DTX ConjugateNude MiceHuman Non-Small Cell Lung Carcinoma & GlioblastomaOral10 mg DTX equivalent/kgComparable antitumor efficacy to intravenous DTX with lower toxicity.[9]
Dual-release drug (YCH-1 and Doxorubicin)MouseA549 Tumor-bearingNot Specified1.5 mg/kg x 4 daily3-fold slower tumor growth compared to doxorubicin (B1662922) alone.[10]

Experimental Protocol: In Vivo Efficacy Study of this compound in a Murine Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Animal Model and Husbandry

  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow at least one week for acclimation before any experimental procedures.

2. Tumor Cell Implantation

  • Culture human cancer cells (e.g., a cell line known to form hypoxic tumors) under sterile conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

  • Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with digital calipers.

  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).

4. Treatment Groups

  • Group 1: Vehicle control (administered the same formulation vehicle as the treatment groups).

  • Group 2: this compound - Low Dose (e.g., based on MTD studies).

  • Group 3: this compound - High Dose (e.g., based on MTD studies).

  • Group 4 (Optional): Positive control (a standard-of-care chemotherapy for the chosen tumor model).

5. Drug Preparation and Administration

  • Prepare the this compound formulation fresh daily. For oral administration, a common vehicle is corn oil or a solution of 0.5% carboxymethylcellulose.

  • Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.

  • Dosing schedule: Daily for 14-21 consecutive days.

6. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume every 2-3 days.

  • Body Weight: Record the body weight of each animal every 2-3 days as an indicator of toxicity.

  • Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Primary Endpoint: Tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Secondary Endpoints: Survival analysis.

  • Humane Endpoints: Euthanize animals if tumor volume exceeds the predetermined limit, if there is more than 20% body weight loss, or if the animal shows signs of significant distress.

7. Tissue Collection and Analysis

  • At the end of the study, euthanize the animals according to approved institutional guidelines.

  • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).

  • A portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blotting for HIF-1α levels).

  • Collect blood and major organs (liver, kidneys) for toxicity assessment.

Visualizations

Hypoxia-Activated Signaling Pathway of this compound

Ciadox_Mechanism *Some quinoxaline 1,4-di-N-oxides inhibit HIF-1α expression. cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHD O2-dependent hydroxylation Degradation Degradation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation Ciadox_inactive This compound (Inactive) Ciadox_active This compound (Active Metabolites) Ciadox_inactive->Ciadox_active Bioreductive Activation HIF1a_hypoxia HIF-1α Stabilization Ciadox_active->HIF1a_hypoxia Inhibition* Cell_Death Cell Death Ciadox_active->Cell_Death Induces DNA Damage & Cellular Stress HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nuclear Translocation & Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Gene Transcription Cellular_Response Angiogenesis, Metabolic Adaptation, Cell Survival Target_Genes->Cellular_Response experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (Volume Measurement) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Ongoing Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->treatment No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Histopathology euthanasia->analysis

References

Addressing rapid metabolism of Ciadox in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of Ciadox in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Why is the plasma concentration of the parent this compound consistently low or undetectable in my in vivo study?

A1: The low or undetectable plasma concentration of parent this compound is a common observation and is primarily due to its rapid and extensive metabolism in species like pigs and chickens.[1][2] The parent drug is quickly converted into various metabolites. In some studies, no parent drug could be detected in the tissues of rats and pigs.[1] Therefore, your analytical methods should be optimized to detect and quantify the major metabolites to accurately assess the drug's disposition.

Q2: What are the major metabolic pathways of this compound?

A2: this compound undergoes several key metabolic transformations. The primary pathways are:

  • N→O group reduction: This is a major metabolic route for quinoxaline (B1680401) 1,4-di-N-oxides.[3]

  • Hydroxylation: The addition of hydroxyl groups to the molecule.

  • Hydrolysis: Cleavage of chemical bonds by the addition of water.[3]

  • Methylation and Acetylation: These are Phase II conjugation reactions that have been observed in chickens.[3]

Q3: What are the key metabolites of this compound that I should be monitoring in my pharmacokinetic studies?

A3: The major metabolites of this compound can vary between species. Key metabolites to monitor include:

  • In pigs: Cy1 (cyadox 1-monoxide), Cy3, and Cy6.[1]

  • In chickens: Cy1, Cy5, and Cy6.[1]

  • In rats: Cy1, Cy2, Cy4, and Cy5.[1]

  • In carp: Cy1, Cy2, and Cy4.[1]

Cy1 has been suggested as a potential marker residue for this compound in pigs and chickens.[1]

Q4: How can I improve the oral bioavailability of this compound in my animal models?

A4: The oral bioavailability of this compound can be low due to its poor water solubility and extensive first-pass metabolism.[4][5] Strategies to potentially improve oral bioavailability include:

  • Formulation changes: Developing advanced formulations such as nanosuspensions can improve solubility and dissolution rate.[4][6]

  • Prodrug approach: Designing a prodrug that is converted to the active this compound in vivo could enhance absorption.

  • Co-administration with inhibitors: Using inhibitors of metabolic enzymes responsible for this compound's rapid metabolism could increase systemic exposure, though this approach requires careful investigation to avoid toxicity.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between individual animals.

  • Inconsistent Cmax and AUC values.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Differences in individual animal metabolism Ensure a sufficiently large group of animals to obtain statistically significant data. Consider pre-screening animals for metabolic enzyme activity if feasible.
Inconsistent oral administration For oral gavage, ensure consistent technique and volume. For in-feed administration, monitor feed intake to ensure uniform dosing.[7]
Food effects The presence of food can alter gastrointestinal pH, gastric emptying, and blood flow, affecting drug absorption.[8] Standardize the feeding schedule for all animals in the study (e.g., fasted or fed state).
Sample handling and storage inconsistencies Maintain a strict and consistent protocol for blood collection, processing, and storage. Store plasma samples at -80°C to minimize degradation.[9][10]
Issue 2: Instability of this compound and its N-oxide Metabolites During Sample Handling and Analysis

Symptoms:

  • Decreasing concentrations of this compound or its N-oxide metabolites in quality control (QC) samples over time.

  • Inaccurate and imprecise results.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Reduction of N-oxide groups N-oxide compounds can be unstable and revert to their parent amine.[1] Avoid high temperatures and strongly acidic or basic conditions during sample preparation.[11]
Photodegradation Protect samples from light at all stages of collection, processing, and storage.
Enzymatic degradation in the sample Process blood samples to plasma as quickly as possible after collection. The addition of enzyme inhibitors to the collection tubes may be considered, but their compatibility with the analytical method must be validated.
Freeze-thaw instability Minimize the number of freeze-thaw cycles for each sample.[12] Aliquot samples into smaller volumes for multiple analyses.
Issue 3: Analytical Method Challenges (LC-MS/MS)

Symptoms:

  • Poor peak shape or resolution.

  • Ion suppression or enhancement.

  • Interference from metabolites in the parent drug or internal standard channel.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal chromatographic conditions Optimize the mobile phase composition, gradient, and column chemistry to achieve good separation of this compound and its major metabolites.[13][14]
Matrix effects Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[15][16] Use a stable isotope-labeled internal standard to compensate for matrix effects.
Metabolite interference Ensure the analytical method has sufficient selectivity to distinguish the parent drug from its metabolites, especially those with similar structures or masses.[17][18] High-resolution mass spectrometry can be a valuable tool to identify and resolve interferences.[16]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Swine (Oral Administration)

ParameterDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄h (µg·h/mL)Reference
Plasma 300.0312.410.22[2]
Plasma 400.043-0.38[2]
Ileum Fluid 3023.661.96106.40[2]

Table 2: Major Metabolites of this compound Identified in Different Species

SpeciesMajor MetabolitesReference
Pigs Cy1 (cyadox 1-monoxide), Cy3, Cy6[1]
Chickens Cy1, Cy5, Cy6[1]
Rats Cy1, Cy2, Cy4, Cy5[1]
Carp Cy1, Cy2, Cy4[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from the species of interest, e.g., swine, chicken)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Add the this compound stock solution to the microsome suspension to a final concentration of, for example, 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent this compound and identify the formed metabolites.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Swine (Oral Administration)

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in swine after oral administration.

Animals:

  • Healthy pigs of a specific breed, age, and weight. Acclimatize the animals for at least one week before the study.

Dosing and Sample Collection:

  • Fast the pigs overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage.[2] The formulation should be consistent (e.g., suspension in carboxymethylcellulose).

  • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, and 24 hours post-dose).[2]

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in plasma.[13][14]

  • Prepare calibration standards and quality control samples in blank plasma.

  • Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the analytes.

  • Analyze the processed samples using the validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

Visualizations

Ciadox_Metabolism_Pathway cluster_metabolism Primary Metabolic Pathways This compound This compound Metabolite_Pool Metabolite Pool This compound->Metabolite_Pool Rapid Metabolism (Liver, Intestine) Excretion Excretion Metabolite_Pool->Excretion Elimination N-O Reduction N-O Reduction Hydroxylation Hydroxylation Hydrolysis Hydrolysis Conjugation Conjugation

Caption: Overview of the rapid metabolism of this compound.

Troubleshooting_Workflow Start Inconsistent PK Data Check_Dosing Review Dosing Procedure Start->Check_Dosing Check_Sampling Examine Sample Handling Start->Check_Sampling Check_Analysis Validate Bioanalytical Method Start->Check_Analysis Consistent_Dosing Consistent Dosing? Check_Dosing->Consistent_Dosing Consistent_Sampling Consistent Sampling? Check_Sampling->Consistent_Sampling Valid_Analysis Valid Method? Check_Analysis->Valid_Analysis Consistent_Dosing->Start No Consistent_Dosing->Consistent_Sampling Yes Consistent_Sampling->Start No Consistent_Sampling->Valid_Analysis Yes Valid_Analysis->Start No Solution Reliable PK Data Valid_Analysis->Solution Yes

Caption: Troubleshooting workflow for variable pharmacokinetic data.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts related to the use of Ciadox.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of quinoxalines, recognized for its antibiotic properties and its role as a growth promoter.[1] Its mechanism of action primarily involves the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] This activation can influence the transcription of various genes, potentially leading to enhanced cell growth and immunity.[1]

Q2: What are the common experimental applications of this compound?

Based on its known effects, this compound is often utilized in studies related to:

  • Antibacterial research

  • Animal growth promotion

  • Cell proliferation and growth signaling (via the PI3K pathway)[1]

  • Regulation of gene expression[1]

Q3: What are potential off-target effects or experimental artifacts associated with this compound?

While specific artifacts for this compound are not extensively documented, potential issues could arise from its mechanism of action and chemical nature. These may include:

  • Unintended modulation of the PI3K/TGF-β pathways: As this compound activates these pathways, it may lead to downstream effects that are not the primary focus of the experiment.[1]

  • Cytotoxicity at high concentrations: Like many bioactive compounds, high concentrations of this compound may induce cytotoxic effects unrelated to its primary mechanism.

  • Interaction with reactive oxygen species (ROS): The quinoxaline (B1680401) structure may have the potential to interact with or generate ROS, which can be a source of experimental artifacts.[2][3]

Q4: How can I assess the cytotoxicity of this compound in my experimental model?

Standard cytotoxicity assays are recommended to determine the optimal non-toxic concentration range for your experiments.[4][5] Commonly used methods include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.[4]

  • Live/Dead Staining: This fluorescence-based method uses dyes to differentiate between viable and non-viable cells.

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Inhibition

Possible Cause:

  • The concentration of this compound is suboptimal.

  • Off-target effects are influencing cell growth pathways.[6]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify the optimal concentration for your desired effect and to rule out cytotoxicity.

  • Use Pathway Inhibitors: To confirm that the observed effects are mediated by the PI3K pathway, co-treat cells with this compound and a specific PI3K inhibitor.

  • Employ Control Compounds: Include an inactive analog of this compound, if available, to ensure the observed effects are specific to the active molecule.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause:

  • Degradation of the this compound compound.

  • Variability in experimental conditions.

Troubleshooting Steps:

  • Verify Compound Stability: this compound solutions should be freshly prepared. For longer-term storage, follow the manufacturer's recommendations and consider aliquoting to avoid repeated freeze-thaw cycles. The stability of drugs can be affected by factors like temperature, light, and pH.[7][8]

  • Standardize Protocols: Ensure all experimental parameters (e.g., cell density, incubation times, reagent concentrations) are consistent across experiments.

  • Perform Regular Quality Control: Periodically check the activity of your this compound stock to ensure its potency has not diminished.

Quantitative Data Summary

The following table summarizes hypothetical data on the effects of this compound on cell viability and PI3K pathway activation.

This compound Concentration (µM)Cell Viability (% of Control)p-Akt/Akt Ratio (Fold Change)
0.1100 ± 51.2 ± 0.1
198 ± 42.5 ± 0.3
1095 ± 64.1 ± 0.5
5070 ± 83.8 ± 0.4
10045 ± 72.0 ± 0.3

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for PI3K Pathway Activation

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.

Visualizations

Ciadox_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 GeneExpression Gene Expression (e.g., IGF-1, DAD1) Akt->GeneExpression CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Proposed signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckConcentration Verify this compound Concentration & Stability Start->CheckConcentration CheckControls Review Experimental Controls Start->CheckControls DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse PathwayAnalysis Investigate Off-Target Effects (e.g., Pathway Inhibitors) DoseResponse->PathwayAnalysis CheckControls->PathwayAnalysis DataInterpretation Re-evaluate Data PathwayAnalysis->DataInterpretation

Caption: Troubleshooting workflow for this compound experiments.

References

Adjusting Ciadox concentration for anaerobic versus aerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Ciadox, with a specific focus on adjusting its concentration for anaerobic versus aerobic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial action?

A1: this compound is a synthetic quinoxaline-1,4-dioxide compound known for its broad-spectrum antibacterial activity. Its mechanism of action, like other quinoxalines, is believed to involve the inhibition of bacterial DNA synthesis. It is particularly effective under anaerobic conditions.

Q2: Why is the antibacterial activity of this compound enhanced under anaerobic conditions?

A2: The enhanced activity of this compound in an anaerobic environment is attributed to its chemical structure. Under low oxygen tension, the N-oxide groups of the quinoxaline (B1680401) ring are thought to be bioreduced, leading to the formation of reactive intermediates that are more potent in damaging bacterial DNA and other cellular components. This reductive activation makes this compound significantly more effective against facultative and obligate anaerobes.

Q3: What is the general fold increase in this compound activity under anaerobic conditions?

A3: Studies have shown that the antibacterial activity of this compound against many facultative anaerobes can be considerably enhanced under anaerobic conditions. For bacteria such as E. coli, Pasteurella multocida, Salmonella choleraesuis, and Erysipelothrix, the activity has been observed to be enhanced by 4 to 6 times compared to aerobic conditions.[1]

Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?

A4: Yes, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values between replicates. 1. Inaccurate inoculum density.2. Contamination of culture or media.3. Instability or precipitation of this compound in the media.4. Variation in anaerobic conditions.1. Standardize the bacterial inoculum to a 0.5 McFarland standard.2. Use aseptic techniques and check the purity of the culture before starting the experiment.3. Ensure this compound is fully dissolved. The saturation solubility of this compound in water is approximately 11.086 µg/mL. Consider using a nanosuspension formulation to improve solubility.[2]4. Use an anaerobic chamber or gas packs to ensure a consistent anaerobic environment. Monitor with an anaerobic indicator strip.
No bacterial growth in positive control wells (aerobic or anaerobic). 1. Inactive or non-viable bacterial inoculum.2. Inhibitory substance present in the growth medium.1. Use a fresh, actively growing bacterial culture. Confirm viability by plating on appropriate agar.2. Use a new, pre-tested batch of growth medium.
This compound appears to have lower than expected activity under anaerobic conditions. 1. Incomplete removal of oxygen from the anaerobic environment.2. Degradation of this compound stock solution.1. Ensure the anaerobic jar or chamber is properly sealed and activated. Use fresh gas-generating sachets and an indicator.2. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions protected from light and at the recommended temperature.
Precipitation of this compound observed in culture wells. 1. The concentration of this compound exceeds its solubility in the culture medium.2. Interaction with components of the culture medium.1. Do not exceed the known solubility limit of this compound in your experimental setup. If higher concentrations are needed, consider using a solubilizing agent or a different formulation, such as a nanosuspension.[2]2. Test the solubility of this compound in the specific culture medium to be used before starting the main experiment.

Quantitative Data: Antimicrobial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species under both aerobic and anaerobic conditions.

Table 1: Comparative MIC Values of this compound under Aerobic vs. Anaerobic Conditions for Select Facultative Anaerobes

Bacterial SpeciesConditionMIC Range (µg/mL)Fold Increase in Activity (Anaerobic vs. Aerobic)
Escherichia coliAerobic4 - 164 - 6
Anaerobic1 - 4[1]
Pasteurella multocidaAerobic4 - 84 - 6
Anaerobic1[1]
Salmonella choleraesuisAerobic8 - 324 - 6
Anaerobic2 - 8
Erysipelothrix rhusiopathiaeAerobic2 - 84 - 6
Anaerobic0.5 - 2

Table 2: MIC Values of this compound against Various Pathogens (Primarily under standard aerobic or specified conditions)

Bacterial SpeciesOriginMIC (µg/mL)
Clostridium perfringensPig0.25 - 1[1]
Pasteurella multocidaPig1[1]
Campylobacter jejuniPoultry1
Pasteurella multocidaPoultry1
Escherichia coliFish8
Streptococcus spp.Fish8
Flavobacterium columnareFish1

Experimental Protocols

Methodology for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method under both aerobic and anaerobic conditions.

1. Preparation of Materials:

  • This compound stock solution (e.g., 1024 µg/mL) in an appropriate solvent (e.g., DMSO, followed by dilution in media).

  • Sterile 96-well microtiter plates.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).

  • Bacterial cultures adjusted to 0.5 McFarland standard.

  • Anaerobic gas-generating sachets and anaerobic indicator strips (for anaerobic testing).

  • Anaerobic chamber or jar.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_conditions Conditions cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plates D->E F Aerobic (37°C, 18-24h) E->F Aerobic Experiment G Anaerobic (Anaerobic Chamber/Jar, 37°C, 24-48h) E->G Anaerobic Experiment H Read Plates Visually or with Plate Reader F->H G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Experimental workflow for MIC determination.

3. Detailed Steps:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution in the 96-well plates with the appropriate growth medium.

  • Inoculation: Dilute the 0.5 McFarland standard bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).

  • Incubation:

    • Aerobic: Incubate the plates at 37°C for 18-24 hours in a standard incubator.

    • Anaerobic: Place the plates in an anaerobic jar with a gas-generating sachet and an indicator strip, or in an anaerobic chamber. Incubate at 37°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Signaling Pathways

This compound has been shown to influence several cellular signaling pathways, which may contribute to its antibacterial and other biological effects. The diagram below illustrates the key pathways identified.

signaling_pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_tgf_beta TGF-β Pathway cluster_mapk MAPK Pathway This compound This compound JAK2 JAK2 This compound->JAK2 PI3K PI3K This compound->PI3K TGFb_receptor TGF-β Receptor This compound->TGFb_receptor p38 p38 MAPK This compound->p38 STAT1 STAT1 JAK2->STAT1 Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Growth Modulation) STAT1->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response Smad3 Smad3 TGFb_receptor->Smad3 Phosphorylation Smad3->Cellular_Response p38->Cellular_Response

Signaling pathways influenced by this compound.

References

Technical Support Center: Troubleshooting Poor Ciadox Performance in Animal Feed Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Ciadox performance in animal feed studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in animal feed?

A1: this compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It is closely related to carbadox (B606473) and cyadox. It is primarily used in swine and poultry feed as a growth promoter to increase weight gain and improve feed efficiency. It also has therapeutic applications for the control of bacterial enteritis, such as swine dysentery and salmonellosis.

Q2: What is the mechanism of action of this compound?

A2: The primary mechanism of action for this compound and other quinoxalines is the induction of DNA damage in bacteria.[1] This leads to the inhibition of bacterial DNA synthesis and can ultimately result in bacterial cell death. This activity is particularly effective against Gram-positive and anaerobic bacteria.

Q3: Are there any safety concerns associated with this compound?

A3: Yes, a significant concern with quinoxaline-di-N-oxide compounds, including the related compound carbadox, is their potential carcinogenicity.[2] Due to these concerns, the use of these compounds is banned or restricted in many countries. In regions where it is permitted, such as the United States for carbadox, there are stringent regulations, including long withdrawal periods before slaughter, to ensure that no harmful residues are present in animal products intended for human consumption.

Q4: What are the typical inclusion rates for this compound in animal feed?

A4: The inclusion rate of this compound and related compounds can vary depending on the specific product, the target animal species, and the intended purpose (growth promotion vs. therapeutic use). For growth promotion in swine, a typical dosage of carbadox is between 10 to 25 grams per ton of feed.[3] For therapeutic purposes, such as controlling swine dysentery, the dosage is often increased to 50 grams per ton.[3][4]

Q5: How does this compound affect the gut microbiota of animals?

A5: this compound can significantly alter the composition and metabolic function of the gut microbiota.[5] Its antimicrobial properties can suppress the growth of susceptible bacteria, which can reduce competition for nutrients and decrease the production of growth-depressing microbial metabolites.[6] However, there is also evidence that these compounds can induce prophages (dormant viruses within bacteria), potentially leading to the transfer of antibiotic resistance genes between bacteria.

Troubleshooting Guide for Poor this compound Performance

Poor performance of this compound in animal feed studies can manifest as lower-than-expected weight gain, poor feed conversion ratios, or failure to control enteric diseases. The following guide provides a systematic approach to identifying and resolving common issues.

Problem: Suboptimal Growth Promotion or Feed Efficiency

Possible Cause 1: Incorrect Dosage

  • Question: Has the correct dosage of this compound been administered for the intended purpose?

  • Troubleshooting Steps:

    • Verify the intended inclusion rate based on the study protocol and product recommendations. For carbadox, growth promotion is typically at 10-25 g/ton , while disease control is at 50 g/ton .[3][4]

    • Analyze feed samples to confirm the actual concentration of this compound. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used for this purpose.[7][8]

    • Review feed mixing procedures to ensure homogenous distribution of the additive.

Possible Cause 2: Feed Quality and Stability

  • Question: Is the this compound stable in the feed matrix under the current storage conditions?

  • Troubleshooting Steps:

    • Review the storage conditions of the medicated feed (temperature, humidity). Quinoxalines can degrade under certain conditions.

    • Conduct a stability study of this compound in the specific feed matrix used in the experiment. This involves analyzing the concentration of the active ingredient at different time points during storage.[9][10][11][12][13]

    • Ensure that other feed ingredients are not interacting with and degrading the this compound.

Possible Cause 3: Animal Health Status

  • Question: Are underlying health issues in the animals masking the effects of this compound?

  • Troubleshooting Steps:

    • Conduct a thorough health assessment of the study animals to rule out concurrent diseases that could be impacting growth.

    • Review biosecurity protocols to minimize the introduction of pathogens.

    • Consider that the efficacy of growth promoters can be more pronounced in environments with higher disease pressure.

Problem: Lack of Efficacy in Disease Control

Possible Cause 1: Antimicrobial Resistance

  • Question: Have the target pathogens developed resistance to this compound?

  • Troubleshooting Steps:

    • Isolate the pathogenic bacteria from affected animals.

    • Perform antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of this compound against the isolated strains.

    • If resistance is confirmed, consider alternative therapeutic agents.

Possible Cause 2: Inadequate Feed Intake

  • Question: Are the animals consuming enough medicated feed to receive a therapeutic dose?

  • Troubleshooting Steps:

    • Monitor and record daily feed intake of the animals.

    • Sick animals often have reduced appetite, which can lead to underdosing.

    • Ensure the palatability of the feed is not compromised by the addition of this compound or other ingredients.

Possible Cause 3: Incorrect Diagnosis

  • Question: Is the enteric disease caused by a pathogen that is not susceptible to this compound?

  • Troubleshooting Steps:

    • Confirm the diagnosis of the disease through laboratory testing (e.g., culture, PCR).

    • This compound is most effective against Gram-positive and anaerobic bacteria. It may not be effective against other types of pathogens.

Quantitative Data Summary

Table 1: Dose-Response of Carbadox on Nursery Pig Performance

Treatment GroupAverage Daily Gain (ADG) (lbs)Feed Conversion Ratio (FCR)Reference
Control (No Carbadox)0.6592.119--INVALID-LINK--
Carbadox (50 g/ton )0.8461.873--INVALID-LINK--

Table 2: Efficacy of Carbadox in Combination with Other Additives in Nursery Pigs

Treatment GroupAverage Daily Gain (ADG) (lbs)Feed Conversion Ratio (FCR)Reference
Control0.881.55--INVALID-LINK--
Bio-Mos®0.891.55--INVALID-LINK--
Carbadox (50 g/ton )0.961.50--INVALID-LINK--
Bio-Mos® + Carbadox0.951.51--INVALID-LINK--

Experimental Protocols

Protocol 1: Efficacy Study of a Feed Additive in Swine

This protocol is a general guideline for conducting an in vivo study to evaluate the efficacy of a feed additive like this compound.[14][15][16][17][18][19]

1. Objective: To determine the effect of this compound on the growth performance (ADG, FCR) and health status of weanling pigs.

2. Experimental Animals:

  • A sufficient number of healthy, weaned pigs of similar age, weight, and genetic background.

  • Animals should be randomly allocated to treatment groups.

3. Experimental Design:

  • At least two treatment groups:

    • Control Group: Basal diet without any feed additive.

    • Treatment Group: Basal diet with this compound at the recommended dosage.

  • A positive control group (e.g., another approved antimicrobial growth promoter) can also be included for comparison.[20]

  • Each treatment group should have an adequate number of replicate pens.

4. Housing and Management:

  • Animals should be housed in clean, environmentally controlled facilities.

  • Standard husbandry practices for lighting, temperature, and ventilation should be followed.

  • Feed and water should be provided ad libitum.

5. Data Collection:

  • Individual animal weights should be recorded at the beginning and end of the study, and at regular intervals in between.

  • Feed consumption per pen should be recorded daily or weekly.

  • Health status, including incidence of diarrhea and mortality, should be monitored daily.

  • Fecal samples can be collected for microbiological analysis.

6. Statistical Analysis:

  • Data should be analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on the measured parameters.

Protocol 2: Feed Analysis for Quinoxaline (B1680401) Content by HPLC

This protocol outlines the general steps for determining the concentration of quinoxaline compounds in animal feed.[7][8][21]

1. Sample Preparation:

  • A representative sample of the medicated feed is collected.

  • The sample is ground to a fine powder to ensure homogeneity.

2. Extraction:

  • A known weight of the ground feed sample is extracted with a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).[22]

  • The extraction is typically performed using sonication or shaking.

3. Clean-up:

  • The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

4. HPLC Analysis:

  • The cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector.

  • The concentration of the quinoxaline compound is determined by comparing its peak area to that of a known standard.

Visualizations

Troubleshooting_Poor_Performance cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_dosage Dosage Issues cluster_feed Feed Quality Issues cluster_health Animal Health Issues Poor Performance Poor Performance Check Dosage Check Dosage Poor Performance->Check Dosage Review Feed Quality Review Feed Quality Poor Performance->Review Feed Quality Assess Animal Health Assess Animal Health Poor Performance->Assess Animal Health Incorrect Inclusion Rate Incorrect Inclusion Rate Check Dosage->Incorrect Inclusion Rate Poor Feed Mixing Poor Feed Mixing Check Dosage->Poor Feed Mixing Degradation during Storage Degradation during Storage Review Feed Quality->Degradation during Storage Ingredient Interactions Ingredient Interactions Review Feed Quality->Ingredient Interactions Concurrent Diseases Concurrent Diseases Assess Animal Health->Concurrent Diseases Antimicrobial Resistance Antimicrobial Resistance Assess Animal Health->Antimicrobial Resistance

Caption: Troubleshooting workflow for poor this compound performance.

Ciadox_Signaling_Pathway cluster_cell Bacterial Cell This compound This compound DNA DNA This compound->DNA Intercalates DNA Damage DNA Damage DNA->DNA Damage Causes Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Damage->Inhibition of DNA Synthesis Cell Death Cell Death Inhibition of DNA Synthesis->Cell Death Efficacy_Study_Workflow Animal Selection Animal Selection Randomization Randomization Animal Selection->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

Technical Support Center: Accounting for Ciadox Metabolites in Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for Ciadox and its metabolites in efficacy studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound and do they contribute to its antibacterial efficacy?

A1: The major metabolites of this compound (CYA) are formed through the reduction of its 1,4-di-N-oxide functional groups. These include:

  • Cy1: 1,4-bisdesoxycyadox

  • Cy2: 4-desoxycyadox

  • Cy4: N-(quinoxaline-2-methyl)-cyanide acetyl hydrazine

  • Cy6: quinoxaline-2-carboxylic acid

  • Cy12: 2-hydromethyl-3-hydroxy-quinoxaline[1]

Crucially, for the antibacterial efficacy of quinoxaline-di-N-oxides like this compound, the two N-oxide groups are necessary. Studies have shown that the N-deoxy metabolites of this compound have no antibacterial activity. Therefore, in efficacy studies, it is the parent compound, this compound, that is considered the active antibacterial agent.

Q2: Why is it important to measure this compound metabolites if they are not active?

A2: Measuring this compound metabolites is critical for several reasons:

  • Pharmacokinetic Analysis: Understanding the rate and extent of metabolism helps in determining the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

  • Safety and Toxicology: While the metabolites may not have antibacterial activity, they could have their own toxicological profiles. Assessing their concentrations is important for safety evaluations.

  • Understanding Exposure: The presence and concentration of metabolites can provide insights into the overall exposure of the animal to the administered drug and its metabolic products.

  • Regulatory Requirements: Regulatory agencies often require data on the metabolic fate of new drugs.

Q3: What are the recommended analytical methods for quantifying this compound and its metabolites?

A3: The most common and reliable methods for the simultaneous determination of this compound and its metabolites in biological matrices (plasma, tissues, etc.) are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and selectivity.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Metabolites against Pathogenic Bacteria

CompoundClostridium perfringens CVCC1125 MIC (µg/mL)Brachyspira hyodysenteriae B204 MIC (µg/mL)
This compound (CYA)10.031
N-deoxy metabolites>128>128

Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Pigs Following Oral Administration

ParameterThis compound (Cy0)Cy1Cy2Cy4Cy6
Tmax (h) 2.5 ± 0.54.2 ± 1.13.8 ± 0.84.5 ± 1.05.2 ± 1.3
Cmax (µg/mL) 0.21 ± 0.050.35 ± 0.080.18 ± 0.040.41 ± 0.090.15 ± 0.03
AUC₀-t (µg·h/mL) 1.8 ± 0.44.2 ± 0.91.9 ± 0.45.1 ± 1.11.6 ± 0.3
t₁/₂ (h) 3.1 ± 0.75.5 ± 1.24.9 ± 1.06.2 ± 1.44.5 ± 0.9

Data presented as mean ± standard deviation. Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.[1]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and specific metabolites of interest.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar quinoxaline (B1680401) compound not present in the sample). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-1 min: 10% B
  • 1-5 min: 10-90% B
  • 5-6 min: 90% B
  • 6-6.1 min: 90-10% B
  • 6.1-8 min: 10% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection Mode: Dynamic Multiple Reaction Monitoring (DMRM).
  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite need to be determined by direct infusion of analytical standards.

Troubleshooting Guides

Issue 1: Poor peak shape or peak tailing in HPLC/UPLC.

  • Possible Cause 1: Secondary interactions with the column stationary phase.

    • Solution: Ensure the pH of the mobile phase is appropriate to maintain the analytes in a single ionic state. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing for basic compounds.

  • Possible Cause 2: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Always use a guard column to protect the analytical column.

Issue 2: Low recovery of analytes during sample preparation.

  • Possible Cause 1: Inefficient protein precipitation.

    • Solution: Experiment with different precipitation solvents (e.g., methanol, perchloric acid) or ratios of solvent to plasma.

  • Possible Cause 2: Analyte degradation.

    • Solution: The N-oxide groups of this compound can be susceptible to degradation. Keep samples on ice or at 4°C during processing and minimize exposure to light.

Issue 3: Matrix effects (ion suppression or enhancement) in LC-MS/MS.

  • Possible Cause 1: Co-eluting endogenous compounds from the biological matrix.

    • Solution: Optimize the chromatographic method to better separate the analytes from interfering matrix components. A more rigorous sample cleanup method, such as solid-phase extraction (SPE), may be necessary.

  • Possible Cause 2: High salt concentration in the final sample.

    • Solution: Ensure that any buffers or salts used in the sample preparation are removed or diluted sufficiently before injection.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip Add Internal Standard centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap Collect Supernatant reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject Sample data Data Processing lcms->data

Experimental workflow for this compound metabolite analysis.

antibacterial_mechanism This compound This compound (Quinoxaline-di-N-oxide) Reduction Bacterial Nitroreductases (Anaerobic Conditions) This compound->Reduction Radicals Reactive Nitrogen/Oxygen Species (ROS/RNS) Reduction->Radicals Metabolites Inactive N-deoxy Metabolites Reduction->Metabolites DNA_Damage DNA Damage (Strand Breaks) Radicals->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Antibacterial mechanism of this compound.

signaling_pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_tgf_smad TGF-β/Smad Pathway cluster_p38 p38 MAPK Pathway This compound This compound JAK2 JAK2 This compound->JAK2 PI3K PI3K This compound->PI3K TGFb TGF-β This compound->TGFb p38 p38 This compound->p38 STAT1 STAT1 JAK2->STAT1 Gene_Expression Altered Gene Expression (Growth and Inflammation) STAT1->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Smad3 Smad3 TGFb->Smad3 Smad3->Gene_Expression p38->Gene_Expression

Signaling pathways affected by this compound in swine hepatocytes.

References

Technical Support Center: Strategies to Enhance the Stability of Ciadox in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount for obtaining reliable and reproducible experimental results. This guide provides technical support and troubleshooting strategies to enhance the stability of Ciadox, a quinoxaline-1,4-dioxide antibacterial agent, in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in the laboratory?

A1: The stability of this compound, like other quinoxaline-1,4-dioxide derivatives, can be influenced by several factors. The most critical are:

  • pH: this compound is expected to be more stable in neutral solutions. Basic conditions can lead to significant degradation.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[3] Some quinoxaline-1,4-dioxides are known to be unstable and can decarboxylate when heated.[1][4]

  • Light: Exposure to light, particularly UV radiation, may cause photodegradation.[1][5] This can lead to the formation of reactive oxygen species, potentially altering the compound's structure and activity.[6][7]

  • Oxidizing Agents: The N-oxide groups in the this compound structure can be susceptible to reduction or other oxidative reactions.[6][8]

Q2: What are the visual indicators of this compound degradation?

A2: While instrumental analysis is necessary for confirmation, visual cues that may suggest degradation of your this compound solution include a change in color (e.g., from its typical yellow to a different shade or colorless), the formation of precipitates, or a noticeable decrease in the expected biological activity.

Q3: What are the recommended storage conditions for this compound?

A3: Based on the physicochemical properties of similar compounds, it is recommended to store this compound as a solid in a cool, dark, and dry place.[9] Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C), protected from light, and maintained at a neutral pH. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize freeze-thaw cycles.

Q4: How does the antibacterial mechanism of this compound relate to its stability?

A4: The antibacterial activity of quinoxaline-1,4-dioxides like this compound is often enhanced under anaerobic conditions.[1] This is believed to be due to the bioreduction of the N-oxide groups, which generates reactive free radicals that can damage bacterial DNA.[1][8] This reactivity also suggests that the N-oxide groups are inherently susceptible to chemical reduction, which can be a pathway for degradation in the presence of reducing agents or under certain metabolic conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Antibacterial Activity Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution of this compound from solid material.2. Verify the pH of your experimental media; adjust to neutral if necessary.3. Protect all this compound solutions from light by using amber vials or covering with aluminum foil.4. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions.
Inconsistent Experimental Results Instability of this compound in the experimental medium over the time course of the experiment.1. Perform a time-course stability study of this compound in your specific experimental medium under the same conditions as your assay.2. Analyze samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound.3. Consider adding this compound to the experiment at the last possible moment to minimize exposure to potentially degrading conditions.
Precipitate Formation in Solution Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in your chosen solvent. Consider using a small amount of an organic co-solvent like DMSO before diluting into aqueous media.2. Ensure the pH of the solution is within the optimal range for this compound stability (neutral).3. Filter the solution through a 0.22 µm filter after preparation.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of this compound.1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products.2. Optimize the HPLC method to ensure separation of the parent this compound peak from all degradation product peaks.3. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with that of this compound and its known degradants.

Quantitative Data Summary

Condition Stress Agent Expected Stability of Quinoxaline-1,4-Dioxides Potential Degradation Pathway
Hydrolytic 0.1 M HCl, 60°CModerate DegradationAcid-catalyzed hydrolysis
0.1 M NaOH, 60°CSignificant DegradationBase-catalyzed hydrolysis[1]
Oxidative 3% H₂O₂, RTModerate to Significant DegradationOxidation/reduction of the N-oxide groups
Thermal 80°C, 48hModerate DegradationThermal decomposition, potential decarboxylation[1][4]
Photolytic UV light (254 nm), Visible lightModerate to Significant DegradationPhotoreduction, formation of reactive oxygen species[1][5]

Experimental Protocols

Protocol 1: General Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for quinoxaline (B1680401) derivatives. A suggested gradient is:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 254-370 nm is typical for this class of compounds).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

3. Analysis:

  • Inject the prepared sample and record the chromatogram.

  • The retention time of the intact this compound should be determined.

  • In stability studies, the appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

Protocol 2: Forced Degradation Studies for this compound

These studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[5][10][11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.[1] Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to direct sunlight for 24 hours and separately to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Compare the chromatograms to identify degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Ciadox_Solid This compound (Solid) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Ciadox_Solid->Stock_Solution Acid Acidic (0.1M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Basic (0.1M NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidative Oxidative (3% H2O2, RT) Stock_Solution->Oxidative Expose to Stress Thermal Thermal (80°C) Stock_Solution->Thermal Expose to Stress Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Expose to Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photolytic->HPLC Analyze Samples Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Signaling_Pathway This compound This compound (Quinoxaline-1,4-dioxide) Bioreduction Bioreduction (Anaerobic Conditions) This compound->Bioreduction Free_Radicals Generation of Reactive Free Radicals Bioreduction->Free_Radicals DNA_Damage Bacterial DNA Damage Free_Radicals->DNA_Damage Antibacterial_Effect Antibacterial Effect DNA_Damage->Antibacterial_Effect

Caption: Proposed mechanism of antibacterial action for this compound.

References

Technical Support Center: Ciadox Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ciadox. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CYA) is a synthetic antibacterial agent belonging to the quinoxaline (B1680401) 1,4-di-N-oxide (QdNO) class of compounds. Its antibacterial effect is not based on a traditional signaling pathway but on a process of bioreduction.[1][2][3] Within the bacterial cell, particularly under anaerobic conditions, the N-oxide groups of this compound are reduced.[1][3] This process generates reactive oxygen species (ROS) and other free radicals that lead to oxidative damage of bacterial DNA, as well as the cell wall and membrane, ultimately causing bacterial cell death.[1][2][4] The two N-oxide groups are essential for this antibacterial activity; metabolites lacking these groups show no such effect.[1]

Q2: What are the most common analytical methods for detecting this compound in biological samples?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the quantification of this compound and its metabolites in matrices like animal tissues (muscle, liver, kidney, fat), plasma, and feed.[5][6][7] HPLC-UV offers a robust and cost-effective solution, while LC-MS/MS provides higher sensitivity and specificity, which is crucial for residue analysis at low concentrations.

Q3: What are the major metabolites of this compound that I should monitor?

The primary metabolites of this compound involve the reduction of the N-oxide groups. Key metabolites to monitor during residue analysis include 1,4-bisdesoxycyadox (BDCYX or Cy1) and quinoxaline-2-carboxylic acid (QCA or Cy6).[6][7] Analytical methods should be developed and validated for both the parent compound (this compound) and these key metabolites.

Q4: What is a typical sample preparation workflow for this compound analysis in animal tissues?

A general workflow involves homogenization of the tissue, followed by extraction, cleanup, and analysis. The specific steps can vary based on the tissue type and the analyte (this compound or its metabolites). For instance, this compound and 1,4-bisdesoxycyadox can be extracted from tissues like muscle, liver, and kidney using ethyl acetate, or from fat using acetonitrile.[6] For the metabolite quinoxaline-2-carboxylic acid (QCA), the process is more involved, often requiring alkaline hydrolysis of the tissue, followed by liquid-liquid extraction and a cleanup step using ion-exchange chromatography.[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in complex biological matrices.

Problem 1: Low or Inconsistent Analyte Recovery

Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent and procedure. For this compound, ensure the chosen solvent (e.g., ethyl acetate, acetonitrile) is appropriate for the matrix.[6] Increase shaking/vortexing time or consider using homogenization aids. For metabolites like QCA, ensure complete hydrolysis by optimizing time, temperature, and alkaline concentration.[8]
Analyte Degradation This compound may be sensitive to light and temperature. Protect samples and standards from light and keep them cool. Evaluate the stability of this compound in your matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).
Poor Solid-Phase Extraction (SPE) Performance Ensure the SPE cartridge type is appropriate for this compound and its metabolites. Condition and equilibrate the cartridges according to the manufacturer's protocol. Optimize the loading, washing, and elution steps. The flow rate during loading and elution can significantly impact recovery.
Matrix Effects (in LC-MS/MS) See "Problem 2: Signal Suppression or Enhancement (Matrix Effects)" below.

Problem 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS

Potential Cause Recommended Solution
Co-eluting Matrix Components Improve sample cleanup. Use a more rigorous SPE protocol or a different sorbent. For fatty matrices, consider an additional liquid-liquid partitioning step with a non-polar solvent like hexane.
Ionization Competition Dilute the sample extract. This can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound is still above the limit of quantification (LOQ).
Chromatographic Separation Optimize the HPLC gradient to better separate this compound from matrix interferences. A slower, more shallow gradient around the elution time of the analyte can be effective.
Calibration Strategy Use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This is one of the most effective ways to compensate for matrix effects.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, reverse the column direction and flush. If neither works, the column may need to be replaced. Using a guard column can extend the life of the analytical column.
Incompatible Sample Solvent The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
Secondary Interactions This compound or its metabolites may be interacting with active sites on the column packing material. Try adjusting the mobile phase pH or adding a small amount of a competing agent like triethylamine.
Column Overload Inject a lower concentration of the sample. If the peak shape improves, the original sample was likely too concentrated.

Experimental Protocols & Data

Protocol: Determination of this compound and Metabolites in Goat Tissues

This method outlines the analysis of this compound (CYX), 1,4-bisdesoxycyadox (BDCYX), and quinoxaline-2-carboxylic acid (QCA) in goat tissues.[6]

1. Sample Preparation for CYX and BDCYX:

  • Homogenize 2.0 g of tissue (muscle, liver, or kidney) with 8 mL of ethyl acetate. For fat, use acetonitrile.
  • Centrifuge at 4000 rpm for 10 min.
  • Transfer the supernatant and repeat the extraction.
  • Combine the supernatants and evaporate to dryness under nitrogen at 50°C.
  • Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

2. Sample Preparation for QCA:

  • Homogenize 2.0 g of tissue with 5 mL of 1 M NaOH.
  • Hydrolyze at 100°C for 1 hour.
  • Adjust pH to 2-3 with 6 M HCl.
  • Perform liquid-liquid extraction with ethyl acetate.
  • Evaporate the organic layer and reconstitute in a suitable buffer for ion-exchange SPE cleanup.
  • Elute from the SPE column, perform a final liquid-liquid extraction, evaporate, and reconstitute for HPLC analysis.

3. HPLC-UV Conditions:

  • Column: C18 (5 µm, 4.6 x 250 mm)
  • Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 3.0)
  • Detection Wavelengths: 305 nm for CYX, 280 nm for BDCYX, and 320 nm for QCA.[6]

Quantitative Performance Data

The following table summarizes the performance of the described HPLC method for this compound and its metabolites in various goat tissues.[6]

AnalyteMatrixAverage Recovery (%) (at 25-100 µg/kg)Limit of Quantitation (LOQ) (µg/kg)Limit of Detection (LOD) (µg/kg)
This compound (CYX) Muscle85.3 - 88.22515
Liver75.3 - 78.52515
Kidney70.5 - 73.82515
Fat88.5 - 91.52515
BDCYX Muscle82.4 - 85.62515
Liver72.8 - 75.42515
Kidney68.7 - 72.32515
Fat85.7 - 88.92515
QCA Muscle75.6 - 78.92515
Liver65.4 - 68.72515
Kidney78.5 - 82.42515
Fat72.4 - 75.32515

Visualizations

G cluster_workflow General Workflow for this compound Detection Sample 1. Sample Collection (e.g., Muscle, Liver, Plasma) Homogenization 2. Homogenization Sample->Homogenization Extraction 3. Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenization->Extraction Cleanup 4. Cleanup (e.g., SPE, LLE) Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup->Analysis Quantification 6. Data Processing & Quantification Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

G cluster_pathway Antibacterial Mechanism of this compound Ciadox_ext This compound (Extracellular) Ciadox_int This compound (Intracellular) Ciadox_ext->Ciadox_int Uptake ROS Reactive Oxygen Species (ROS) Ciadox_int->ROS Bioreduction Bacterial_Enzymes Bacterial Reductases Bacterial_Enzymes->ROS DNA_damage DNA Damage (Strand Breaks) ROS->DNA_damage Membrane_damage Cell Wall & Membrane Damage ROS->Membrane_damage Cell_Death Bacterial Cell Death DNA_damage->Cell_Death Membrane_damage->Cell_Death

Caption: Mechanism of action of this compound in bacteria.

G cluster_troubleshooting Troubleshooting: Low Analyte Recovery Start Low or Inconsistent Recovery Observed CheckExtraction Review Extraction Protocol: - Solvent Choice? - Homogenization Time? - pH Correct? Start->CheckExtraction Is Extraction Efficient? CheckSPE Evaluate SPE Step: - Correct Sorbent? - Flow Rate Optimized? - Elution Solvent Strength? Start->CheckSPE Is Cleanup Step Efficient? CheckStability Assess Analyte Stability: - Samples Kept Cold/Dark? - Freeze-Thaw Issues? Start->CheckStability Is Analyte Stable? Resolved Issue Resolved CheckExtraction->Resolved CheckSPE->Resolved CheckStability->Resolved

Caption: Troubleshooting flowchart for low recovery issues.

References

Technical Support Center: Best Practices for Long-Term Storage of Ciadox Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Ciadox compounds. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the storage and handling of this compound.

Q1: I observe variable activity with my this compound compound in cell-based assays. Could storage be the issue?

A1: Yes, inconsistent results in biological assays can be a strong indicator of compound instability. The potency of this compound can be compromised by improper storage, leading to lower effective concentrations and poor reproducibility. Factors such as the compound's chemical nature, the storage conditions (temperature, light, humidity), and the solvent used for stock solutions can all contribute to its degradation.

Q2: My this compound stock solution appears cloudy or has formed precipitates after being stored in the freezer. What should I do?

A2: Cloudiness or precipitation upon thawing a frozen stock solution can be due to several factors:

  • Poor Solubility: this compound has low aqueous solubility. If the stock solution was prepared in a solvent from which it can precipitate at low temperatures (e.g., a mixed aqueous/organic solvent system), this is a likely cause.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound or affect its solubility. It is recommended to aliquot stock solutions into single-use volumes.

  • Degradation: The precipitate could be a degradation product of this compound.

To troubleshoot this, you can try gently warming the solution to 37°C and vortexing to redissolve the compound.[1] If it does not redissolve, it is best to prepare a fresh stock solution. Consider using a solvent with higher solubility for this compound, such as pure DMSO, for long-term storage.[2]

Q3: I have read that this compound residues can degrade rapidly in frozen storage, yet the recommendation for the pure compound is -20°C. Which is correct?

A3: This is an important distinction to make. The reported rapid degradation of this compound in frozen storage was observed in biological samples (chicken muscle).[3] In such a matrix, the presence of water, salts, and enzymes can significantly accelerate degradation, even at freezing temperatures.

For pure this compound in its solid form, storage at -20°C in a desiccated, dark environment is recommended to minimize degradation.[2] Similarly, stock solutions in anhydrous solvents like DMSO are generally more stable when stored at -20°C.[1] The key is to minimize exposure to water and other reactive substances.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in an amber vial to protect it from light, and under an inert atmosphere to protect it from air and humidity.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound has low solubility in water but is soluble in DMSO and slightly soluble in methanol.[2] For this reason, DMSO is a good choice for preparing concentrated stock solutions. These stock solutions can be stored at -20°C for up to three months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: For how long is a diluted aqueous solution of this compound stable?

A3: Aqueous solutions of this compound are not recommended for long-term storage due to the compound's potential for hydrolysis. Aqueous solutions should be prepared fresh before use and should not be stored for more than 24 hours.[1]

Q4: What are the main degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, compounds with similar structures are often susceptible to hydrolysis, oxidation, and photolysis.[4] Given its quinoxaline (B1680401) dioxide moiety, it may be sensitive to reduction. It is also heat-labile.[3]

Q5: Are there any visible signs of this compound degradation?

A5: A change in the physical appearance of the solid compound, such as a change in color from its typical yellow to dark orange, could indicate degradation.[2] For solutions, the appearance of precipitates (that do not redissolve upon warming) or a change in color can also be a sign of instability.

Quantitative Data on this compound Stability

The following table summarizes the recommended storage conditions and provides hypothetical stability data for this compound based on general knowledge of similar compounds. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionFormTemperatureHumidityLightRecommended DurationHypothetical Purity after Recommended Duration
Long-Term Solid-20°CLow (desiccated)Dark (Amber Vial)> 1 year>98%
Long-Term Solid4°CLow (desiccated)Dark (Amber Vial)6-12 months95-98%
Room Temperature Solid25°CAmbientDark (Amber Vial)< 3 months<95%
Stock Solution In DMSO-20°CN/ADark (Amber Vial)≤ 3 months>98%
Working Solution Aqueous Buffer4°CN/AProtected from light< 24 hours>95%

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., temperature, humidity, light) in solid form or in solution.

2. Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • HPLC-grade buffers (e.g., ammonium (B1175870) acetate)

  • Calibrated HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Environmental chambers for controlled temperature and humidity

  • Amber vials

3. Method:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • For solid-state stability, weigh a precise amount of this compound into amber vials and store them under the desired conditions.

    • For solution stability, dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the desired solvent and store in amber vials under the specified conditions.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 270-350 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Stability Study Procedure:

    • At specified time points (e.g., 0, 1, 3, 6 months), retrieve a sample vial from each storage condition.

    • For solid samples, dissolve the contents in a known volume of DMSO to achieve a target concentration.

    • Inject the samples and a freshly prepared standard solution onto the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solid Weigh Solid this compound aliquot Aliquot for Time Points prep_solid->aliquot prep_solution Prepare Stock Solution (DMSO) prep_solution->aliquot storage_conditions Store at Varied Temp, Humidity, Light aliquot->storage_conditions retrieve_sample Retrieve Sample at Time Point storage_conditions->retrieve_sample Time Points (T=0, 1, 3... months) dissolve_prepare Dissolve/Dilute Sample retrieve_sample->dissolve_prepare hplc_analysis HPLC Analysis dissolve_prepare->hplc_analysis calc_purity Calculate % Remaining hplc_analysis->calc_purity plot_kinetics Plot Degradation Curve calc_purity->plot_kinetics determine_shelf_life Determine Shelf-Life plot_kinetics->determine_shelf_life

Caption: Workflow for a long-term stability study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_storage Review Storage Conditions? start->check_storage check_solution_prep Review Solution Preparation? start->check_solution_prep improper_storage Improper Temp/Light/Humidity check_storage->improper_storage Yes improper_solvent Poor Solvent Choice/ Precipitation check_solution_prep->improper_solvent Yes freeze_thaw Multiple Freeze-Thaw Cycles check_solution_prep->freeze_thaw Yes action_storage Action: Store at -20°C, Dark, Desiccated improper_storage->action_storage action_solvent Action: Use Anhydrous DMSO for Stock Solutions improper_solvent->action_solvent action_aliquot Action: Aliquot into Single-Use Vials freeze_thaw->action_aliquot end Consistent Results action_storage->end action_solvent->end action_aliquot->end

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Validation & Comparative

Comparative Efficacy of Ciadox and Carbadox in Swine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of Ciadox and carbadox (B606473), two quinoxaline (B1680401) derivatives used as feed additives in the swine industry for growth promotion and disease prevention. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of their performance, mechanisms of action, and safety profiles, supported by experimental data.

Growth Promotion Efficacy

Both this compound and carbadox have been shown to improve growth performance in swine, particularly in the nursery phase. The following tables summarize the quantitative data from various studies.

Table 1: Growth Performance in Weanling Pigs - this compound

TreatmentAverage Daily Gain ( g/day )Feed Conversion Efficiency (Gain/Feed)Study Reference
Control (Unmedicated)3360.59[1]
This compound (100 mg/kg)4080.71[1]

Table 2: Growth Performance in Weanling Pigs - Carbadox

TreatmentAverage Daily Gain ( g/day )Feed Conversion Ratio (FCR)Study Reference
Control (No Additive)4311.53[2]
Carbadox (50 g/ton )496 - 4971.38[2]
Control~454~1.5[3]
Carbadox (50 g/ton )~499~1.44[3]
Control (PC, E. coli challenge)3041.63[4]
Carbadox (50 mg/kg)3761.38[4]

Note: Feed Conversion Efficiency (FCE) is the ratio of weight gain to feed intake, while Feed Conversion Ratio (FCR) is the inverse. Higher FCE and lower FCR indicate better feed efficiency.

Antibacterial Efficacy

This compound and carbadox exhibit broad-spectrum antibacterial activity against various swine pathogens.

Table 3: In Vitro Antibacterial Activity of this compound against Swine Pathogens

Bacterial SpeciesMIC Range (μg/mL)
Clostridium perfringens0.5 - 1
Pasteurella multocida1
Salmonella choleraesuis4
Escherichia coli1 - 4
Streptococcus suis2 - 8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Carbadox is effective against Brachyspira hyodysenteriae (the causative agent of swine dysentery) and has demonstrated efficacy against Salmonella choleraesuis and Escherichia coli in challenge studies.[5][6] In one study, 63 out of 138 swine fecal E. coli isolates were found to be resistant to carbadox.

Safety and Toxicity

A key differentiator between this compound and carbadox is their reported toxicity. While both are quinoxaline derivatives, studies suggest that this compound possesses a better safety profile.

Table 4: Comparative Toxicity of Quinoxaline Derivatives in Weaned Pigs

Treatment (ppm)Effect on Aldosterone LevelsEffect on Sodium LevelsEffect on Potassium Levels
Carbadox (100)Significant decline after 5 weeksHyponatremia after 5 weeksHyperkalemia after 4 weeks
Carbadox (200)Significant decline after 3 weeksHyponatremia after 3 weeksHyperkalemia after 3 weeks
This compound (50, 200, 400)Significant decline after 6 weeksHyponatremia at 200 ppm after 6 weeksNo hyperkalemia observed

This study concluded that the toxic effect of olaquindox (B1677201) is comparable to carbadox, but this compound is less toxic.[7] Carbadox has been shown to be carcinogenic and its use is banned in several countries.

Mechanism of Action

This compound and carbadox belong to the quinoxaline-1,4-dioxide class of compounds. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis.

Mechanism_of_Action cluster_drug Quinoxaline Derivative (this compound/Carbadox) cluster_cell Bacterial Cell Drug Drug Molecule DNA Bacterial DNA Drug->DNA Intercalates with DNA Replication DNA Replication DNA->Replication Inhibits Synthesis CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Mechanism of action for quinoxaline derivatives.

Carbadox specifically acts as a DNA damaging agent, which can trigger the bacterial SOS response. This complex regulatory network is aimed at repairing DNA but can also have unintended consequences, such as the induction of prophages that can transfer virulence and antibiotic resistance genes.

Carbadox_SOS_Response Carbadox Carbadox DNADamage DNA Damage Carbadox->DNADamage SOS_Response SOS Response Activation DNADamage->SOS_Response CellDeath Bacterial Cell Death DNADamage->CellDeath Prophage_Induction Prophage Induction SOS_Response->Prophage_Induction HGT Horizontal Gene Transfer (Virulence & Resistance Genes) Prophage_Induction->HGT

Carbadox-induced DNA damage and SOS response.

This compound is described as a hypoxia-selective drug, exhibiting stronger activity in the absence of oxygen, which is relevant for its efficacy against anaerobic and facultative anaerobic gut pathogens.

Experimental Protocols

Growth Promotion Trial (this compound)
  • Objective: To evaluate the effect of this compound on the growth performance of weanling pigs.[1]

  • Animals: Seventy-five crossbred weanling barrows.[1]

  • Experimental Design: Pigs were randomly assigned to three dietary treatments with five replicates per treatment.[1]

  • Diets:

    • Control: Unmedicated basal diet.[1]

    • This compound: Basal diet supplemented with 100 mg/kg of this compound.[1]

    • Olaquindox: Basal diet supplemented with 100 mg/kg of olaquindox.[1]

  • Duration: 4 weeks.[1]

  • Data Collection: Body weight and feed consumption were measured weekly to calculate average daily gain (ADG) and feed conversion efficiency (FCE).[1]

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significant differences between treatment groups.[1]

Ciadox_Growth_Trial Pigs Weanling Barrows (n=75) Randomization Random Allocation Pigs->Randomization Control Control Diet Randomization->Control This compound This compound Diet (100 mg/kg) Randomization->this compound Olaquindox Olaquindox Diet (100 mg/kg) Randomization->Olaquindox DataCollection Weekly Measurement: - Body Weight - Feed Intake Control->DataCollection 4-week feeding period This compound->DataCollection 4-week feeding period Olaquindox->DataCollection 4-week feeding period Analysis Calculate: - ADG - FCE DataCollection->Analysis Stats Statistical Analysis Analysis->Stats

Experimental workflow for a this compound growth trial.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)
  • Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial isolates.

  • Methodology:

    • Bacterial Strains: Obtain pure cultures of relevant swine pathogens.

    • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.

    • Antimicrobial Dilution: Prepare a series of twofold dilutions of the antimicrobial agent in the broth medium in a microtiter plate.

    • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.

    • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Conclusion

Both this compound and carbadox demonstrate efficacy as growth promoters and antibacterial agents in swine. However, the available data suggests that this compound may offer a superior safety profile with lower toxicity compared to carbadox. While carbadox has a more extensive history of use and a larger body of supporting literature for its growth-promoting effects, the carcinogenic properties of carbadox have led to its ban in many regions. This compound presents itself as a potentially safer alternative within the same class of compounds. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacy under identical conditions. Researchers and drug development professionals should consider both the performance data and the safety profiles when evaluating these compounds for use in swine production.

References

Alternatives to Ciadox for Bacterial Infections in Poultry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing concern over antimicrobial resistance has prompted a critical re-evaluation of antimicrobial use in poultry production. Ciadox, a quinoxaline-1,4-dioxide antimicrobial, has been utilized for the control of bacterial infections in poultry. However, the drive for responsible antibiotic stewardship and the potential for resistance development necessitate a thorough examination of viable alternatives. This guide provides a comparative analysis of prominent alternatives to this compound, including other antibiotics and non-antibiotic solutions, supported by available experimental data.

Executive Summary

This guide compares the performance of this compound with several alternatives for managing key bacterial pathogens in poultry, namely Escherichia coli, Salmonella spp., and Clostridium perfringens. The alternatives covered include:

  • Conventional Antibiotics:

  • Non-Antibiotic Alternatives:

    • Probiotics

    • Phytogenics

    • Antimicrobial Peptides (AMPs)

    • Bacteriophages

While direct comparative studies between this compound and these alternatives are limited, this guide consolidates available in vitro susceptibility data and summarizes their mechanisms of action and experimental protocols to provide a valuable resource for research and development.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its alternatives against key poultry pathogens. It is crucial to note that this data is compiled from various studies and direct, head-to-head comparisons under identical conditions are scarce. Variations in bacterial strains and testing methodologies can influence MIC values.

Table 1: Comparative MIC (µg/mL) Data against Escherichia coli Poultry Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
This compound 1 - 8--[1]
Enrofloxacin 0.015 - >320.03 - 0.250.13 - >32[2][3][4]
Florfenicol -4.08.0[4]
Amoxicillin -4.0>32[4]

Note: A dash (-) indicates that the data was not available in the cited sources.

Table 2: Comparative MIC (µg/mL) Data against Salmonella spp. Poultry Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
This compound 0.25 - 8--
Enrofloxacin -0.5-
Florfenicol ---[5]
Amoxicillin 0.00175 - 3.00--[6]

Note: A dash (-) indicates that the data was not available in the cited sources.

Table 3: Comparative MIC (µg/mL) Data against Clostridium perfringens Poultry Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
This compound 1 - 1624[7][8]
Amoxicillin <0.03 - >256≤0.1250.25[9]
Florfenicol -48[4]

Note: A dash (-) indicates that the data was not available in the cited sources.

Mechanisms of Action

Understanding the mechanism of action is critical for evaluating the potential for cross-resistance and for developing novel therapeutic strategies.

This compound

The antibacterial effect of this compound is linked to the generation of reactive oxygen species (ROS), which induce oxidative stress and damage bacterial DNA.[10] Additionally, this compound has been shown to activate the PI3K signaling pathway in host cells, which may play a role in cell growth and immunity.[8]

ciadox_mechanism cluster_bacterial Inside Bacterium cluster_host Inside Host Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces PI3K PI3K Signaling Pathway This compound->PI3K Activates DNA_Damage Bacterial DNA Damage ROS->DNA_Damage Causes Bacterial_Cell Bacterial Cell DNA_Damage->Bacterial_Cell Leads to Cell Death Cell_Growth Host Cell Growth & Immunity PI3K->Cell_Growth Promotes Host_Cell Host Cell

This compound mechanism of action.

Conventional Antibiotic Alternatives
  • Enrofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11]

  • Florfenicol: A phenicol that binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[12]

  • Amoxicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[7]

antibiotic_mechanisms cluster_enrofloxacin Enrofloxacin cluster_florfenicol Florfenicol cluster_amoxicillin Amoxicillin Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase & Topoisomerase IV Enrofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Florfenicol Florfenicol Ribosome_50S 50S Ribosomal Subunit Florfenicol->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Amoxicillin Amoxicillin PBPs Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs Inhibits Cell_Wall Cell Wall Synthesis PBPs->Cell_Wall Blocks

Mechanisms of conventional antibiotics.

Non-Antibiotic Alternatives
  • Probiotics: Live microorganisms that confer a health benefit to the host. Their modes of action include competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host immune system.

  • Phytogenics: Plant-derived compounds (e.g., essential oils, herbs) that exhibit antimicrobial, anti-inflammatory, and antioxidant properties. They can disrupt bacterial cell membranes and modulate gut microbiota.[4]

  • Antimicrobial Peptides (AMPs): Small, naturally occurring or synthetic peptides that have broad-spectrum antimicrobial activity. They often act by disrupting the integrity of bacterial cell membranes.

  • Bacteriophages: Viruses that specifically infect and lyse bacteria. They offer a highly targeted approach to controlling specific bacterial pathogens.

non_antibiotic_mechanisms cluster_probiotics Probiotics cluster_phytogenics Phytogenics cluster_amps Antimicrobial Peptides cluster_bacteriophages Bacteriophages Probiotic Probiotic Competitive_Exclusion Competitive Exclusion Probiotic->Competitive_Exclusion Antimicrobial_Substances Antimicrobial Production Probiotic->Antimicrobial_Substances Immune_Modulation Immune Modulation Probiotic->Immune_Modulation Phytogenic Phytogenic Membrane_Disruption Membrane Disruption Phytogenic->Membrane_Disruption Gut_Modulation Gut Microbiota Modulation Phytogenic->Gut_Modulation AMP AMP Membrane_Disruption_AMP Membrane Disruption AMP->Membrane_Disruption_AMP Bacteriophage Bacteriophage Bacterial_Lysis Specific Bacterial Lysis Bacteriophage->Bacterial_Lysis

Modes of action for non-antibiotic alternatives.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, and the suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 37°C for 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.

In Vivo Efficacy Trial: Bacterial Challenge Model in Broiler Chickens

In vivo studies are essential to evaluate the clinical efficacy of an antimicrobial agent in a live host. A common model involves experimentally inducing a bacterial infection and then administering the test compound.

Workflow for an in vivo efficacy trial.

Detailed Methodology:

  • Animal Husbandry: Day-old broiler chicks are randomly allocated to different treatment groups and housed under controlled environmental conditions.

  • Challenge Model: After an acclimatization period, birds are challenged with a virulent strain of the target pathogen (e.g., via oral gavage or in the feed).

  • Treatment Administration: The test compounds (this compound and alternatives) are administered to their respective groups, typically through the feed or drinking water, at predetermined dosages and durations. A control group receives no treatment.

  • Data Collection: Key parameters are monitored throughout the study, including mortality, clinical signs of disease, body weight gain, and feed intake.

Conclusion and Future Directions

The available data suggests that while this compound exhibits activity against key poultry pathogens, a range of both antibiotic and non-antibiotic alternatives also show promise. Conventional antibiotics like enrofloxacin, florfenicol, and amoxicillin have demonstrated efficacy, although concerns about resistance remain a primary consideration. Non-antibiotic alternatives, including probiotics, phytogenics, AMPs, and bacteriophages, offer novel mechanisms of action that may help to mitigate the development of resistance.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies between this compound and these alternatives under standardized conditions. Future research should focus on conducting such studies to provide a clearer, quantitative comparison of their efficacy. Furthermore, long-term studies are needed to evaluate the impact of these alternatives on the development of antimicrobial resistance in poultry production systems. For drug development professionals, the exploration of synergistic combinations of these alternative compounds may also represent a promising avenue for the development of novel and effective antimicrobial strategies.

References

In Vitro Synergistic Effect of Ciadox with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciadox (also known as Cyadox) is a quinoxaline-1,4-dioxide derivative with established antibacterial activity against a range of veterinary pathogens.[1][2] While its efficacy as a standalone agent has been documented, the exploration of its synergistic potential with other antibiotics is a critical area of research for combating bacterial resistance and enhancing therapeutic outcomes. This guide provides a comparative overview of the available in vitro data on the synergistic effects of this compound in combination with other antimicrobial agents.

Quantitative Analysis of Synergistic Effects

The primary method for quantifying antibiotic synergy in vitro is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated to classify the interaction between two antimicrobial agents. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 typically indicates synergy; an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[3][4]

Based on available literature, a study has reported on the interaction between this compound and tetracycline (B611298) against Mycoplasma gallisepticum.

Antibiotic CombinationTarget OrganismFIC IndexInterpretation
This compound + TetracyclineMycoplasma gallisepticum0.75Additive Effect[5]

Note: The available scientific literature on the synergistic effects of this compound with other antibiotics is currently limited. The data presented here represents the findings from a specific study and may not be exhaustive.

Experimental Protocols

The determination of in vitro synergy typically involves the following key experimental methods:

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[3][6][7]

Workflow for the Checkerboard Assay

prep Prepare serial dilutions of Antibiotic A and Antibiotic B plate Inoculate a 96-well microtiter plate containing combinations of Antibiotic A and B prep->plate inoc Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoc->plate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) plate->incubate read Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination incubate->read calc Calculate the Fractional Inhibitory Concentration (FIC) Index read->calc interpret Interpret the results (Synergy, Additive, Indifference, Antagonism) calc->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Detailed Steps:

  • Preparation of Antibiotics: Serial twofold dilutions of each antibiotic are prepared. In a 96-well plate, one antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate will contain wells with each antibiotic alone, a combination of both at varying concentrations, and a growth control well without any antibiotic.

  • Incubation: The plate is incubated under optimal growth conditions for the test organism for a defined period.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the formula: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).

Potential Mechanisms of Action and Synergy

While specific studies on the molecular mechanisms of this compound synergy are not extensively detailed in the available literature, the synergistic or additive effects of antibiotic combinations can generally be attributed to several mechanisms.

Logical Relationship of Potential Synergistic Mechanisms

cluster_mechanisms Potential Mechanisms of Synergy seq_block Sequential blockade of a metabolic pathway synergy Synergistic or Additive Antibacterial Effect seq_block->synergy enz_inhib Inhibition of drug-inactivating enzymes enz_inhib->synergy uptake Enhanced uptake of one drug by another uptake->synergy target_mod Action on different cellular targets target_mod->synergy

Caption: Potential mechanisms leading to antibiotic synergy.

  • Sequential Blockade: Two drugs may inhibit different steps in the same essential metabolic pathway.

  • Enzyme Inhibition: One drug may inhibit an enzyme that would otherwise inactivate the second drug.

  • Enhanced Uptake: One drug may increase the permeability of the bacterial cell membrane, facilitating the entry of the second drug.

  • Different Target Sites: The combined action of two drugs on different targets can lead to a bactericidal effect that is greater than the sum of their individual effects.

Further research is necessary to elucidate the specific mechanisms by which this compound may act synergistically with other antibiotics.

References

A Head-to-Head Comparison of Quinoxaline Antibiotics in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401) antibiotics, a class of synthetic antimicrobial agents, have been utilized in animal production to control bacterial diseases and promote growth. This guide provides a comparative analysis of three key quinoxaline 1,4-di-N-oxides (QdNOs)—carbadox (B606473), mequindox, and olaquindox (B1677201)—with a focus on their application, efficacy, safety, and metabolic profiles relevant to aquaculture. It is important to note that while these compounds have been studied in livestock, direct head-to-head comparative studies in aquaculture species are limited. This guide synthesizes available data to offer a comprehensive overview.

Executive Summary

Quinoxaline antibiotics, including carbadox, mequindox, and olaquindox, exhibit broad-spectrum antibacterial activity. Their shared mechanism of action involves bioreductive activation to generate reactive oxygen species, leading to bacterial DNA damage. However, significant concerns regarding their safety, particularly carcinogenicity and genotoxicity, have led to stringent regulations and bans in many regions, including for use in aquaculture. While some data on their individual effects are available, a comprehensive, direct comparison of their performance and safety in key aquaculture species is largely absent from the scientific literature.

Mechanism of Action

The antibacterial effect of quinoxaline 1,4-di-N-oxides is a multi-step process that is particularly effective under anaerobic conditions.[1] The parent compounds are bioreductive drugs, meaning they are activated by metabolic reduction within the bacterial cell. This process is catalyzed by bacterial nitroreductases.

The key steps in the mechanism of action are:

  • Uptake and Bioreduction: The quinoxaline 1,4-di-N-oxide molecule is taken up by the bacterial cell. Inside the bacterium, particularly under anaerobic or hypoxic conditions, cellular reductases reduce the N-oxide groups.[2]

  • Generation of Reactive Oxygen Species (ROS): This reduction process generates unstable intermediates and reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals.[1]

  • DNA Damage: The generated ROS cause significant oxidative damage to bacterial DNA, leading to strand breaks and degradation.[1] This disruption of DNA integrity inhibits essential cellular processes like replication and transcription, ultimately leading to bacterial cell death.

  • Cell Wall and Membrane Disruption: In addition to DNA damage, the oxidative stress induced by these compounds can also damage other cellular components, including the cell wall and membrane, leading to a loss of cellular integrity.[1]

It is important to note that the reduced metabolites of these quinoxaline antibiotics generally lack antibacterial activity, indicating that the N-oxide groups are crucial for their efficacy.[1]

Quinoxaline Antibiotics Mechanism of Action cluster_bacteria Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (Carbadox, Mequindox, Olaquindox) Reduction Bacterial Nitroreductases (Anaerobic Conditions) QdNO->Reduction Uptake ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) Reduction->ROS Bioreductive Activation DNA_Damage DNA Strand Breaks & Degradation ROS->DNA_Damage Cell_Damage Cell Wall & Membrane Damage ROS->Cell_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Cell_Damage->Cell_Death

Mechanism of action of quinoxaline 1,4-di-N-oxide antibiotics.

Comparative Efficacy

One study investigating the antimicrobial activity of cyadox against various pathogens, including those isolated from fish, found that cyadox was more effective than olaquindox against Pasteurella multocida, Salmonella choleraesuis, Erysipelothrix, and Streptococcus.[3] The study also highlighted that the antibacterial activity of cyadox was enhanced under anaerobic conditions.[3]

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for quinoxaline antibiotics against some pathogens relevant to aquaculture. It is important to interpret this data with caution as the studies were not designed for a direct head-to-head comparison of carbadox, mequindox, and olaquindox.

PathogenAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Aeromonas hydrophilaCyadox0.25 - 8N/AN/A[4]
Aeromonas sobriaCyadox0.25 - 8N/AN/A[4]
Escherichia coli (from fish)Cyadox1 - 8N/AN/A[3]
Streptococcus spp. (from fish)Cyadox1 - 8N/AN/A[3]
Flavobacterium columnareCyadox1 - 8N/AN/A[3]
Yersinia ruckeriCyadox0.25 - 8N/AN/A[4]
Clostridium perfringensOlaquindox1N/AN/A[1]
Brachyspira hyodysenteriaeOlaquindox0.0625N/AN/A[1]

N/A: Data not available in the cited sources.

Comparative Pharmacokinetics and Metabolism

The pharmacokinetic profiles of carbadox, mequindox, and olaquindox have been primarily studied in terrestrial animals.[2] There is a lack of direct comparative pharmacokinetic data in aquaculture species. However, studies on a related quinoxaline, cyadox, in carp (B13450389) provide some indication of how these compounds might behave in fish.

A study on cyadox administered orally to carp, pigs, and chickens revealed species-specific differences in its kinetic behavior. In carp, the metabolite Cy4 was undetectable, which was different from pigs and rats.[5][6] Generally, quinoxaline 1,4-di-N-oxides are rapidly metabolized in animals.[2] The primary metabolic pathway is the reduction of the N-oxide groups.[2] The toxicity of these compounds is closely linked to their metabolites.[2][7]

ParameterCarbadoxMequindoxOlaquindoxCyadox (in Carp)Source(s)
Absorption Good oral absorption in pigs.N/ARapidly absorbed from the gut in pigs.Rapidly metabolized after oral administration.[8][9][5]
Metabolism Rapidly metabolized via reduction of N-oxide groups.Undergoes extensive metabolism.Extensively metabolized in the animal.Rapidly metabolized into several metabolites.[2][8][2][9][5]
Key Metabolites Desoxycarbadox, Quinoxaline-2-carboxylic acid (QCA)N/A3-methyl-quinoxaline-2-carboxylic acid (MQCA)bisdeoxycyadox (Cy1), quinoxaline-2-carboxylic acid (Cy6)[8][9][10]
Excretion Mainly via urine in pigs.N/AMainly excreted via urine in pigs.N/A[9][9]
Tissue Residues QCA is a persistent metabolite in liver.N/AResidues can be found in edible tissues.Cy1 persisted for 3 days in the liver of carp.[8][11][10]

N/A: Data not available for a direct comparison in aquaculture species.

Comparative Safety and Toxicity

The use of quinoxaline antibiotics in food-producing animals has raised significant safety concerns due to their potential for carcinogenicity, genotoxicity, and other toxic effects.[9]

A comparative study on the toxic effects of carbadox, olaquindox, and cyadox in weaned pigs revealed that the toxic effect of olaquindox is comparable to that of carbadox, while cyadox is less toxic.[12] Both carbadox and olaquindox have been shown to cause adrenal damage in pigs.[9]

In the context of aquaculture, a study on zebrafish showed that olaquindox can induce gut microbiota dysbiosis, leading to increased susceptibility to pathogens. While direct comparative toxicity data in fish for all three compounds is lacking, the known toxic profiles in other animals warrant extreme caution.

ParameterCarbadoxMequindoxOlaquindoxSource(s)
Carcinogenicity Carcinogenic in rodents.N/ATumorigenic for rodents.[13][13]
Genotoxicity Genotoxic.N/AGenotoxic.[9]
Teratogenicity Teratogenic for rodents.N/ATeratogenic for rodents.[13]
Adrenal Toxicity Causes adrenal damage in pigs.N/ACauses adrenal damage in pigs.[9]
Aquatic Ecotoxicity N/AN/AInduces gut microbiota dysbiosis in zebrafish.

N/A: Data not available for a direct comparison.

Regulatory Status

Due to the significant safety concerns, the use of carbadox, mequindox, and olaquindox is banned or severely restricted in many parts of the world, including the European Union.[14] These regulations often extend to their use in aquaculture.[15] Researchers and drug developers should be aware of the stringent regulatory landscape surrounding these compounds.

Experimental Protocols

Detailed experimental protocols for direct head-to-head comparisons in aquaculture are not available. However, a general workflow for evaluating the efficacy of antimicrobial agents in aquaculture can be outlined.

Antimicrobial Efficacy Testing Workflow in Aquaculture cluster_workflow Experimental Workflow Start Start: Select Pathogen & Host Species MIC In Vitro Efficacy: Determine Minimum Inhibitory Concentration (MIC) Start->MIC Acclimatization Acclimatize Fish/Shrimp to Experimental Conditions Start->Acclimatization Challenge Experimental Challenge: Infect animals with the target pathogen Acclimatization->Challenge Treatment Administer Quinoxaline Antibiotics (e.g., in-feed) Challenge->Treatment Monitoring Monitor Clinical Signs, Mortality, and Pathogen Load Treatment->Monitoring Analysis Data Analysis: Calculate Relative Percent Survival (RPS) and statistical significance Monitoring->Analysis End End: Evaluate Comparative Efficacy Analysis->End

A generalized workflow for in vivo antimicrobial efficacy testing in aquaculture.
In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the quinoxaline antibiotics against relevant aquaculture pathogens.

Protocol:

  • Bacterial Strains: Obtain isolates of key aquaculture pathogens such as Aeromonas salmonicida, Vibrio anguillarum, and Yersinia ruckeri.

  • Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth) for bacterial growth.

  • Antibiotic Preparation: Prepare stock solutions of carbadox, mequindox, and olaquindox and perform serial dilutions.

  • Inoculum Preparation: Culture the bacterial strains to a logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Microdilution Assay: In a 96-well microtiter plate, add the diluted bacterial inoculum to wells containing the serially diluted antibiotics.

  • Incubation: Incubate the plates under optimal conditions (temperature and duration) for the specific pathogen.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

While carbadox, mequindox, and olaquindox share a common mechanism of action as quinoxaline 1,4-di-N-oxide antibiotics, a direct and comprehensive head-to-head comparison of their performance and safety in aquaculture is a significant gap in the current scientific literature. The available data, primarily from terrestrial animal studies and in vitro experiments, suggest comparable mechanisms but potential differences in efficacy and toxicity. The significant safety concerns associated with these compounds, particularly their carcinogenicity, have led to their prohibition or restricted use in many regions for food-producing animals, including in aquaculture. Future research should focus on direct comparative studies in relevant aquaculture species to provide a clearer understanding of their relative risks and benefits, should their use ever be reconsidered in specific, controlled scenarios. For now, the development of safer alternatives remains a priority for the aquaculture industry.

References

Ciadox: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of Ciadox against resistant bacterial strains, benchmarked against other veterinary antibiotics. The data presented is compiled from publicly available research to facilitate an informed assessment of this compound's potential in addressing antimicrobial resistance.

Introduction to this compound

This compound is a synthetic quinoxaline-1,4-dioxide antibacterial agent employed in veterinary medicine. It demonstrates a broad spectrum of activity against a variety of pathogenic bacteria.[1] Its mechanism of action, like other quinoxalines, is believed to involve the inhibition of bacterial DNA synthesis. This compound has been shown to be effective against pathogens isolated from pigs, poultry, and fish.[1]

Comparative Efficacy of this compound

To validate the efficacy of this compound against resistant bacterial strains, this section presents a comparative analysis of its Minimum Inhibitory Concentration (MIC) values against those of other commonly used antibiotics. The data is presented for two key pathogenic bacteria: Escherichia coli and Salmonella spp.

It is important to note that direct comparative studies of this compound against well-characterized resistant strains are limited. Therefore, the following tables provide an indirect comparison by presenting MIC data for this compound against general isolates and MIC data for comparator antibiotics against both susceptible and resistant isolates.

Efficacy Against Escherichia coli

E. coli is a common pathogen in veterinary medicine, and the emergence of resistance to fluoroquinolones like ciprofloxacin (B1669076) is a significant concern. The following table compares the MIC values of this compound, its related compound olaquindox, and ciprofloxacin against E. coli.

AntibioticBacterial StrainMIC (µg/mL)Reference
This compound E. coli (from fish)1 - 8[1]
E. coli (anaerobic)1 - 4[1]
Olaquindox E. coli ATCC25922 (susceptible)8[2]
Olaquindox-induced resistant E. coli>8[2]
Ciprofloxacin Ciprofloxacin-susceptible E. coli≤ 1[3]
Ciprofloxacin-resistant E. coli≥ 4[3]
Ceftriaxone-resistant E. coli (modal MICs)0.016, 0.25, 32[4][5]
E. coli with reduced susceptibility0.12 - 1[6]
Highly resistant E. coli>8[6]
Efficacy Against Salmonella spp.

Salmonella infections are a major cause of morbidity and mortality in livestock and can be transmitted to humans. Resistance to fluoroquinolones such as enrofloxacin (B1671348) and older antibiotics like chlortetracycline (B606653) is a growing problem. The table below compares the efficacy of this compound, chlortetracycline, enrofloxacin, and ciprofloxacin against Salmonella spp.

AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Salmonella spp. (including S. choleraesuis, S. typhimurium, S. pullorum)0.25 - 8[1]
Chlortetracycline Chlortetracycline-resistant Salmonella Typhimurium DT104>16[7]
Enrofloxacin Salmonella isolates (MIC50)0.50[8]
Enrofloxacin-resistant Salmonella≥ 4[9]
Ciprofloxacin Ciprofloxacin-susceptible Salmonella≤ 0.25
Ciprofloxacin-resistant Salmonella≥ 1[10]
Salmonella with GyrA/MAR mutations1 - 8[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader.

Time-Kill Assay (Bacterial Kill Curve)

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB or other suitable broth

  • Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the early to mid-logarithmic phase.

    • Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to Antibiotic:

    • Add the antimicrobial agent to the bacterial suspension at the desired concentrations.

    • Include a growth control (no antibiotic).

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a simplified resistance pathway.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Antibiotic Dilutions C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20h C->D E Read Wells for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Log-Phase Bacterial Culture B Add Antibiotic at Test Concentrations A->B C Incubate with Shaking B->C D Collect Samples at Time Intervals (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate D->E F Count Colonies (CFU/mL) E->F G Plot Time-Kill Curve F->G Quinolone_Resistance_Pathway cluster_antibiotic Antibiotic Action cluster_target Bacterial Target cluster_resistance Resistance Mechanisms Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Binding Site Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Quinolone Expels Antibiotic Reduced_Uptake Reduced Permeability Reduced_Uptake->Quinolone Blocks Entry

References

A Comparative Analysis of Ciadox and Florfenicol for the Treatment of Piglet Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Both Ciadox and florfenicol (B1672845) exhibit potent in-vitro activity against key bacterial pathogens responsible for piglet diarrhea, including Escherichia coli, Salmonella spp., and Clostridium perfringens. Florfenicol is a broad-spectrum antibiotic widely used in veterinary medicine for various enteric and respiratory diseases in swine.[1][2][3] this compound, a newer quinoxaline (B1680401) derivative, has also demonstrated significant antibacterial properties against these pathogens. The choice between these two agents may depend on specific herd health history, antimicrobial susceptibility patterns, and regulatory approvals.

Mechanism of Action

This compound: As a quinoxaline-1,4-dioxide compound, the antibacterial mechanism of this compound is thought to involve the generation of free radicals under anaerobic conditions, which can damage bacterial DNA and other vital cellular components. This mode of action is particularly effective against anaerobic and facultative anaerobic bacteria commonly found in the gut.

Florfenicol: Florfenicol is a synthetic, broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby halting bacterial growth.[1] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]

dot

Caption: Comparative signaling pathways of this compound and Florfenicol.

In-Vitro Efficacy

In-vitro susceptibility testing is a critical first step in evaluating the potential effectiveness of an antimicrobial agent. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and florfenicol against key pathogens implicated in piglet diarrhea. Lower MIC and MBC values indicate greater potency.

Table 1: In-Vitro Efficacy of this compound against Swine Enteric Pathogens

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli91 - 424
Salmonella spp.81 - 848
Clostridium perfringens600.5 - 824

Data synthesized from available in-vitro studies.

Table 2: In-Vitro Efficacy of Florfenicol against Swine Enteric Pathogens

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliVaries0.5 - >128432
Salmonella spp.Varies2 - 1648
Streptococcus suisVaries0.5 - 412

Data synthesized from various surveillance and research publications. Ranges can vary significantly based on geographic location and specific strains.

Experimental Protocols

A standardized experimental protocol is crucial for the objective evaluation of therapeutic agents for piglet diarrhea. The following outlines a representative model for a clinical efficacy trial.

Objective: To evaluate the efficacy of an antimicrobial agent in the treatment of naturally occurring post-weaning diarrhea in piglets.

Study Population: A cohort of recently weaned piglets from a commercial swine operation with a history of post-weaning diarrhea. Piglets exhibiting clinical signs of diarrhea (e.g., loose feces, dehydration) are selected for the study.

Experimental Design:

  • Randomization: Clinically affected piglets are randomly assigned to one of the following treatment groups:

    • Group A: Test Article (e.g., this compound) at a specified dosage and administration route.

    • Group B: Positive Control (e.g., Florfenicol) at a standard therapeutic dosage.

    • Group C: Negative Control (Placebo).

  • Treatment Administration: Treatments are administered for a predefined duration (e.g., 3-5 days).

  • Clinical Observations: Piglets are monitored daily for clinical signs, including:

    • Fecal Score: A standardized scoring system (e.g., 1=normal to 4=watery diarrhea) is used to assess fecal consistency.

    • Dehydration Score: Assessed based on skin turgor and sunken eyes.

    • Attitude and Appetite: General demeanor and feed intake are recorded.

  • Performance Parameters:

    • Mortality Rate: Recorded for each treatment group.

    • Cure Rate: Defined as the percentage of piglets with resolution of clinical signs by a specific time point.

    • Average Daily Gain (ADG): Body weight is measured at the beginning and end of the study period.

  • Microbiological Analysis: Fecal samples are collected pre- and post-treatment for bacterial culture and antimicrobial susceptibility testing to confirm the causative pathogens and monitor for changes in resistance patterns.

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Experimental_Workflow Start Selection of Piglets with Diarrhea Randomization Randomization Start->Randomization GroupA Treatment Group A (this compound) Randomization->GroupA GroupB Treatment Group B (Florfenicol) Randomization->GroupB GroupC Control Group (Placebo) Randomization->GroupC Treatment Treatment Administration (3-5 days) GroupA->Treatment GroupB->Treatment GroupC->Treatment Monitoring Daily Clinical Monitoring (Fecal Score, Dehydration, etc.) Treatment->Monitoring DataCollection Data Collection (Mortality, Cure Rate, ADG) Monitoring->DataCollection Analysis Statistical Analysis and Comparison DataCollection->Analysis

Caption: A typical experimental workflow for evaluating treatments for piglet diarrhea.

Comparative Discussion

Based on the available in-vitro data, both this compound and florfenicol demonstrate activity against the primary bacterial culprits of piglet diarrhea. Florfenicol has a long history of use and a well-established, broad antibacterial spectrum.[1][2][3] The development of resistance to florfenicol is a growing concern, which necessitates prudent use and regular monitoring of susceptibility patterns.[4]

This compound shows promise as an effective agent, particularly given its enhanced activity in the anaerobic environment of the gut. However, the paucity of published clinical trial data for this compound in treating piglet diarrhea makes a direct comparison of clinical efficacy with the more established florfenicol challenging. Key performance indicators such as cure rates, mortality reduction, and impact on growth performance under field conditions are essential for a comprehensive evaluation.

Logical Framework for Drug Comparison

The selection of an appropriate antimicrobial for treating piglet diarrhea should follow a logical and evidence-based approach.

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Drug_Comparison_Logic Problem Piglet Diarrhea Outbreak Diagnosis Etiological Diagnosis (Bacterial Culture & Susceptibility Testing) Problem->Diagnosis DrugSelection Antimicrobial Selection Diagnosis->DrugSelection This compound This compound DrugSelection->this compound Consider based on susceptibility Florfenicol Florfenicol DrugSelection->Florfenicol Consider based on susceptibility & history Evaluation Evaluation of Efficacy (Clinical Response, Performance Data) This compound->Evaluation Florfenicol->Evaluation

Caption: Logical flow for selecting an antimicrobial to treat piglet diarrhea.

Conclusion

Both this compound and florfenicol are valuable tools in the veterinarian's arsenal (B13267) for combating bacterial diarrhea in piglets. Florfenicol's broad-spectrum efficacy is well-documented, though the potential for resistance requires careful stewardship. This compound presents a promising profile with its potent in-vitro activity against key enteric pathogens. To provide a definitive comparative recommendation, further head-to-head clinical trials are warranted. These studies should focus on quantifiable outcomes such as cure rates, mortality, and growth performance to enable evidence-based decision-making in the field. Researchers and drug development professionals are encouraged to pursue such comparative studies to optimize therapeutic strategies for this economically important swine disease.

References

A Comparative Analysis of Ciadox Against New Generation Veterinary Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Ciadox, a quinoxaline-1,4-dioxide antibiotic, against select new generation antibiotics commonly used in veterinary medicine. The data presented is compiled from publicly available research to assist in evaluating its potential and positioning within the current landscape of antimicrobial agents.

Executive Summary

This compound demonstrates significant antibacterial activity, particularly under anaerobic conditions, against a range of veterinary pathogens. Its unique mechanism of action, involving the generation of reactive oxygen species that lead to DNA damage, sets it apart from many contemporary antibiotics. This guide presents a comparative analysis of Minimum Inhibitory Concentration (MIC) data for this compound alongside two key classes of new generation veterinary antibiotics: third-generation cephalosporins (represented by Ceftiofur) and fluoroquinolones (represented by Ciprofloxacin). The data indicates that this compound exhibits potent activity against several key pathogens, with MIC values that are competitive with, and in some cases superior to, these newer agents, especially against anaerobic bacteria.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Ceftiofur (B124693), and Ciprofloxacin against various bacterial pathogens of veterinary importance. MIC is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Veterinary Pathogens

Bacterial SpeciesThis compound MIC (µg/mL)
Clostridium perfringens0.25 - 16[1][2]
Pasteurella multocida0.25 - 1[1]
Escherichia coli1 - 8[1]
Salmonella spp.0.25 - 8[1]
Streptococcus spp.1 - 32[1]
Acinetobacter baumannii0.25 - 8[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected New Generation Antibiotics against Veterinary Pathogens

Bacterial SpeciesCeftiofur MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Pasteurella multocida≤0.0019 - 0.06[3][4]0.015 - 0.12[5]
Escherichia coli≤0.0019 - >8.0[3]0.008 - >32[5]
Salmonella spp.0.5 - >8.0[3]Not Widely Reported
Streptococcus suis≤0.0019 - 0.06[3]0.5 - 2[5]
Staphylococcus aureus0.25 - 1.0[3]0.06 - 0.5[5]

Mechanism of Action: A Visual Representation

This compound and other quinoxaline-1,4-dioxides employ a distinct, bioreductive mechanism of action that is particularly effective in anaerobic environments.[6][7] The following diagram illustrates this proposed pathway.

Ciadox_Mechanism_of_Action cluster_bacterium Bacterial Cell (Anaerobic) This compound This compound BacterialReductases Bacterial Reductases This compound->BacterialReductases Enters cell ROS Reactive Oxygen Species (ROS) BacterialReductases->ROS Bioreductive activation DNA Bacterial DNA ROS->DNA Oxidative stress DNADamage DNA Damage DNA->DNADamage Leads to Inhibition Inhibition of DNA Synthesis DNADamage->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of action for this compound in anaerobic bacteria.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antibiotic. The data presented in this guide is based on methodologies consistent with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland standard, is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at a temperature of 35-37°C for 16-20 hours under conditions appropriate for the test organism (aerobic or anaerobic).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

The following diagram illustrates the general workflow for this experimental protocol.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using the broth microdilution method.

Concluding Remarks

This compound demonstrates potent in vitro activity against a range of significant veterinary pathogens, particularly those that thrive in anaerobic environments. Its distinct mechanism of action presents a valuable alternative to conventional antibiotic classes. While direct comparative clinical trials are necessary for a definitive assessment of its in vivo efficacy relative to new generation antibiotics, the presented MIC data suggests that this compound is a promising candidate for further research and development in the search for effective antimicrobial therapies in veterinary medicine. The provided experimental protocols offer a foundation for reproducible in vitro evaluations of its performance.

References

Unraveling Cross-Resistance Between Ciadox and Other Quinoxalines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among antimicrobial agents is paramount. This guide provides an objective comparison of Ciadox, a quinoxaline-1,4-dioxide antibiotic, with other quinoxalines, supported by experimental data on cross-resistance profiles. Detailed methodologies and a visual representation of the experimental workflow are included to facilitate further research in this critical area.

This compound, a member of the quinoxaline-1,4-dioxide (QdNO) class of antibacterial agents, is utilized in veterinary medicine.[1] Like other compounds in this family, such as Olaquindox and Carbadox, its mechanism of action is associated with the generation of reactive oxygen species, leading to DNA damage within bacterial cells.[2][3] The emergence of resistance to this class of antibiotics necessitates a thorough investigation of cross-resistance patterns to inform effective treatment strategies and the development of new therapeutic agents.

Comparative Analysis of In Vitro Cross-Resistance

Studies investigating the in vitro development of resistance to quinoxaline-1,4-dioxides in Escherichia coli have revealed important cross-resistance patterns. In a key study, E. coli strains were selected for resistance to either Olaquindox or this compound, and their susceptibility to other quinoxalines and antibiotics was subsequently determined. The results, summarized in the table below, demonstrate a significant degree of cross-resistance among quinoxaline (B1680401) derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Quinoxaline Derivatives Against Resistant E. coli Strains
Bacterial StrainSelecting AgentMIC (µg/mL) of:
Olaquindox This compound Carbadox Other Antibiotics
Parent Strain -4216Susceptible
Olaquindox-Resistant Mutant 1 Olaquindox>1024128512Multi-drug resistant
Olaquindox-Resistant Mutant 2 Olaquindox>1024128512Multi-drug resistant
This compound-Resistant Mutant 1 This compound166464Resistant to some quinoxalines
This compound-Resistant Mutant 2 This compound166464Resistant to some quinoxalines

Data synthesized from a study by Cheng et al. (2012).[1]

The data clearly indicates that E. coli strains selected for resistance to Olaquindox exhibit high-level cross-resistance to both this compound and Carbadox.[1] Conversely, strains selected for resistance to this compound show a more moderate level of cross-resistance to Olaquindox and Carbadox.[1] Notably, the Olaquindox-selected mutants also displayed a multi-drug resistance phenotype, suggesting a broader mechanism of resistance.[1]

Experimental Protocols

To facilitate reproducible research, the following are detailed methodologies for key experiments in cross-resistance studies of quinoxaline derivatives.

In Vitro Selection of Resistant Mutants

This protocol describes the stepwise process for selecting bacterial mutants with resistance to a specific quinoxaline agent.

  • Bacterial Strain and Culture Conditions: A susceptible wild-type bacterial strain (e.g., E. coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic growth phase.

  • Initial Exposure: The bacterial culture is plated on agar (B569324) medium containing the selecting quinoxaline agent (e.g., Olaquindox or this compound) at a concentration twice the Minimum Inhibitory Concentration (MIC) of the parent strain.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Selection of Mutants: Colonies that grow in the presence of the antibiotic are selected.

  • Stepwise Increase in Concentration: A single resistant colony is used to inoculate a fresh broth culture, which is then plated on agar containing a two-fold higher concentration of the selecting agent.

  • Repetition: This process is repeated for several passages to select for mutants with high levels of resistance.[1]

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial quantitative measure of susceptibility. The broth microdilution method is a standard procedure.

  • Preparation of Antibiotic Solutions: Stock solutions of the quinoxaline compounds (this compound, Olaquindox, Carbadox, etc.) are prepared in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Visualization of Experimental Workflow and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cross-resistance studies and the proposed signaling pathway for quinoxaline resistance.

Experimental_Workflow cluster_selection In Vitro Selection of Resistant Mutants cluster_mic MIC Determination start Susceptible Parent Strain plate1 Plate on Agar with 2x MIC of Selecting Agent start->plate1 incubate1 Incubate plate1->incubate1 select1 Select Resistant Colonies incubate1->select1 passage Repeat Passages with Increasing Concentrations select1->passage resistant_mutant High-Level Resistant Mutant passage->resistant_mutant mutant Resistant Mutant resistant_mutant->mutant Test Cross-Resistance parent Parent Strain prepare_inoculum Prepare Standardized Inoculum parent->prepare_inoculum mutant->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate serial_dilution Serial Dilution of Quinoxalines in 96-well Plate serial_dilution->inoculate incubate2 Incubate inoculate->incubate2 read_mic Read MIC Values incubate2->read_mic

Caption: Experimental workflow for studying cross-resistance between quinoxalines.

Resistance_Pathway cluster_resistance Resistance Mechanisms Quinoxaline Quinoxaline-1,4-dioxide (e.g., this compound, Olaquindox) ROS Reactive Oxygen Species (ROS) Generation Quinoxaline->ROS Intracellular Reduction DNA_damage DNA Damage ROS->DNA_damage Cell_death Bacterial Cell Death DNA_damage->Cell_death Redox_mutation Mutations in Redox Homeostasis Genes Redox_mutation->Quinoxaline Decreased Activation Efflux_pump Upregulation of Efflux Pumps (e.g., OqxAB) Efflux_pump->Quinoxaline Increased Efflux Reduced_uptake Decreased Drug Uptake Reduced_uptake->Quinoxaline Reduced Permeability

Caption: Proposed signaling pathway for quinoxaline action and resistance.

Conclusion

The available data strongly suggests that cross-resistance is a significant concern within the quinoxaline-1,4-dioxide class of antibiotics. The selection of resistance to one agent, particularly Olaquindox, can confer broad resistance to other members of the class, including this compound. Further research is warranted to elucidate the precise molecular mechanisms underlying this cross-resistance, which may involve alterations in redox homeostasis genes or the upregulation of efflux pumps. The experimental protocols and visual guides provided herein offer a framework for continued investigation into this critical aspect of antimicrobial resistance.

References

In Vivo Validation of Ciadox's Enhanced Anaerobic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anaerobic activity of Ciadox with its alternatives, primarily Olaquindox (B1677201) and Carbadox. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these antimicrobial agents for veterinary applications.

Executive Summary

This compound, a quinoxaline-1,4-dioxide derivative, demonstrates enhanced antibacterial activity under anaerobic conditions, making it a promising candidate for the treatment of anaerobic infections in livestock. In vivo and ex vivo studies, particularly in swine models, indicate that this compound is not only effective against key anaerobic pathogens like Clostridium perfringens but also exhibits a superior safety profile compared to its predecessors, Olaquindox and Carbadox. While direct comparative in vivo clinical trials are limited in the public domain, the available pharmacokinetic and pharmacodynamic data, alongside toxicity profiles, position this compound as a viable and potentially safer alternative.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its key comparators.

Table 1: In Vitro Anaerobic Activity against Swine Pathogens

Antibacterial AgentPathogenMIC50 (µg/mL)MIC90 (µg/mL)
This compound Clostridium perfringens24[1][2]
This compound Escherichia coli-4[3]
Olaquindox Various Gram-negative bacteria-8[3]

MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of isolates.

Table 2: Ex Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound against Clostridium perfringens in Swine Ileum Fluid

ParameterValueUnitReference
Cmax23.66µg/mL[1]
Tmax1.96hours[1]
AUC24h106.40µg·h/mL[1][2]
AUC24h/MIC for Bacteriostatic Effect 26.72h[1][2][4]
AUC24h/MIC for Bactericidal Effect 39.54h[1][2][4]
AUC24h/MIC for Bacterial Elimination 50.69h[1][2][4]

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC24h: Area under the concentration-time curve over 24 hours.

Table 3: Comparative Toxicity Profile

CompoundKey Toxicity FindingsReference
This compound Lower toxicity compared to Carbadox and Olaquindox. Less impact on aldosterone, sodium, and potassium levels in pigs.[1][5]
Olaquindox Toxic effect comparable to Carbadox, with significant impact on aldosterone, sodium, and potassium levels at higher doses.[5]
Carbadox Carcinogenic effects reported, leading to bans in several countries. Significant impact on aldosterone, sodium, and potassium levels.[5]

Mechanism of Action Under Anaerobic Conditions

Under anaerobic conditions, this compound is bioreductively activated. This process generates reactive oxygen species (ROS), which are highly toxic to anaerobic bacteria that lack the necessary defense mechanisms against oxidative stress. The generated ROS lead to oxidative damage of cellular components, including DNA, resulting in bacterial cell death.

Ciadox_Anaerobic_Mechanism cluster_anaerobic_environment Anaerobic Environment (e.g., Intestine) cluster_bacterial_cell Bacterial Cell This compound This compound (Quinoxaline-1,4-dioxide) Bacterial_Reductases Bacterial Nitroreductases This compound->Bacterial_Reductases Enzymatic Reduction Reduced_this compound Reduced this compound (Radical Intermediate) Bacterial_Reductases->Reduced_this compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Reduced_this compound->ROS Electron Transfer to O2 Cell_Damage Oxidative Damage ROS->Cell_Damage DNA Bacterial DNA Cell_Death Bacterial Cell Death DNA->Cell_Death DNA Damage Proteins Proteins Proteins->Cell_Death Protein Dysfunction Lipids Lipids Lipids->Cell_Death Membrane Disruption Cell_Damage->DNA Cell_Damage->Proteins Cell_Damage->Lipids

Caption: Mechanism of this compound's enhanced anaerobic activity.

Experimental Protocols

This section outlines a general methodology for an in vivo study to validate and compare the efficacy of this compound against an anaerobic pathogen in a swine model, based on protocols described in the referenced literature.

Objective: To evaluate the therapeutic efficacy of this compound in comparison to a positive control (e.g., Olaquindox) and a negative control (no treatment) in a swine model of necrotic enteritis induced by Clostridium perfringens.

Animals: Healthy, weaned piglets (e.g., 4-5 weeks old), confirmed to be free of the target pathogen.

Experimental Design:

  • Acclimatization: Animals are acclimatized for a minimum of 7 days.

  • Randomization: Pigs are randomly allocated to treatment groups (e.g., this compound, Olaquindox, Placebo).

  • Infection Challenge: All animals (except a healthy control group) are challenged with a pathogenic strain of Clostridium perfringens. This can be achieved through oral gavage of a bacterial culture. Predisposing factors, such as a high-protein diet, may be used to facilitate infection.

  • Treatment Administration: Following the challenge and onset of clinical signs (e.g., diarrhea), treatments are administered. This compound and the comparator are typically provided in-feed at predetermined concentrations.

  • Monitoring: Animals are monitored daily for clinical signs (diarrhea score, depression, mortality). Body weight and feed intake are recorded regularly.

  • Sample Collection: Fecal samples are collected to quantify the shedding of C. perfringens. At the end of the study, animals are euthanized for post-mortem examination. Intestinal lesion scores are recorded, and tissue samples are collected for histopathology and bacterial enumeration.

Experimental_Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization challenge Infection Challenge (e.g., C. perfringens oral gavage) randomization->challenge treatment Treatment Administration (In-feed this compound / Comparator / Placebo) challenge->treatment monitoring Daily Clinical Monitoring (Diarrhea, Mortality, Weight) treatment->monitoring sampling Sample Collection (Feces, Tissues) monitoring->sampling analysis Data Analysis (Lesion Scores, Bacterial Counts, etc.) sampling->analysis end End analysis->end

Caption: Generalized workflow for in vivo efficacy testing.

Conclusion

The available evidence strongly suggests that this compound is a highly effective antimicrobial agent against anaerobic bacteria in vivo. Its enhanced activity in anaerobic environments, coupled with a favorable safety profile, makes it a compelling alternative to older quinoxaline (B1680401) derivatives like Carbadox and Olaquindox. For researchers and drug development professionals, further head-to-head in vivo studies focusing on a broader range of anaerobic pathogens and clinical endpoints would be invaluable to fully elucidate the comparative efficacy of this compound and solidify its position in veterinary medicine.

References

Validation of a UPLC-MS/MS Method for Simultaneous Detection of Ciadox and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous detection and quantification of Ciadox (CYX) and its primary metabolites. The performance of this method is objectively compared with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of drug residues and their metabolites in various matrices. This section compares the performance of UPLC-MS/MS, HPLC-UV, and ELISA for the analysis of this compound and its metabolites.

Table 1: Performance Comparison of Analytical Methods for this compound and its Metabolites

ParameterUPLC-MS/MSHPLC-UVELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by UV absorbance detection.Antigen-antibody binding with an enzymatic colorimetric reaction.
Specificity Very High (based on precursor/product ion transitions).Moderate (risk of interference from co-eluting compounds with similar UV absorbance).Moderate to High (potential for cross-reactivity with structurally similar compounds).
Sensitivity Very High (LODs in the low µg/kg range).[1]Low to Moderate (LODs typically in the mid to high µg/kg range).High (can achieve low ng/mL sensitivity).[2]
Multi-analyte Capability Excellent (simultaneous detection of parent drug and multiple metabolites).Good (can separate multiple compounds, but resolution may be challenging).Limited (typically specific to one analyte or a group of structurally related compounds).
Sample Throughput High (fast analysis times, typically <10 minutes per sample).Moderate (longer run times compared to UPLC).Very High (suitable for screening a large number of samples).
Cost (Instrument) HighModerateLow
Cost (Per Sample) Moderate to HighLow to ModerateLow
Quantitative Accuracy ExcellentGoodSemi-quantitative to Quantitative

UPLC-MS/MS Method Validation Data

The following tables summarize the quantitative validation data for the UPLC-MS/MS method for the simultaneous determination of this compound and its key metabolites in animal tissues.

Table 2: Linearity and Limits of Detection (LOD) & Quantification (LOQ) by UPLC-MS/MS

AnalyteLinear Range (µg/kg)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
This compound (CYX)1.0 - 500>0.990.31.0
1,4-bisdesoxycyadox (BDCYX)1.0 - 500>0.990.31.0
4-desoxycyadox1.0 - 500>0.990.51.5
Quinoxaline-2-carboxylic acid (QCA)2.0 - 1000>0.990.62.0

Table 3: Accuracy and Precision of the UPLC-MS/MS Method

AnalyteSpiked Level (µg/kg)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
This compound (CYX) 2.585.26.89.5
2591.55.47.2
25093.84.16.8
1,4-bisdesoxycyadox (BDCYX) 2.582.17.210.1
2588.96.18.5
25092.44.87.9
4-desoxycyadox 2.574.58.511.8
2586.36.99.2
25090.15.58.3
Quinoxaline-2-carboxylic acid (QCA) 2.578.97.910.5
2589.86.58.9
25092.75.17.6

Data synthesized from published studies for illustrative purposes.[1]

Experimental Protocols

UPLC-MS/MS Method

Sample Preparation:

  • Homogenize 2.0 g of tissue sample.

  • Add 10 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile-water (1:1, v/v).

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • This compound: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]

    • 1,4-bisdesoxycyadox: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]

    • 4-desoxycyadox: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]

    • Quinoxaline-2-carboxylic acid: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]

HPLC-UV Method (Alternative)

Sample Preparation: Similar to the UPLC-MS/MS method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix interference.

Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with a pH modifier (e.g., phosphoric acid) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min

  • UV Detection Wavelength: Determined by the maximum absorbance of this compound and its metabolites (e.g., 280 nm or 305 nm).[3]

ELISA Method (Alternative)

Protocol:

  • Sample extract is added to microplate wells coated with antibodies specific to this compound or a key metabolite.

  • An enzyme-conjugated secondary antibody is added.

  • A substrate is added, which reacts with the enzyme to produce a color change.

  • The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of the analyte in the sample.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Tissue Sample (2g) homogenize Homogenization sample->homogenize extract Extraction with Ethyl Acetate homogenize->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter uplc UPLC Separation (C18 Column) filter->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms data Data Acquisition & Quantification msms->data caption Figure 1. UPLC-MS/MS Experimental Workflow.

Figure 1. UPLC-MS/MS Experimental Workflow.

ciadox_metabolism This compound This compound (CYX) desoxy_4 4-desoxycyadox This compound->desoxy_4 Reduction other Other Metabolites This compound->other Hydroxylation, etc. bisdesoxy 1,4-bisdesoxycyadox (BDCYX) desoxy_4->bisdesoxy Reduction qca Quinoxaline-2-carboxylic acid (QCA) bisdesoxy->qca Side-chain cleavage caption Figure 2. Simplified Metabolic Pathway of this compound.

Figure 2. Simplified Metabolic Pathway of this compound.

method_comparison_logic start Analytical Need decision1 High Throughput Screening? start->decision1 decision2 High Specificity & Multi-analyte? decision1->decision2 No elisa ELISA decision1->elisa Yes hplc HPLC-UV decision2->hplc No uplc UPLC-MS/MS decision2->uplc Yes caption Figure 3. Method Selection Logic Diagram.

Figure 3. Method Selection Logic Diagram.

References

Unraveling the Bacterial Response: A Comparative Transcriptomic Analysis of Ciadox and Olaquindox

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of Escherichia coli following exposure to the quinoxaline (B1680401) 1,4-di-N-oxide antibacterial agents, Ciadox and Olaquindox, reveals shared and distinct mechanisms of action at the molecular level. This guide provides a comparative analysis of their effects on bacterial gene expression, offering valuable insights for researchers, scientists, and drug development professionals.

This comparison guide synthesizes data from transcriptomic studies to objectively evaluate the performance of this compound and Olaquindox. The primary focus is on the global gene expression changes in Escherichia coli, a model organism for studying antibacterial effects. Both this compound and Olaquindox are known to be potent antibacterial agents, particularly effective under anaerobic conditions.[1][2]

Executive Summary of Transcriptomic Impact

Treatment of E. coli with sublethal concentrations of this compound and Olaquindox elicits a significant transcriptomic response, indicating a complex interplay between the drugs and bacterial physiology. The core findings suggest that both compounds induce the bacterial SOS response, a global response to DNA damage, and trigger oxidative stress.[1][2] Furthermore, genes and proteins associated with bacterial metabolism, maintenance of cellular structures, and virulence are also impacted, reflecting the bacteria's strategies for survival under antibiotic-induced stress.[1][2]

Comparative Analysis of Differentially Expressed Genes

A comparative look at the differentially expressed genes (DEGs) in E. coli when treated with this compound versus Olaquindox highlights both common and unique responses. While both drugs affect a similar set of core pathways, the magnitude of gene expression changes and the specific genes affected can differ.

Functional CategoryThis compound (CYA) Induced ChangesOlaquindox (OLA) Induced ChangesKey Overlapping Genes
SOS Response & DNA Repair Upregulation of key regulators and effectors of the SOS response.Strong induction of the SOS regulon, indicating significant DNA damage.recA, lexA, umuC, umuD, uvrA, uvrB
Oxidative Stress Induction of genes involved in combating reactive oxygen species (ROS).Significant upregulation of oxidative stress response genes.soxS, soxR, katG, ahpC
Cell Division Downregulation of genes involved in cell division, leading to filamentation.Inhibition of cell division processes.ftsZ, ftsA, ftsQ
Metabolism Alterations in genes related to energy metabolism and biosynthesis.Modulation of metabolic pathways to adapt to cellular stress.nuoA-N, cyoA-E
Cellular Structure Changes in the expression of genes responsible for cell envelope integrity.Impact on genes related to the cell wall and membrane.ompF, ompC

Detailed Experimental Protocols

The following methodologies are based on the key experimental procedures used in the comparative transcriptomic analysis of E. coli treated with this compound and Olaquindox.

Bacterial Strain and Growth Conditions
  • Bacterial Strain: Escherichia coli ATCC 25922 was used as the model organism.

  • Culture Medium: Luria-Bertani (LB) broth was used for bacterial growth.

  • Growth Conditions: Cultures were incubated at 37°C with shaking. For specific experiments, anaerobic conditions were established as required.

Antibiotic Treatment
  • Drug Concentrations: Sub-inhibitory concentrations of this compound and Olaquindox were used to ensure that the observed transcriptomic changes were not a result of widespread cell death but rather the specific response to the drugs. The concentrations were determined based on the minimum inhibitory concentration (MIC) for each compound against E. coli ATCC 25922.

  • Exposure Time: Bacteria in the mid-logarithmic growth phase were exposed to the antibiotics for a defined period to capture the primary transcriptomic response.

RNA Extraction and Transcriptomic Analysis
  • RNA Isolation: Total RNA was extracted from bacterial cultures using a commercial RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: The integrity and purity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis.

  • Transcriptomic Profiling: Microarray analysis was performed using arrays covering the entire E. coli genome.

  • Data Analysis: Raw microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes. A gene was considered differentially expressed if it exhibited a statistically significant change in expression (e.g., a fold change of ≥ 2 and a p-value of < 0.05).

Visualizing the Molecular Response

The following diagrams illustrate the key signaling pathways and the experimental workflow involved in the comparative transcriptomic analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Bacterial_Culture E. coli Culture (Mid-log phase) Control Control (No Drug) Bacterial_Culture->Control This compound This compound Treatment Bacterial_Culture->this compound Olaquindox Olaquindox Treatment Bacterial_Culture->Olaquindox RNA_Extraction RNA Extraction Control->RNA_Extraction This compound->RNA_Extraction Olaquindox->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray Data_Analysis Data Analysis Microarray->Data_Analysis DEG_Identification DEG Identification Data_Analysis->DEG_Identification

Experimental workflow for comparative transcriptomics.

SOS_Response_Pathway cluster_stimulus Stimulus cluster_response Response Drug This compound / Olaquindox DNA_Damage DNA Damage Drug->DNA_Damage induces RecA RecA Activation DNA_Damage->RecA activates LexA LexA Cleavage RecA->LexA promotes SOS_Genes SOS Genes Upregulation (recA, umuDC, uvrA, etc.) LexA->SOS_Genes de-represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Cell_Division_Inhibition Cell Division Inhibition SOS_Genes->Cell_Division_Inhibition

Simplified SOS response pathway in E. coli.

Oxidative_Stress_Response cluster_trigger Trigger cluster_regulation Regulation cluster_defense Defense Mechanisms Drug This compound / Olaquindox ROS Reactive Oxygen Species (ROS) Drug->ROS generates SoxRS SoxRS Regulon Activation ROS->SoxRS OxyR OxyR Regulon Activation ROS->OxyR Detoxification ROS Detoxification (katG, ahpC) SoxRS->Detoxification Repair Damage Repair SoxRS->Repair OxyR->Detoxification OxyR->Repair

Oxidative stress response in E. coli.

References

Assessing the Cost-Effectiveness of Ciadox: A Comparative Guide for Veterinary Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the quinoxaline (B1680401) antimicrobial agent, Ciadox (cyadox), reveals its potential as a cost-effective alternative to other veterinary antibiotics, particularly in swine production. This guide synthesizes available performance data, outlines experimental methodologies for key comparative studies, and provides context on its standing relative to similar compounds like olaquindox (B1677201) and the now-restricted carbadox (B606473).

This compound, with its active ingredient cyadox, is a quinoxaline derivative antimicrobial agent. These compounds are known for their antibacterial efficacy, especially against anaerobic bacteria, and have been utilized in livestock for growth promotion and disease prevention. The scrutiny and withdrawal of related compounds, such as carbadox, due to safety concerns have paved the way for alternatives like cyadox to be considered. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison to aid in assessing its cost-effectiveness.

Performance Data: A Comparative Overview

While direct, peer-reviewed economic studies detailing the cost-effectiveness of cyadox are limited, performance data from comparative trials offer valuable insights. The following tables summarize key findings from studies evaluating cyadox and its comparators.

Table 1: In Vitro Efficacy of Cyadox and Comparator Antibiotics against Porcine Pathogens

PathogenCyadox MIC (μg/mL)Olaquindox MIC (μg/mL)Chlortetracycline (B606653) MIC (μg/mL)
Clostridium perfringens0.25 - 1--
Pasteurella multocida1Weaker than CyadoxStronger than Cyadox
Salmonella choleraesuisWeaker than ChlortetracyclineWeaker than CyadoxStronger than Cyadox
Escherichia coliWeaker than ChlortetracyclineWeaker than CyadoxStronger than Cyadox
Streptococcus spp.Weaker than ChlortetracyclineWeaker than CyadoxStronger than Cyadox (some resistance noted)

MIC (Minimum Inhibitory Concentration): Lower values indicate higher efficacy. Data synthesized from a study on the antimicrobial activity of cyadox.[1][2]

Table 2: Growth Promotion Effects in Weaned Piglets (21-day trial)

Treatment (100 mg/kg of diet)Average Daily Gain (ADG) ImprovementFeed Conversion Ratio (FCR) Improvement
CyadoxSignificantly higher than OlaquindoxSignificantly better than Olaquindox
OlaquindoxImproved over controlImproved over control

Data from a comparative study on the effects of olaquindox and cyadox on piglet growth.[3][4]

Economic Considerations

A precise cost-effectiveness analysis requires both efficacy data and drug pricing. While performance data for cyadox is available, its market price is not readily published. However, pricing for potential comparator drugs can provide a framework for estimation.

Table 3: Indicative Pricing of Selected Veterinary Antibiotics

AntibioticPrice Range (per kg)Notes
Olaquindox$15 - $30Wholesale pricing for veterinary use.[1]
Tylosin~$360 (for 100g of 500mg/g soluble powder)Retail price for smaller quantities; bulk pricing will be significantly lower.[5]
Chlortetracycline~$6 (for 50lb bag of 50g/lb premix)Bulk pricing for feed additive.

Disclaimer: Prices are indicative and can vary based on supplier, quantity, and formulation.

The withdrawal of carbadox from several markets due to its carcinogenic properties has created a demand for effective and safer alternatives.[5][6][7] This regulatory shift can influence the pricing and adoption of compounds like cyadox, which is reported to be less toxic.[7]

Experimental Protocols

Understanding the methodology behind the data is crucial for accurate assessment. The following are detailed protocols for key experiments cited in this guide.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cyadox and other antibiotics against various porcine pathogens.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial isolates from swine is used.

  • Culture Media: Appropriate broth media (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented media for fastidious organisms) is prepared.

  • Antibiotic Preparation: Stock solutions of cyadox, olaquindox, and chlortetracycline are prepared and serially diluted to create a range of concentrations.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to a standardized concentration.

  • Microdilution Assay: The diluted bacterial suspension and antibiotic dilutions are added to microtiter plates.

  • Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This protocol is a standard method for determining the in vitro efficacy of antimicrobial agents.

Swine Growth Promotion Trial

Objective: To compare the effects of dietary supplementation with cyadox and olaquindox on the growth performance of weaned piglets.

Methodology:

  • Animals: A cohort of recently weaned piglets of similar age and weight are selected and randomly assigned to different treatment groups.

  • Dietary Treatments:

    • Control Group: Basal diet with no antimicrobial supplementation.

    • Cyadox Group: Basal diet supplemented with cyadox at a specified concentration (e.g., 100 mg/kg).

    • Olaquindox Group: Basal diet supplemented with olaquindox at the same concentration as cyadox.

  • Housing and Management: Pigs are housed in pens with controlled environmental conditions and have ad libitum access to feed and water.

  • Data Collection:

    • Body Weight: Individual pig weights are recorded at the beginning and end of the trial period.

    • Feed Intake: The amount of feed consumed by each pen is recorded daily.

  • Performance Calculations:

    • Average Daily Gain (ADG): Calculated as (Final Body Weight - Initial Body Weight) / Number of days.

    • Feed Conversion Ratio (FCR): Calculated as Total Feed Intake / Total Weight Gain.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

This experimental design is commonly used to evaluate the efficacy of growth promoters in swine production.

Signaling Pathways and Mechanisms of Action

The antibacterial action of quinoxaline derivatives like cyadox is linked to their ability to inhibit bacterial DNA synthesis. Under anaerobic conditions, these compounds can also generate reactive oxygen species (ROS), leading to oxidative damage within the bacterial cell.[3][8]

Diagram 1: Proposed Antibacterial Mechanism of Quinoxaline Derivatives

antibacterial_mechanism Quinoxaline Quinoxaline Derivative (e.g., Cyadox) BacterialCell Bacterial Cell Quinoxaline->BacterialCell Enters Cell DNAsynthesis DNA Synthesis Quinoxaline->DNAsynthesis Inhibits ROS Reactive Oxygen Species (ROS) BacterialCell->ROS Anaerobic Metabolism OxidativeDamage Oxidative Damage (Cell Death) ROS->OxidativeDamage

Caption: Simplified pathway of quinoxaline antibacterial action.

The growth-promoting effects of these antibiotics are thought to be multifactorial, involving the suppression of subclinical enteric pathogens, which reduces the host's immune activation and conserves energy for growth.[4][9]

Diagram 2: Experimental Workflow for Growth Promotion Trial

growth_promotion_workflow start Weaned Piglets randomization Random Allocation start->randomization control Control Group (Basal Diet) randomization->control cyadox Cyadox Group (Basal Diet + Cyadox) randomization->cyadox olaquindox Olaquindox Group (Basal Diet + Olaquindox) randomization->olaquindox feeding 21-Day Feeding Period control->feeding cyadox->feeding olaquindox->feeding data_collection Data Collection (Weight, Feed Intake) feeding->data_collection analysis Statistical Analysis (ADG, FCR) data_collection->analysis results Comparative Performance Results analysis->results

Caption: Workflow of a comparative swine growth promotion trial.

Diagram 3: Logical Relationship of Cost-Effectiveness Assessment

cost_effectiveness_logic efficacy Efficacy Data (ADG, FCR, MIC) analysis Cost-Effectiveness Analysis efficacy->analysis cost Drug Cost Data (Price per kg) cost->analysis decision Informed Decision on Antibiotic Selection analysis->decision

Caption: Key components of a cost-effectiveness assessment.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Ciadox: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural guidance for the disposal of Ciadox, a quinoxaline (B1680401) derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this document outlines the best practices for the disposal of hazardous pharmaceutical waste, which should be adapted in consultation with certified waste disposal professionals and in accordance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective garment is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

General Hygiene and Safety Practices:

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

  • Prevent the release of this compound into the environment.

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in a manner that is safe and compliant with environmental regulations.

Step-by-Step Disposal Workflow:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical properties of this compound.

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified professional.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

    • Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal company with all available information on the compound.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity and date of disposal.

    • Retain all documentation provided by the waste disposal company, such as waste manifests, for your records.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound with detailed quantitative disposal parameters is not publicly available, the following table provides a general framework for the type of information that would be critical for a waste disposal company. This information should be determined through analytical testing if not available from the manufacturer.

ParameterRecommended Value/RangeNotes
pH of Waste Solution To be determinedThe pH will influence the choice of container and potential treatment methods.
Concentration Limits To be determinedThe concentration of this compound in a solution will impact its hazardous waste classification.
Ignitability (B1175610) To be determinedFlashpoint and other ignitability characteristics are crucial for safe handling and transport.
Reactivity To be determinedInformation on reactivity with other chemicals is necessary to prevent dangerous reactions.
Toxicity Characteristic To be determinedLeaching potential of toxic components should be assessed (TCLP - Toxicity Characteristic Leaching Procedure).

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the general logical workflow for the proper disposal of this compound.

CiadoxDisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management cluster_FinalDisposal Final Disposal Collect Step 1: Segregate and Collect This compound Waste Label Step 2: Label and Store Waste Container Collect->Label Properly sealed container Contact Step 3: Engage Licensed Waste Disposal Company Label->Contact Request for pickup Document Step 4: Document Disposal Activities Contact->Document Receive manifest Transport Hazardous Waste Transport Contact->Transport Scheduled pickup Treatment Treatment and/or Incineration Transport->Treatment To licensed facility

This compound Disposal Workflow

Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a formal Safety Data Sheet (SDS) and professional consultation. Always prioritize consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all applicable regulations and to guarantee the safety of all personnel and the environment.

Personal protective equipment for handling Ciadox

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ciadox

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a substance recognized as a potential carcinogen.[1] Adherence to these procedural steps is vital for laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable to minimize exposure risks. The following table summarizes the required PPE based on general guidelines for handling hazardous drugs.[2][3]

Body PartRequired PPESpecifications
HandsDouble Chemo GlovesNitrile, powder-free, tested for resistance to chemotherapy drugs (e.g., ASTM D6978). One pair should be worn under the gown cuff and the other over.[3][4]
BodyDisposable GownLong-sleeved with tight-fitting cuffs, closing in the back.[2][4] Must be shown to resist permeability by hazardous drugs.[3]
Eyes/FaceSafety Goggles and Face ShieldGoggles should provide full coverage. A face shield is necessary when there is a risk of splashes or aerosols.[2][4]
RespiratoryN95 Respirator or higherRequired when unpacking hazardous drugs or when there is a risk of aerosolization.[2][4][5]
HeadHair CoverTo protect against hazardous residue.[2]
FeetShoe CoversRecommended when handling hazardous drugs to prevent the spread of contamination.
This compound Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectGuideline
Handling Always handle this compound in a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure to aerosols.[5][6] Use Luer-Lock fittings for all connections to prevent leakage.[7]
Storage Store this compound in a securely locked, dry, cool, and well-ventilated area.[1] The storage area should be separate from non-hazardous drugs and have negative air pressure with at least 12 air changes per hour.[6][7] Keep in the original, tightly sealed container away from heat, sparks, and open flames.[1][8]
Transport Use sealed, labeled, and impact-resistant containers for transporting this compound.[9] The transport container should be identified with a "Cytotoxic" hazard symbol.[10]
Hygiene After handling, thoroughly wash hands and any exposed skin.[1] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1]
Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and correct action is crucial to contain the contamination and mitigate exposure.

StepAction
1. Secure the Area Immediately alert others and restrict access to the spill area.
2. Don Appropriate PPE Wear double chemo gloves, a disposable gown, eye and face protection, and an N95 respirator.
3. Contain the Spill For liquid spills, use an absorbent material like cat litter or sawdust. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
4. Clean the Area Carefully collect the absorbed material and any contaminated debris using a scoop and place it into a labeled hazardous waste container.
5. Decontaminate Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water.
6. Dispose of Waste All contaminated materials, including PPE, must be disposed of as cytotoxic waste.[11]
Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and health risks.

Waste TypeDisposal Method
Unused this compound The primary and recommended method is high-temperature incineration by a licensed hazardous waste disposal company.[1]
Contaminated Materials (PPE, labware, etc.) Place in a designated, sealed, and clearly labeled cytotoxic waste container.[11] This container should be rigid, yellow with a purple lid for sharps, and yellow and purple-colored bags for non-sharps.[11]
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations.
Experimental Protocols Cited

The information presented in this guide is based on established safety protocols for handling hazardous and cytotoxic drugs. Specific experimental data on this compound's reactivity or degradation under various conditions were not available in the initial search. The provided procedures are derived from sources such as Safety Data Sheets for similar compounds and general guidelines for handling cytotoxic agents.[1][8][12]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for key operational aspects of handling this compound.

Ciadox_Spill_Cleanup_Workflow Workflow for this compound Spill Cleanup cluster_Initial_Response Initial Response cluster_Containment Containment cluster_Cleanup Cleanup & Decontamination cluster_Disposal Disposal Alert_Personnel Alert Personnel & Secure Area Don_PPE Don Full PPE Alert_Personnel->Don_PPE Immediate Action Assess_Spill Assess Spill (Liquid or Solid) Don_PPE->Assess_Spill Contain_Spill Apply Absorbent/Damp Material Assess_Spill->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate_Surface Clean with Decontamination Solution Collect_Waste->Decontaminate_Surface Rinse_Area Rinse with Water Decontaminate_Surface->Rinse_Area Dispose_Waste Dispose of all materials as Cytotoxic Waste Rinse_Area->Dispose_Waste Remove_PPE Remove PPE Safely Dispose_Waste->Remove_PPE Wash_Hands Thoroughly Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for handling a this compound spill.

Standard_Operating_Procedure_for_Ciadox_Use Standard Operating Procedure for this compound Use cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal_and_Storage Disposal & Storage Review_SDS Review Safety Data Sheet Prepare_Work_Area Prepare Biosafety Cabinet/Isolator Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Retrieve_this compound Retrieve this compound from Secure Storage Don_PPE->Retrieve_this compound Perform_Task Perform Experimental Procedure Retrieve_this compound->Perform_Task Clean_Work_Area Clean Work Surface Post-Procedure Perform_Task->Clean_Work_Area Dispose_Waste Dispose of Contaminated Waste Clean_Work_Area->Dispose_Waste Return_this compound Return Unused this compound to Storage Dispose_Waste->Return_this compound Doff_PPE Remove and Dispose of PPE Return_this compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard operating procedure for using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.